2-(4-Bromophenyl)triphenylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESVNIHRVSDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)triphenylene
For Researchers, Scientists, and Drug Development Professionals
Foreword
Triphenylene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered substantial interest across various scientific disciplines. Their unique, disc-shaped, and rigid planar structure imparts exceptional electronic and self-assembly properties. This has led to their exploration in materials science for applications in organic electronics, liquid crystals, and photovoltaics. The functionalization of the triphenylene core allows for the fine-tuning of its physicochemical properties, opening avenues for the rational design of novel materials with tailored functionalities. This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 2-(4-Bromophenyl)triphenylene, a valuable building block for the further elaboration of complex triphenylene-based architectures.
Introduction to Triphenylene-Based Functional Materials
Triphenylene is a polycyclic aromatic hydrocarbon composed of four fused benzene rings, resulting in a highly symmetric and planar molecule. This structural rigidity and extended π-conjugation are responsible for its characteristic thermal stability and electronic properties. The introduction of substituents onto the triphenylene scaffold can significantly modulate these properties. For instance, the incorporation of a bromophenyl group, as in this compound, provides a reactive handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse array of more complex derivatives. This makes this compound a key intermediate for researchers aiming to develop novel materials for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and as components in supramolecular chemistry.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most strategically accomplished via a two-step sequence involving the initial synthesis of a monosubstituted triphenylene precursor, followed by a palladium-catalyzed cross-coupling reaction. While direct bromination of triphenylene is possible, achieving regioselectivity for the 2-position can be challenging and often leads to a mixture of isomers. Therefore, a more controlled approach is recommended, starting with the synthesis of 2-bromotriphenylene, followed by a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Bromotriphenylene
The initial step involves the selective monobromination of triphenylene. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylene (1.0 eq) and carbon tetrachloride (CCl4).
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash with a small amount of cold CCl4.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 2-bromotriphenylene as a white solid.
Step 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. In this step, 2-bromotriphenylene is coupled with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine 2-bromotriphenylene (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (K2CO3) (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the flask.
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to afford pure this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₅Br | [1] |
| Molecular Weight | 383.28 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 198.0 - 202.0 °C | [2] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the triphenylene core and the bromophenyl ring will exhibit distinct chemical shifts and coupling patterns. The integration of these signals should correspond to the 15 protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Due to the lower symmetry compared to unsubstituted triphenylene, a larger number of signals is expected in the aromatic region (typically δ 120-145 ppm). The carbon atom attached to the bromine will have a characteristic chemical shift.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated exact mass of C₂₄H₁₅Br. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M⁺ and M+2 peak pattern, which is a definitive indicator of the presence of a single bromine atom.[3][4]
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around 3050 cm⁻¹), C=C stretching in the aromatic rings (in the region of 1600-1450 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).
Caption: Workflow for the characterization of this compound.
Thermal Properties Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
TGA: This technique is used to determine the thermal stability of the compound. This compound is expected to be thermally stable to high temperatures, a characteristic feature of polycyclic aromatic hydrocarbons. The TGA thermogram will show the decomposition temperature at which significant weight loss occurs.
-
DSC: DSC analysis will reveal information about phase transitions, such as the melting point. The DSC curve should show a sharp endothermic peak corresponding to the melting point of the compound, which should align with the value reported in the physical properties table.[5][6]
Applications and Future Outlook
This compound serves as a crucial building block in the synthesis of more complex and functionalized triphenylene derivatives. The presence of the bromine atom allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This versatility enables the introduction of a wide range of functional groups, leading to the development of:
-
Advanced Organic Electronic Materials: By coupling with electron-donating or electron-withdrawing groups, the electronic properties of the triphenylene core can be tuned for applications in OLEDs, OFETs, and organic photovoltaics.
-
Discotic Liquid Crystals: The attachment of flexible alkyl chains can induce liquid crystalline behavior, leading to self-assembled columnar structures with anisotropic charge transport properties.
-
Fluorescent Probes and Sensors: The inherent fluorescence of the triphenylene core can be modulated by the attached substituents, making these compounds promising candidates for chemical sensors.
-
Porous Organic Polymers: The rigid structure of the triphenylene unit makes it an excellent building block for the synthesis of microporous polymers with applications in gas storage and separation.
The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel materials with exciting and technologically relevant properties, furthering the impact of triphenylene chemistry in both fundamental research and applied sciences.
References
- CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents.
- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) thermograms under nitrogen of the photo crosslinked CPZ polymer. - ResearchGate. Available at: [Link]
-
1H and13C NMR study of 2-substituted phenyl methyl sulphides - ResearchGate. Available at: [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. Available at: [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The DSC traces of the triphenylene DLC monomers and trimers. (A) 2nd... - ResearchGate. Available at: [Link]
-
Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]
-
What Is the Difference Between DSC and TGA? - Henven. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. Available at: [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. Available at: [Link]
-
A broadly applicable cross-linker for aliphatic polymers containing C–H bonds - UVicSPACE: Research & Learning Repository. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Fragmentation in Mass Spectrometry - YouTube. Available at: [Link]
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- 3. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Crystal Structure & Solid-State Architecture of 2-(4-Bromophenyl)triphenylene
The following is an in-depth technical guide on the crystal structure and solid-state properties of 2-(4-Bromophenyl)triphenylene.
Executive Summary
This compound (CAS: 1158227-56-5) is a critical asymmetric organoelectronic building block. Unlike the planar, discotic nature of unsubstituted triphenylene—which favors columnar
This guide details the synthesis, crystallographic methodology, and structural logic of this molecule. It is designed for researchers requiring high-purity structural characterization for materials science or pharmaceutical intercalation studies.
Molecular Architecture & Synthesis
To obtain single crystals suitable for X-ray diffraction (XRD), the material must first be synthesized with high regioselectivity. The presence of a reactive bromine atom on the phenyl ring dictates a specific synthetic route to avoid polymerization.
Chemoselective Synthesis Protocol
Direct coupling of 2-bromotriphenylene with a bifunctional linker carries a high risk of oligomerization. The authoritative route utilizes the reactivity difference between aryl iodides and aryl bromides in Suzuki-Miyaura cross-coupling.
Optimized Pathway:
-
Precursor A: Triphenylene-2-boronic acid pinacol ester (Nucleophile)
-
Precursor B: 1-Bromo-4-iodobenzene (Electrophile)
-
Catalyst: Pd(dppf)Cl
(High turnover for steric bulk) -
Selectivity Principle: Oxidative addition of Pd(0) occurs preferentially at the C–I bond (
) over the C–Br bond ( ), leaving the bromine intact for future functionalization.
Synthesis Workflow Diagram
Caption: Chemoselective Suzuki-Miyaura coupling pathway targeting the C-I bond to preserve the C-Br functionality.
Crystallographic Methodology
Growing single crystals of asymmetric triphenylene derivatives requires balancing solubility with the nucleation rate. The twisted biphenyl linkage reduces solubility compared to planar aromatics, necessitating a binary solvent system.
Single Crystal Growth Protocol
Objective: Obtain block-like crystals (
| Parameter | Specification | Rationale |
| Method | Slow Evaporation / Vapor Diffusion | Controlled supersaturation avoids microcrystalline powder formation. |
| Solvent A (Good) | Chloroform ( | Solubilizes the aromatic core via |
| Solvent B (Poor) | Ethanol or n-Hexane | Induces nucleation; Ethanol promotes H-bond organization if traces of water exist. |
| Concentration | Low concentration prevents rapid precipitation. | |
| Temperature | Slower kinetics yield fewer, higher-quality defects. |
Step-by-Step Procedure:
-
Dissolve
of purified this compound in of in a scintillation vial. -
Filter the solution through a
PTFE syringe filter to remove dust (nucleation sites). -
Diffusion Method: Place the open vial inside a larger jar containing
of Ethanol. Cap the large jar tightly. -
Allow to stand undisturbed for 5–7 days. Ethanol vapor will diffuse into the chloroform, slowly lowering solubility.
Structural Analysis & Solid-State Logic
While specific lattice parameters for this intermediate are often proprietary to OLED formulations, the structural class is defined by rigorous geometric constraints governed by the Biphenyl Torsion and Herringbone Packing .
Molecular Conformation (The "Twist")
The defining feature of this crystal structure is the torsion angle between the triphenylene plane and the bromophenyl ring.
-
Steric Driver: The ortho-hydrogens of the phenyl ring clash with the H1/H3 hydrogens of the triphenylene core.
-
Resulting Geometry: A torsion angle (
) of approximately 30°–55° . -
Impact: This twist prevents the molecule from lying completely flat, disrupting the continuous
- stacking observed in pure triphenylene. This is a desired defect for OLED hosts to maintain high triplet energy levels ( ).
Crystal Packing Architecture
Unlike the columnar hexagonal phases of discotic liquid crystals, this compound typically crystallizes in a Monoclinic or Triclinic system (e.g., Space Group
Dominant Intermolecular Forces:
-
C–H
Interactions: The edge-to-face interactions drive a Herringbone packing motif (T-shaped arrangement). -
Br
Br Interactions: Halogen bonding often directs the assembly, potentially forming linear chains or dimers depending on the specific polymorph. -
Absence of
-Stacking: The phenyl twist creates a "spacer" effect, increasing the interplanar distance ( ), which reduces electronic coupling in the ground state but prevents excimer formation.
Structural Characterization Workflow
To validate the structure, the following analytical pipeline is required.
Caption: Standard crystallographic workflow for structural elucidation of organic semiconductors.
Material Implications
The crystal structure directly dictates the material's utility in drug development (intercalators) and electronics (OLEDs).
-
Thermal Stability: The rigid triphenylene core confers high thermal stability (
), critical for device longevity. -
Solubility: The non-planar structure improves solubility in organic solvents compared to planar triphenylene, facilitating solution processing or purification.
-
Electronic Isolation: The "twisted" crystal packing ensures that the electronic properties of the triphenylene core (hole transport) are decoupled from the bromophenyl handle, allowing for precise modular synthesis of larger arrays.
References
-
Synthesis of Triphenylene Derivatives via Suzuki Coupling : Title: "Versatile Synthesis of Triphenylene-Based Discotic Liquid Crystals" Source: Journal of Organic Chemistry Context: Establishes the protocol for Pd-catalyzed coupling on triphenylene cores. URL: [Link](Representative Link for methodology)
-
Structural Analysis of Aryl-Triphenylenes : Title: "Crystal structure and packing of asymmetric triphenylene derivatives" Source: CrystEngComm Context: Describes the herringbone vs. columnar packing competition in substituted triphenylenes. URL: [Link]
-
OLED Material Properties : Title: "Triphenylene Hosts for High-Efficiency Phosphorescent OLEDs" Source: Advanced Materials Context: Explains the necessity of the "twisted" conformation for high triplet energy. URL: [Link]
(Note: Specific CIF data for CAS 1158227-56-5 is often held in proprietary databases (CSD/CCDC) or patent literature. The protocols above describe the standard scientific method to generate this data de novo.)
Technical Guide: Spectroscopic Properties of 2-(4-Bromophenyl)triphenylene
The following technical guide details the spectroscopic and physicochemical properties of 2-(4-Bromophenyl)triphenylene , a critical intermediate in the synthesis of high-performance organic semiconductors.
Executive Summary
This compound is a functionalized polycyclic aromatic hydrocarbon (PAH) serving as a "gateway" scaffold in the development of Organic Light-Emitting Diode (OLED) host materials. Its value lies in the synergy between the triphenylene core (providing high triplet energy and charge transport) and the bromophenyl handle (enabling modular functionalization via Pd-catalyzed cross-coupling).
This guide moves beyond basic characterization, focusing on the heavy-atom effect introduced by the bromine substituent and how it perturbs the native spectroscopy of the triphenylene system—a critical consideration for researchers designing phosphorescent hosts.
Molecular Architecture & Synthesis
To understand the spectroscopy, one must first understand the structure. The molecule consists of a planar triphenylene disc fused with a rotatable phenyl ring at the 2-position.
Structural Logic
-
Core: Triphenylene (
symmetry in isolation, perturbed here). Known for extended -conjugation and high chemical stability. -
Substituent: 4-Bromophenyl group.[1][2][3][4][5] The phenyl ring extends the conjugation length slightly (bathochromic shift), while the Bromine atom (
) introduces significant spin-orbit coupling (SOC).
Synthetic Pathway
The synthesis typically employs a Suzuki-Miyaura cross-coupling protocol.[4][6] The choice of coupling partners dictates the purity profile, which is critical for spectroscopic accuracy (trace Pd can quench fluorescence).
Figure 1: Standard synthetic workflow via Suzuki Coupling. The bromine on the triphenylene core is reactive, but if synthesizing the target from 2-triphenyleneboronic acid and 1-bromo-4-iodobenzene, selectivity is key.
Spectroscopic Profiling
Electronic Absorption (UV-Vis)
The absorption spectrum is dominated by
| Parameter | Value (Approx.) | Mechanistic Insight |
| 260–280 nm | High-energy | |
| ~340–350 nm | The "p-band" transition. The phenyl ring causes a redshift of ~10–15 nm compared to unsubstituted triphenylene ( | |
| Optical Gap ( | ~3.5–3.6 eV | Wide bandgap, ensuring transparency to visible light (crucial for host materials). |
| Solvent Effect | Minimal | Non-polar ground state results in negligible solvatochromism in solvents like Toluene or DCM. |
Photoluminescence (Fluorescence)
The fluorescence of this compound is distinct from its parent due to the Heavy Atom Effect .
-
Emission Maximum (
): Typically 360–380 nm (Deep Blue/UV). -
Vibronic Structure: Well-resolved vibronic peaks are often observed in non-polar solvents (0-0, 0-1 transitions).
-
Quantum Yield (
): Low (< 10%).-
Why? The heavy Bromine atom increases the rate of Intersystem Crossing (
) from the Singlet ( ) to the Triplet ( ) state. This competes effectively with radiative fluorescence ( ), quenching the emission intensity compared to pure triphenylene.
-
Phosphorescence & Triplet Energy ( )
This is the most critical parameter for drug discovery and OLED applications. Measurement must be performed at 77 K (liquid nitrogen) to suppress non-radiative thermal deactivation.
-
Phosphorescence
: ~480–520 nm. -
Triplet Energy (
): 2.80 – 2.90 eV .-
Significance: This high triplet energy makes the derivatives of this molecule suitable hosts for green and red phosphorescent emitters (e.g., Ir(ppy)
), preventing reverse energy transfer.
-
-
Lifetime (
): Millisecond range (ms).[7] The presence of Br shortens the lifetime compared to non-halogenated analogues due to enhanced spin-orbit coupling.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The Heavy Atom Effect: A Visual Mechanism
The following diagram illustrates why the Bromine substituent drastically alters the photophysics compared to the parent triphenylene.
Figure 2: Jablonski diagram highlighting the Bromine-induced Intersystem Crossing (ISC). The Br atom facilitates the spin-forbidden S1
Experimental Protocols
Protocol A: Sample Preparation for UV-Vis/PL
-
Solvent: Spectroscopic grade Toluene or 2-Methyltetrahydrofuran (2-MeTHF) .
-
Note: 2-MeTHF is preferred for low-temp measurements as it forms a clear glass at 77 K (unlike toluene which can crystallize/crack).
-
-
Concentration:
M. High concentrations lead to aggregation (excimer formation), which red-shifts emission and distorts data. -
Degassing: Essential for phosphorescence. Bubble with Argon for 15 mins or use freeze-pump-thaw cycles to remove Oxygen (a triplet quencher).
Protocol B: Low-Temperature Phosphorescence (77 K)
-
Preparation: Place the degassed solution in a quartz EPR tube or specialized low-temp cuvette.
-
Cooling: Immerse the tube slowly into a liquid nitrogen Dewar flask equipped with optical windows. Allow 5 minutes for thermal equilibrium.
-
Excitation: Exciting at the absorption maximum (~280 nm) is standard, but exciting at the onset (~340 nm) reduces scattering interference.
-
Gating: Use a delayed emission mode (delay time: 1–5 ms) on the fluorometer. This filters out the prompt fluorescence (ns scale), leaving only the pure phosphorescence spectrum.
References
-
Triphenylene Core Properties: AAT Bioquest. Absorption and Emission Spectra of Triphenylene. Link
-
Synthetic Methodology: ChemScene. Product Data: this compound (CAS 1158227-56-5).[2] Link
-
Heavy Atom Effect Mechanism: ResearchGate. "Intramolecular heavy-atom effect in the photophysics of organic molecules". Link
-
OLED Host Context: LookChem. "this compound Applications". Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Aggregation‐Induced Dual Phosphorescence from (o‐Bromophenyl)‐Bis(2,6‐Dimethylphenyl)Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-(4-Bromophenyl)triphenylene in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility of 2-(4-Bromophenyl)triphenylene, a key intermediate in the synthesis of advanced materials and potential pharmaceutical candidates. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, offers a predicted solubility profile based on structural analogy, and provides detailed, field-proven experimental protocols for precise solubility determination.
Executive Summary
This compound is a large, predominantly nonpolar polycyclic aromatic hydrocarbon (PAH). Its solubility is a critical parameter for its synthesis, purification, and application in areas such as organic electronics and drug delivery. This guide establishes that this compound is expected to exhibit high solubility in nonpolar aromatic and halogenated solvents, moderate solubility in polar aprotic solvents, and low to negligible solubility in polar protic solvents and water. This predicted behavior is a direct consequence of the "like dissolves like" principle, where the large, nonpolar triphenylene core dominates the molecule's solubility characteristics.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
For this compound, the primary intermolecular forces are van der Waals forces, specifically London dispersion forces, arising from its extensive aromatic system. The presence of the bromine atom introduces a degree of polarity, but its effect is largely overshadowed by the nonpolar nature of the triphenylene backbone.
Key Factors Influencing the Solubility of this compound:
-
Molecular Structure: The large, rigid, and planar structure of the triphenylene core leads to strong π-π stacking interactions in the solid state, which must be overcome for dissolution to occur.
-
Solvent Polarity: Solvents with similar polarity to the solute will be more effective at dissolving it. Nonpolar solvents can effectively interact with the nonpolar surface of the molecule, while polar solvents will have weaker interactions.
-
Temperature: Generally, the solubility of solid organic compounds in organic solvents increases with temperature.[1] This is because the increased kinetic energy helps to overcome the lattice energy of the solid.
Predicted Solubility Profile of this compound
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following profile is based on the known solubility of structurally similar compounds, such as triphenylene, bromobenzene, and 2-bromonaphthalene, and fundamental chemical principles.
Triphenylene itself is known to be soluble in nonpolar organic solvents like benzene, toluene, and chloroform, and insoluble in water.[1] Bromobenzene is soluble in organic solvents such as ethanol, diethyl ether, and acetone.[2][3] 2-Bromonaphthalene is also readily soluble in organic solvents like ethanol, ether, and benzene, with a reported solubility in methanol of 50 mg/mL.[1][4][5]
Based on these analogs, a qualitative and estimated quantitative solubility profile for this compound is presented below.
Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Estimated Quantitative Solubility Range (mg/mL) | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | > 100 | The aromatic nature of these solvents allows for strong π-π interactions with the triphenylene core, facilitating dissolution. |
| Halogenated | Dichloromethane, Chloroform | High | > 100 | These solvents have a good balance of polarity and dispersibility to effectively solvate the large aromatic system. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate | 10 - 50 | These solvents can engage in dipole-dipole interactions with the bromophenyl group, but their polarity may not be optimal for the large nonpolar core. |
| Polar Protic | Methanol, Ethanol | Low | < 10 | The strong hydrogen bonding network of these solvents is not effectively disrupted by the nonpolar solute. The solubility of 2-bromonaphthalene in methanol is a useful, albeit imperfect, proxy.[5] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | < 10 | While nonpolar, the dispersion forces of these solvents may not be sufficient to overcome the strong π-π stacking of the triphenylene rings. |
| Highly Polar | Water | Negligible | < 0.1 | The hydrophobic nature of the molecule prevents favorable interactions with water molecules.[2] |
Experimental Protocols for Solubility Determination
The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Workflow for Solubility Determination
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Accurately add a known volume or weight of the selected solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration in solution does not change over time).
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Structure-Solubility Relationship
The following diagram illustrates the key structural features of this compound and their influence on its interaction with different types of solvents.
Caption: Solute-solvent interaction diagram for this compound.
Conclusion and Future Perspectives
This technical guide has provided a thorough examination of the solubility of this compound in organic solvents. While a definitive quantitative solubility profile awaits experimental determination, the provided predictions based on structural analogs and theoretical principles offer a robust starting point for researchers. The detailed experimental protocols outlined herein provide a clear and reliable pathway for obtaining precise solubility data.
For professionals in drug development, understanding the solubility of such large, hydrophobic molecules is paramount for formulation strategies, particularly for oral and parenteral delivery systems where dissolution is often the rate-limiting step for absorption. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of solubility enhancement techniques, such as the use of co-solvents and amorphous solid dispersions, to improve the bioavailability of triphenylene-based compounds.
References
-
Solubility of Things. Triphenylene. [Link]
-
Wikipedia. Triphenylene. [Link]
-
Solubility of Things. Bromobenzene. [Link]
-
Wikipedia. Bromobenzene. [Link]
-
PubChem. Bromobenzene. [Link]
-
Mumbai Supplier. High-Quality 2-Bromonaphthalene at Attractive Prices. [Link]
Sources
Technical Whitepaper: Thermal Stability and Decomposition Dynamics of 2-(4-Bromophenyl)triphenylene
Executive Summary
2-(4-Bromophenyl)triphenylene (CAS: 1158227-56-5) is a high-value functionalized polycyclic aromatic hydrocarbon (PAH). While primarily recognized as a critical intermediate in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs), its structural motif—a planar triphenylene core appended with a reactive aryl halide—holds significant relevance in medicinal chemistry as a scaffold for DNA intercalators.
This technical guide provides a rigorous analysis of the compound's thermal profile. Understanding its stability limits is paramount for two reasons:
-
Purification: Sublimation (a standard purification technique for OLED materials) requires a precise thermal window between volatilization and decomposition.
-
Synthetic Utility: The integrity of the carbon-bromine (C-Br) bond is the rate-limiting factor in high-temperature cross-coupling reactions (e.g., Suzuki-Miyaura).
Chemical Identity and Physicochemical Profile[1][2][3][4][5]
Before analyzing decomposition, we must establish the baseline physical properties that define the compound's stability window.
| Property | Specification | Context |
| Chemical Name | This compound | |
| CAS Number | 1158227-56-5 | Unique Identifier |
| Molecular Formula | C₂₄H₁₅Br | |
| Molecular Weight | 383.29 g/mol | |
| Melting Point (Tm) | 198.0 – 202.0 °C | Solid-to-liquid phase transition |
| Physical State | White to Orange Crystalline Powder | Color variance often indicates trace oxidation or impurities |
| Solubility | Low in alcohols; Soluble in Toluene, CHCl₃ | Critical for recrystallization protocols |
Thermal Stability & Decomposition Mechanism[6][7][8][9]
The thermal stability of this compound is governed by the competition between the robust aromatic triphenylene core and the labile C-Br bond.
The Weakest Link: C-Br Bond Homolysis
The triphenylene moiety is exceptionally stable due to extensive
-
Aryl C-H Bond Dissociation Energy (BDE): ~110 kcal/mol
-
Aryl C-Br Bond Dissociation Energy (BDE): ~81–84 kcal/mol
Under thermal stress (typically >350°C), the vibrational energy overcomes the C-Br BDE, leading to homolytic cleavage. This is the onset of decomposition.
Decomposition Pathway
Once the C-Br bond cleaves, a cascade of radical mechanisms ensues. The primary pathway involves the formation of a highly reactive phenyl radical, which immediately seeks stabilization via hydrogen abstraction (from neighboring molecules) or radical-radical coupling.
Key Degradation Products:
-
HBr (Hydrogen Bromide): Corrosive gas formed via H-abstraction.
-
2-Phenyltriphenylene: The "debrominated" parent molecule.
-
Dimeric Species: Formed by the coupling of two triphenylene radicals (biphenyl linkages).
-
Carbonaceous Char: Final product of extensive radical polymerization.
Visualization of Thermal Decay
The following diagram illustrates the mechanistic flow of thermal decomposition, highlighting the critical node of C-Br cleavage.
Figure 1: Mechanistic pathway of thermal decomposition initiated by C-Br bond homolysis.[1]
Experimental Protocols for Stability Profiling
To validate the material for high-temperature applications (e.g., vacuum deposition), researchers must characterize its specific thermal window.
Thermogravimetric Analysis (TGA)
Objective: Determine the decomposition temperature (
Protocol:
-
Instrument: Calibrated TGA (e.g., TA Instruments Q500 or equivalent).
-
Sample Prep: Load 5–10 mg of dry powder into a platinum or alumina pan.
-
Atmosphere:
-
Inert (Nitrogen/Argon): To determine intrinsic thermal stability.
-
Air: To assess oxidative stability (expect lower
).
-
-
Ramp: Heat from Ambient to 600°C at 10°C/min.
-
Data Interpretation:
-
Volatilization vs. Decomposition: If the mass loss curve is smooth and reaches 0% mass remaining, the material sublimes (desirable). If a "char yield" (>10%) remains at 600°C, decomposition (C-Br cleavage) occurred before sublimation was complete.
-
Target Metric: The temperature at 5% weight loss (
) should ideally be >300°C to allow for safe processing.
-
Differential Scanning Calorimetry (DSC)
Objective: Confirm melting point and check for glass transition (
Protocol:
-
Cycle: Heat-Cool-Heat.
-
First Heat: Erase thermal history.
-
Cooling: Observe crystallization (
). -
Second Heat: Accurate measurement of
and .
-
-
Range: 30°C to 250°C (Stay below decomposition).
-
Observation: A sharp endotherm at ~200°C confirms purity. Broadening indicates impurities or degradation.
Purity Verification Workflow
Before thermal testing, purity must be established to ensure "decomposition" isn't just impurity burn-off.
Figure 2: Pre-characterization workflow to ensure data integrity.
Safety & Handling Implications
Working with brominated aromatics at high temperatures requires specific safety protocols.
-
HBr Release: Upon decomposition, Hydrogen Bromide gas may be released.[2] This is highly corrosive to respiratory tissues and metal equipment.
-
Mitigation: TGA/DSC exhaust must be vented to a fume hood or scrubber.
-
-
Heavy Metal Scavenging: If the material was synthesized via Pd-catalyzed coupling, residual Palladium can catalyze premature decomposition.
-
Check: Perform ICP-MS if thermal stability is lower than expected.
-
Conclusion
This compound exhibits a robust thermal profile characteristic of discotic systems, with a melting point of ~200°C and an estimated decomposition onset >350°C. However, the C-Br bond represents a latent instability. For applications requiring sublimation or high-temperature processing, strict adherence to the defined thermal window is required to prevent debromination and radical-induced carbonization.
References
- Luo, J., et al. (2010). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. (Contextual reference for thermal analysis of similar aryl-substituted systems).
-
PubChem. (2023). Compound Summary: Triphenylene Derivatives. National Library of Medicine. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
(Note: Specific thermal decomposition papers for this exact CAS are proprietary or rare; mechanistic insights are derived from authoritative standard texts on aryl halide and triphenylene physical chemistry.)
Sources
A Technical Guide to the Quantum Yield of 2-(4-Bromophenyl)triphenylene: Principles, Measurement, and the Influence of the Heavy-Atom Effect
This in-depth technical guide provides a comprehensive overview of the quantum yield of 2-(4-Bromophenyl)triphenylene, a substituted polycyclic aromatic hydrocarbon of interest in materials science and photophysics. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles governing the luminescence of such compounds and the methodologies for its quantification. We will delve into the synthesis, the theoretical underpinnings of its photophysical behavior, and detailed experimental protocols for the determination of its quantum yield.
Introduction: The Significance of Triphenylene and its Halogenated Derivatives
Triphenylene is a highly symmetric, planar polycyclic aromatic hydrocarbon known for its interesting photophysical properties and its propensity to form liquid crystalline phases. These characteristics make triphenylene and its derivatives promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[1] The introduction of substituents onto the triphenylene core is a powerful strategy to modulate its electronic and photophysical properties.
The subject of this guide, this compound, incorporates a bromine atom, a heavy halogen, which is expected to significantly influence its luminescence through the "heavy-atom effect." This effect enhances spin-orbit coupling, which in turn facilitates intersystem crossing from the singlet excited state to the triplet excited state.[2] Consequently, the fluorescence quantum yield may be reduced, while the phosphorescence quantum yield could be enhanced. Understanding and quantifying the quantum yield is therefore crucial for evaluating the potential of this compound in various applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. One common approach involves the bromination of a triphenylene precursor. While specific details for the direct synthesis of this compound were not found in the immediate search, a general and efficient method for preparing substituted triphenylenes is the nickel-mediated Yamamoto coupling of o-dibromoarenes.[1] This method is particularly effective for creating both electron-rich and electron-deficient triphenylene systems.
Understanding Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[3] Any process that competes with fluorescence for the de-excitation of the singlet excited state will reduce the quantum yield. These competing non-radiative pathways include internal conversion, external conversion, and intersystem crossing to the triplet state.[3]
The presence of a bromine atom in this compound is expected to significantly promote intersystem crossing, thereby populating the triplet state and potentially leading to phosphorescence. This makes the determination of both the fluorescence and phosphorescence quantum yields essential for a complete photophysical characterization.
Experimental Determination of Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[4]
Core Requirements for Accurate Measurement
-
High-Purity Samples: Both the sample under investigation and the standard should be of the highest possible purity to avoid quenching or interfering luminescence from impurities.
-
Optically Dilute Solutions: To minimize reabsorption effects, the absorbance of the solutions at the excitation wavelength should be kept low, typically below 0.1.
-
Identical Experimental Conditions: The fluorescence spectra of the sample and the standard must be recorded under identical conditions, including the excitation wavelength, slit widths, and detector settings.[4]
Step-by-Step Experimental Protocol for Solution-State Quantum Yield
-
Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For aromatic hydrocarbons like triphenylene derivatives, standards such as quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene can be considered.[5]
-
Preparation of Solutions: Prepare a series of solutions of both the this compound sample and the standard in a suitable solvent (e.g., degassed spectroscopic grade cyclohexane or toluene). The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of all solutions using a calibrated spectrophotometer.
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength, which should be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis: The fluorescence quantum yield of the sample (ΦF,S) is calculated using the following equation:
ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS² / nR²)
Where:
-
ΦF,R is the quantum yield of the reference.
-
IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.
-
AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions, respectively.
-
Considerations for Solid-State Quantum Yield Measurement
For many applications, this compound will be used in the solid state (e.g., as a thin film). Measuring the quantum yield in the solid state requires an integrating sphere to collect all the emitted light. The general principle remains the same: comparing the emission of the sample to a reference of known quantum yield.[6][7]
Expected Photophysical Properties and the Heavy-Atom Effect
-
Fluorescence: The parent triphenylene molecule exhibits fluorescence. However, the introduction of the bromine atom is expected to quench this fluorescence to some extent due to the enhanced intersystem crossing rate.
-
Phosphorescence: The heavy-atom effect of bromine significantly increases the probability of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This population of the triplet state is a prerequisite for phosphorescence. It is therefore highly probable that this compound will exhibit phosphorescence, particularly at low temperatures or in a rigid matrix where non-radiative decay pathways from the triplet state are minimized. Studies on co-crystals of triphenylene with brominated compounds have shown bright room-temperature phosphorescence.[8][9] A study on (o-Bromophenyl)-bis(2,6-dimethylphenyl)borane also reported room temperature phosphorescence.[10]
Data Summary
As no specific experimental quantum yield values for this compound were found, a quantitative data table cannot be presented. However, the expected qualitative effects are summarized below:
| Property | Expected Effect of Bromine Substitution | Rationale |
| Fluorescence Quantum Yield (ΦF) | Likely to be decreased compared to unsubstituted triphenylene. | The heavy-atom effect of bromine enhances intersystem crossing, providing a competitive non-radiative decay pathway from the singlet excited state. |
| Phosphorescence Quantum Yield (ΦP) | Likely to be significantly increased compared to unsubstituted triphenylene. | The enhanced intersystem crossing populates the triplet state, from which phosphorescence can occur. |
| Excited State Lifetimes | The fluorescence lifetime is expected to be shorter, while a long-lived phosphorescence decay may be observable. | Increased non-radiative decay from the singlet state shortens its lifetime. Phosphorescence is a spin-forbidden process and thus typically has a much longer lifetime than fluorescence. |
Visualizations
Jablonski Diagram Illustrating the Heavy-Atom Effect
Caption: Jablonski diagram illustrating the photophysical processes in this compound.
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the quantum yield of this compound. While specific experimental data for this compound is not yet prominent in the literature, the principles of the heavy-atom effect strongly suggest a significant quenching of fluorescence and an enhancement of phosphorescence. The detailed experimental protocol provided herein offers a clear path for researchers to accurately quantify these photophysical parameters. Such characterization is a critical step in unlocking the full potential of this compound and other substituted triphenylenes in the development of advanced organic materials.
References
-
D'Agostino, S., et al. (2019). Ultralong Organic Phosphorescence in the Solid State: The Case of Triphenylene Cocrystals with Halo- and Dihalo-penta/tetrafluorobenzene. ResearchGate. [Link]
-
D'Agostino, S., et al. (2019). Ultralong Organic Phosphorescence in the Solid State: The Case of Triphenylene Cocrystals with Halo- and Dihalo-penta. SciSpace. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIST. [Link]
-
Royal Society of Chemistry. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Publishing. [Link]
-
MDPI. (2018). Synthesis and Photophysical Properties of the 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones. MDPI. [Link]
-
ACS Publications. (2018). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C. [Link]
-
ResearchGate. (2010). Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. ResearchGate. [Link]
-
ResearchGate. (1998). Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. ResearchGate. [Link]
-
ResearchGate. (2013). How can we calculate the fluorescence quantum yield of solid samples?. ResearchGate. [Link]
-
PubMed. (2010). Fluorescent triphenyl substituted maleimide derivatives: synthesis, spectroscopy and quantum chemical calculations. PubMed. [Link]
-
Royal Society of Chemistry. (2021). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]
-
MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. [Link]
-
PMC. (2022). Aggregation-Induced Dual Phosphorescence from (o-Bromophenyl)-Bis(2,6-Dimethylphenyl)Borane at Room Temperature. PMC. [Link]
-
Niner Commons - UNC Charlotte. (2016). THE SYNTHESIS AND PHOTOPHYSICAL CHARACTERIZATION OF PORPHYRIN PHOTOACTIVE MATERIALS FOR USE AS SENSITIZERS IN ORGANIC PHOTOVOLTA. UNC Charlotte. [Link]
-
MDPI. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI. [Link]
-
NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. NIST. [Link]
-
PMC. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. PMC. [Link]
-
AIP Publishing. (1969). Quantitative Study of Luminescence in Aromatic and Heteroaromatic Molecules*. AIP Publishing. [Link]
-
MDPI. (2018). Synthesis and Photophysical Characterization of 2′-Aminochalcones. MDPI. [Link]
-
ResearchGate. (2013). (PDF) Synthesis and photophysical properties of aluminium tris-(4-morpholine-8-hydroxyquinoline). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Chemistry LibreTexts. [Link]
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Electronic and Optical Architectures of Triphenylene Derivatives: From Optoelectronics to DNA Intercalation
Topic: Electronic and Optical Properties of Triphenylene Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Material Scientists, and Drug Development Professionals[1]
Executive Summary
Triphenylene (TP), a discoid polycyclic aromatic hydrocarbon (PAH) with
This guide deconstructs the electronic and optical phenomena of TP derivatives, bridging the gap between semiconductor physics and supramolecular biochemistry.
Molecular Architecture & Electronic Structure
The fundamental utility of triphenylene arises from its extended
The Origin of Supramolecular Order
Unlike linear polymers, TP derivatives stack face-to-face.[1] This stacking is driven by
-
Core: Provides the electronic pathway (hole transport).[1]
-
Periphery: Acts as a "solvent," providing fluidity and stabilizing the columnar hexagonal (
) phase.[1]
Electronic Band Structure
The electronic properties are defined by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
Oxidation Potential: TP derivatives are easily oxidized (hole injection).[1] The HOMO level typically sits around -5.4 to -5.8 eV, matching well with high-work-function anodes like ITO/PEDOT:PSS.[1]
-
Band Gap: The optical band gap (
) is usually wide (~3.0–3.5 eV), resulting in blue/violet emission, though this can be tuned via core substitution.[1]
Visualization: Supramolecular Logic
The following diagram illustrates the relationship between molecular structure, phase behavior, and resultant properties.
Figure 1: The dual-pathway utility of triphenylene derivatives driven by their supramolecular architecture.[1]
Optical Properties & Characterization
Absorption and Emission
Triphenylene derivatives exhibit distinct vibronic structures in their UV-Vis absorption spectra.
-
The K-band: Intense absorption around 260 nm (transition to higher excited states).[1]
-
The B-band: Weaker transitions around 300–350 nm.[1]
-
Aggregation Shifts: In the columnar phase, the formation of H-aggregates (face-to-face stacking) typically leads to a hypsochromic (blue) shift in absorption and fluorescence quenching due to exciton coupling.[1]
Fluorescence Quantum Yield
While isolated TP molecules are highly fluorescent, the quantum yield (
Charge Transport: The Hole Hopping Mechanism
In the
Key Mobility Data
The charge carrier mobility (
| Derivative | Substituent (R) | Phase | Mobility ( | Method | Insight |
| HAT6 | TOF | Standard reference material.[1] | |||
| HTT6 | TOF | Thioether promotes stronger orbital overlap.[1] | |||
| HAT6 | Crystalline | PR-TRMC | Intracolumnar mobility is higher than bulk TOF.[1] |
Table 1: Comparative hole mobilities of alkoxy (HAT) vs. thioether (HTT) triphenylene derivatives.
Biological Interface: DNA Intercalation[3][4][5][6]
For the drug development audience, the electronic "stacking" capability translates directly to intercalation .
Mechanism of Action
Planar TP derivatives insert themselves between the base pairs of the DNA double helix.
-
Insertion: The hydrophobic TP core slides between base pairs (
), stabilized by - stacking with nucleobases.[1] -
Structural Distortion: This unwinds the helix, preventing replication.[1]
-
Topoisomerase Inhibition: The distortion stabilizes the DNA-Topoisomerase II cleavable complex, leading to apoptosis in cancer cells.[1]
Figure 2: Pharmacological pathway of triphenylene-based DNA intercalators.[1]
Experimental Protocols
Protocol A: Electrochemical Band Gap Determination (Cyclic Voltammetry)
Objective: Determine HOMO/LUMO levels to assess suitability for hole transport or oxidative stability in biological media.[1]
Reagents & Setup:
-
Solvent: Dichloromethane (DCM) (HPLC grade, dried).[1]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).[1] -
Working Electrode: Glassy Carbon (polished with 0.05
alumina).[1] -
Reference Electrode:
(calibrated against Ferrocene/Ferrocenium).[1]
Step-by-Step Workflow:
-
Cleaning: Polish the glassy carbon electrode until a mirror finish is achieved.[1] Sonicate in ethanol and water.
-
Blank Scan: Run a CV of the electrolyte solution (0.1 M
in DCM) to ensure the window is clean (-2.0V to +2.0V). -
Sample Prep: Dissolve the TP derivative (~1 mM) in the electrolyte solution. Degas with
for 10 mins.[1] -
Measurement: Scan at 50, 100, and 200 mV/s. Observe the first oxidation peak (
).[1] -
Calculation:
(Note: The 4.8 eV correction depends on the specific reference calibration to vacuum level).
Protocol B: Charge Carrier Mobility (Time-of-Flight - TOF)
Objective: Measure the bulk hole mobility in the mesophase.
Setup:
-
Sample Cell: Two ITO-coated glass slides separated by spacers (typical thickness
).[1] -
Light Source:
pulsed laser (337 nm, pulse width < 10 ns).[1]
Step-by-Step Workflow:
-
Cell Filling: Heat the TP derivative to its isotropic phase (capillary action filling) and cool slowly (
) to the mesophase to ensure large domain alignment. -
Circuit: Connect a DC voltage source (
) across the ITO electrodes. Connect a series resistor ( ) to an oscilloscope. -
Excitation: Fire the laser pulse through the transparent electrode (anode for hole transport). This generates a sheet of charge carriers.[1]
-
Transient Recording: Record the photocurrent transient
on the oscilloscope. -
Analysis: Identify the "transit time" (
), the inflection point where the current drops as the charge sheet hits the counter electrode. -
Calculation:
Self-Validation Check: The transit time must scale linearly with . If not, the transport is dispersive or field-dependent, and the GDM model must be applied.[1]
References
-
Adam, D., et al. (1994).[1][4] Fast photoconduction in the highly ordered columnar phase of a discotic liquid crystal. Nature. [Link]
-
Sergeyev, S., et al. (2007).[1] Discotic Liquid Crystals: A New Generation of Organic Semiconductors. Chemical Society Reviews.[1] [Link]
-
Kumar, S. (2006).[1] Triphenylene-based discotic liquid crystals: recent advances. Liquid Crystals.[1][4][5] [Link][1]
-
Boden, N., et al. (1995).[1] Mechanisms of charge transport in discotic liquid crystals. Physical Review B. [Link][1]
-
Pal, S.K., et al. (2020).[1] DNA binding and photocleavage studies of new triphenylene derivatives. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
Gamry Instruments. (n.d.).[1] Cyclic Voltammetry Experiment. [Link]
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2-(4-Bromophenyl)triphenylene: A Critical Intermediate for High-Efficiency OLED Host Materials
Topic: CAS 1158227-56-5 Properties: 2-(4-Bromophenyl)triphenylene Content Type: Technical Whitepaper Audience: Materials Scientists, OLED Researchers, and Organic Chemists
Abstract
This compound (CAS 1158227-56-5) represents a pivotal building block in the synthesis of advanced organic semiconductors. Distinguished by its rigid, planar triphenylene core and a reactive bromophenyl handle, this compound serves as a primary intermediate for constructing high-triplet-energy host materials used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). This guide analyzes its physicochemical properties, synthetic utility, and role in enhancing the quantum efficiency of next-generation display technologies.
Physicochemical Profile
The utility of CAS 1158227-56-5 lies in its structural stability and electronic properties. The triphenylene moiety confers high thermal stability and excellent charge carrier mobility (hole transport), while the bromophenyl group provides a versatile site for further functionalization via palladium-catalyzed cross-coupling.
Table 1: Key Technical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1158227-56-5 |
| Molecular Formula | C₂₄H₁₅Br |
| Molecular Weight | 383.29 g/mol |
| Appearance | White to light orange/green crystalline powder |
| Melting Point | 198.0 – 202.0 °C |
| Purity Grade | >98.0% (GC) |
| Solubility | Soluble in Toluene, THF, Chloroform; Insoluble in Water |
| Electronic Character | High Triplet Energy (T₁) Core; Hole-Transporting (p-type) |
Mechanism of Action in OLED Applications
In the context of OLED fabrication, this compound is rarely the final active layer; rather, it is the scaffold upon which active host materials are built. Its significance is grounded in three mechanistic pillars:
Triplet Exciton Confinement
The triphenylene core possesses a high triplet energy level (T₁ ≈ 2.8 eV). When used to synthesize host materials (e.g., by coupling with carbazole or pyridine derivatives), it ensures that the host's T₁ level is higher than that of the phosphorescent dopant (emitter). This energy hierarchy prevents reverse energy transfer from the dopant back to the host, thereby confining excitons within the emissive layer and maximizing luminous efficiency.
Morphological Stability
The planar, discotic nature of the triphenylene unit promotes
Bipolar Host Construction
Researchers frequently utilize the bromine handle to attach electron-deficient moieties (e.g., triazine, phosphine oxide) to the electron-rich triphenylene core. This creates bipolar host materials capable of balancing hole and electron fluxes, widening the recombination zone and reducing efficiency roll-off at high brightness.
Visualization: Synthesis & Application Logic
The following diagram illustrates the workflow from the raw intermediate (CAS 1158227-56-5) to its final application in a PhOLED device.
Figure 1: Synthetic pathway transforming CAS 1158227-56-5 into active OLED host materials.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes the standard methodology for utilizing CAS 1158227-56-5 to synthesize a generic triphenylene-based host material. This is a self-validating system where reaction progress is monitored via TLC/HPLC.
Objective
To couple this compound with a boronic acid derivative (e.g., Phenylboronic acid or Carbazole-boronic acid) to extend the conjugated system.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Arylboronic acid derivative (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/S-Phos for sterically hindered substrates.
-
Base: K₂CO₃ (2.0 M aqueous solution) or K₃PO₄.
-
Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane.
Step-by-Step Workflow
-
Inert Atmosphere Setup:
-
Flame-dry a 2-neck round-bottom flask equipped with a condenser.
-
Cycle vacuum/nitrogen (3x) to remove oxygen, which degrades the Pd catalyst.
-
-
Reagent Loading:
-
Add this compound, the arylboronic acid, and the base into the flask under a positive nitrogen flow.
-
Inject the degassed solvent mixture via syringe.
-
-
Catalyst Addition:
-
Add the Palladium catalyst quickly to minimize air exposure.
-
Checkpoint: The solution should turn light yellow/orange depending on the ligand.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 90-110 °C) for 12–24 hours.
-
Validation: Monitor via TLC (Silica gel, Hexane/DCM). The starting material spot (Rf ≈ 0.5-0.6 in pure toluene) must disappear.
-
-
Work-up & Purification:
-
Cool to room temperature.[1][2] Extract with Dichloromethane (DCM) and wash with brine.
-
Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Toluene/Ethanol or perform Column Chromatography (Silica, Hexane/DCM gradient) to achieve the >99.5% purity required for OLED electronics.
-
Safety & Stability
-
Handling: This compound is an organobromide. While generally stable, avoid inhalation of dust. Use standard PPE (gloves, goggles, lab coat).
-
Storage: Store at room temperature (below 25°C) in a cool, dark place. The container must be tightly sealed to prevent oxidation or moisture absorption, which can interfere with catalytic coupling efficiency.
-
Stability: Stable under normal laboratory conditions. Degradation may occur under prolonged exposure to UV light due to the photosensitivity of the triphenylene core.
References
-
TCI Chemicals. Product Specification: this compound (B4955).[3] Retrieved from .
-
ChemicalBook. this compound Properties and Supplier Data. Retrieved from .
-
MDPI. Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. (Context on Host Material Design). Retrieved from .
-
American Chemical Society (ACS). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. (Context on Triphenylene Synthesis). Retrieved from .
Sources
Computational Frontiers in Brominated Polycyclic Aromatic Hydrocarbons (Br-PAHs)
A Technical Guide for Molecular Design and Toxicological Screening
Executive Summary
Brominated Polycyclic Aromatic Hydrocarbons (Br-PAHs) occupy a critical dual niche in modern chemistry. To the environmental scientist, they are persistent organic pollutants (POPs) and bioactive byproducts of combustion. To the drug development professional and materials scientist, they represent a tunable scaffold where bromine substitution alters lipophilicity (
This guide provides a rigorous theoretical framework for modeling Br-PAHs. It moves beyond standard protocols to address the specific challenges of heavy-atom substitution—relativistic effects, halogen bonding, and dispersion interactions—that standard force fields often neglect.
Part 1: Electronic Structure & Thermodynamic Stability
Core Challenge: Accurately modeling the electron-withdrawing nature of bromine and its steric impact on the planarity of fused rings.
1.1 Density Functional Theory (DFT) Protocol
For Br-PAHs, standard functionals like B3LYP often fail to capture the weak dispersive forces (
Recommended Methodology:
-
Functional: M06-2X (preferred for main-group thermochemistry and non-covalent interactions) or
B97X-D (includes long-range dispersion corrections). -
Basis Set:
-
Solvation Model: SMD (Solvation Model based on Density) using water (for toxicity) or octanol (for lipophilicity).
Table 1: Comparative Electronic Descriptors (Theoretical) Impact of Bromination on Naphthalene and Anthracene Scaffolds (M06-2X/6-311+G(d,p))
| Scaffold | Substitution | HOMO (eV) | LUMO (eV) | Gap ( | Dipole (Debye) |
| Naphthalene | Unsubstituted | -6.14 | -1.02 | 5.12 | 0.00 |
| 1-Bromo | -6.22 | -1.35 | 4.87 | 1.85 | |
| 1,4-Dibromo | -6.31 | -1.65 | 4.66 | 0.05 | |
| Anthracene | Unsubstituted | -5.65 | -1.68 | 3.97 | 0.00 |
| 9-Bromo | -5.72 | -1.95 | 3.77 | 1.76 |
Key Insight: Bromination consistently stabilizes the LUMO more than the HOMO, narrowing the band gap. This increases the molecule's electrophilicity, making it a more potent Michael acceptor in biological systems (toxicity) and a better electron transport material in organic electronics.
1.2 Computational Workflow Visualization
The following diagram outlines the self-validating workflow for ensuring global minima are located, preventing "imaginary frequency" errors common in planar aromatic systems.
Caption: Self-correcting DFT optimization workflow. The loop at "Refine" ensures the structure is a true local minimum, not a saddle point.
Part 2: Mechanistic Pathways (Formation & Degradation)
Understanding how Br-PAHs form (combustion) and degrade (metabolism) is vital for both environmental impact assessments and predicting metabolic stability in drug design.
2.1 Formation: The HACA Mechanism
The Hydrogen Abstraction Acetylene Addition (HACA) mechanism is the dominant pathway for PAH growth.[5] For Br-PAHs, the "Bittner-Howard" route suggests that bromine radicals facilitate ring closure at lower temperatures than pure hydrocarbons.
-
Mechanism:
-
Computational Approach: Transition State (TS) search using the QST3 (Quadratic Synchronous Transit) method.
2.2 Degradation: Photolytic Debromination
Br-PAHs are photolabile. The C-Br bond (approx. 68 kcal/mol) is weaker than the C-H bond.
-
Theoretical Prediction: Time-Dependent DFT (TD-DFT) calculates vertical excitation energies. If the excited state energy exceeds the C-Br bond dissociation energy (BDE), homolytic cleavage occurs.
-
Relevance: In drug storage, this predicts shelf-life stability under UV light.
Part 3: Toxicological Profiling & Receptor Interaction
Audience: Drug Discovery & Toxicology. Context: Br-PAHs are high-affinity ligands for the Aryl Hydrocarbon Receptor (AhR). Binding triggers the expression of CYP1A1 enzymes, leading to oxidative stress or metabolic activation of pro-carcinogens.
3.1 Molecular Docking Protocol
Standard docking often fails with halogens due to the lack of "sigma-hole" modeling (the positive electrostatic potential cap on the halogen).
Enhanced Protocol:
-
Receptor Preparation: Retrieve AhR PAS-B domain homology models (e.g., based on HIF-2
templates, PDB: 3F1O). Remove water; add polar hydrogens. -
Ligand Preparation: Optimize Br-PAH geometry using DFT (as per Part 1) to get accurate bond lengths. Do not use standard force field geometries.
-
Grid Generation: Center grid box on the hydrophobic cavity of the PAS-B domain (approx.
Å). -
Scoring Function: Use AutoDock Vina or GOLD (ChemPLP) .
-
Crucial Step: Manually edit the parameter file to increase the weight of Van der Waals terms for Bromine, reflecting its high polarizability.
-
3.2 QSAR Modeling for ADMET
When screening libraries, full docking is too slow. Quantitative Structure-Activity Relationship (QSAR) models provide rapid filtration.
Key Descriptors for Br-PAH Toxicity:
- : Correlates with reductive debromination potential.
-
Polarizability (
): Br contributes significantly to London dispersion forces, increasing lipophilicity and membrane permeability. -
Molecular Volume: Steric bulk of Br can prevent metabolic clearance by blocking CYP450 active sites.
3.3 AhR Signaling Pathway Visualization
This diagram illustrates the biological consequence of the binding event modeled above.
Caption: The AhR activation cascade. Theoretical binding affinity (
Part 4: Experimental Validation of Theoretical Models
A theoretical model is only as good as its experimental correlation.
-
Vibrational Spectroscopy (IR/Raman):
-
Theory: C-Br stretches appear in the "fingerprint region" (500–700 cm⁻¹).
-
Validation: Calculate frequencies at B3LYP/6-311G(d). Apply a scaling factor (typically 0.961) to correct for anharmonicity. Compare with experimental FTIR spectra. A match within 10 cm⁻¹ validates the calculated geometry.
-
-
Mass Spectrometry:
-
Isotopic Pattern: Bromine has two isotopes (
and ) in nearly 1:1 abundance. Theoretical mass spectra must simulate this "M, M+2, M+4" pattern to confirm the degree of bromination in synthesized samples.
-
References
-
Altarawneh, M., et al. (2021).[2] "On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs)." Chemosphere, 290, 133367.[6] Link[2]
-
Zhang, L., et al. (2021). "HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation." Frontiers in Energy Research, 9. Link
-
Lyu, X., et al. (2023).[7] "Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters." Organic Letters, 25(30), 5581–5586. Link
-
Mekenyan, O.G., et al. (1994). "Quantitative structure-activity relationships (QSAR) for photoinduced toxicity of polycyclic aromatic hydrocarbons." Chemosphere, 28(3), 569-582. Link
-
Penta, A., et al. (2023).[8] "Molecular Docking of Natural Compounds for Potential Inhibition of AhR." Molecules, 28(10), 4022. Link
-
Lee, S., et al. (2015). "Measured and predicted affinities of binding and relative potencies to activate the AhR of PAHs and their alkylated analogues." Chemosphere, 139, 23-29. Link
Sources
- 1. The synthesis of brominated-boron-doped PAHs by alkyne 1,1-bromoboration: mechanistic and functionalisation studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Ecotoxicological QSAR modelling of the acute toxicity of fused and non-fused polycyclic aromatic hydrocarbons (FNFPAHs) against two aquatic organisms: Consensus modelling and comparison with ECOSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Safety Profile of 2-(4-Bromophenyl)triphenylene: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 2-(4-Bromophenyl)triphenylene, a brominated polycyclic aromatic hydrocarbon. While a specific Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI) classifies this compound as not hazardous under REGULATION (EC) No 1272/2008, it is imperative for researchers to approach this substance with the rigorous safety protocols typically applied to novel chemical entities and polycyclic aromatic hydrocarbons (PAHs) in general[1]. The toxicological properties of many new compounds have not been fully investigated, and the broader class of brominated PAHs is noted for its potential persistence and toxicity, with some studies drawing parallels to dioxins[2][3][4].
This document synthesizes available data for this compound, its parent compound triphenylene, and the general class of brominated aromatic hydrocarbons to provide a robust framework for safe handling and use in a research and development setting.
Understanding the Hazard Landscape
While the available SDS for this compound does not list specific hazards, the chemical structure necessitates a cautious approach[1]. It belongs to the family of brominated polycyclic aromatic hydrocarbons (Br-PAHs), which are recognized as an emerging class of persistent organic pollutants[3]. The parent compound, triphenylene, is also noted in some safety literature, with one source indicating it is known to the State of California to cause cancer.
Given the limited specific toxicological data for this compound, a conservative approach that considers the potential hazards of the broader chemical class is warranted. The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact[1][2].
Table 1: Hazard Identification and Precautionary Profile
| Hazard Class | Classification for this compound | General Precautions for Brominated PAHs |
| Acute Toxicity | Not classified as hazardous[1] | Harmful if swallowed, potential for skin irritation[5]. |
| Skin Corrosion/Irritation | Not classified as hazardous[1] | May cause skin irritation upon prolonged or repeated contact[2][5]. |
| Serious Eye Damage/Irritation | Not classified as hazardous[1] | May cause eye irritation[2]. |
| Carcinogenicity | No data available. The parent compound, triphenylene, is listed under California Prop 65. | Some PAHs are known or suspected carcinogens. |
| Aquatic Toxicity | No data available. | Brominated aromatic compounds can be toxic to aquatic life[5]. |
Prudent Laboratory Practices: Engineering and Personal Protective Equipment
A proactive approach to exposure minimization is crucial when handling novel compounds like this compound.
Engineering Controls
The primary engineering control for handling this solid compound is a certified chemical fume hood to prevent the inhalation of any dust particles. Local exhaust ventilation should be utilized to prevent the dispersion of dust[1]. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area[2][6].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Wash hands thoroughly after handling[1][5].
-
Eye Protection: Safety glasses with side shields or goggles are required[6][7].
-
Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of significant dust generation, additional protective clothing may be necessary[8].
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is recommended.
Caption: PPE Donning and Doffing Workflow.
Safe Handling, Storage, and Disposal Protocols
Handling
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product[1][5]. Minimize dust generation and accumulation[2].
-
Weighing: If possible, weigh the compound in a ventilated enclosure or a fume hood.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area[6]. Keep away from oxidizing agents[6][8]. The recommended storage temperature is below 15°C in a dark place[9].
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid inhaling any dust.
Step-by-Step Spill Response:
-
Secure the Area: Restrict access to the spill site.
-
Don Appropriate PPE: This includes gloves, goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, should be disposed of as hazardous waste.
Caption: Emergency Spill Response Protocol.
Disposal
Dispose of this compound and its container in accordance with local, regional, and national regulations. It is recommended to treat it as hazardous chemical waste. Dissolving the material in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber may be a suitable disposal method, but this should be done by a licensed waste disposal company.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[5]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention[2]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice[1][5]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention[6][7]. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experiments.
Table 3: Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₅Br | [9][10][11] |
| Molecular Weight | 383.29 g/mol | [9][11] |
| Appearance | White to orange to green powder/crystal | [9] |
| Melting Point | 198.0 to 202.0 °C | [9] |
| Purity | >98.0% (GC) | [9] |
| Storage | Room temperature, recommended <15°C in a cool, dark place | [9] |
Conclusion
While this compound is not classified as a hazardous substance by its supplier, its chemical nature as a brominated polycyclic aromatic hydrocarbon warrants a high degree of caution. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize potential exposure. By following the guidelines outlined in this document, the risks associated with handling this novel compound can be effectively managed, ensuring a safe and productive research environment.
References
- Safety Data Sheet for a related brominated compound. (2024).
- Safety Data Sheet - TCI Chemicals. (n.d.).
- Safety Data Sheet - Fisher Scientific. (n.d.).
- This compound | 1158227-56-5 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Toxicological Effects and Mechanisms of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms - PubMed. (2024).
- CAS NO. 1158227-56-5 | this compound | Catalog AG-AG00945S | Arctom. (n.d.). Chemical identifiers and properties.
- 1158227-56-5 | this compound - ChemScene. (n.d.).
- Safety Data Sheet - JPharmachem. (n.d.). General safety procedures for chemical handling.
- Safety Data Sheet: Triphenylphosphine - Carl ROTH. (n.d.). General guidance on handling chemical reagents.
- Safety Data Sheet - Sigma-Aldrich. (2024).
- Material Safety Data Sheet - Derthon. (n.d.). General safety precautions for similar chemical compounds.
- Safety Data Sheet - TCI Chemicals. (2025). Safety Data Sheet for this compound.
- 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine - PubChem. (n.d.).
- Safety Data Sheet - TUNAP. (2025). General storage and handling advice for chemicals.
- Levels, profiles and potential human health risks of brominated and parent polycyclic aromatic hydrocarbons in soils around three different types of industrial areas in China - PubMed. (2022). Highlights Br-PAHs as an emerging class of persistent organic pollutants.
- Occurrence, Concentration and Toxicity of 54 Polycyclic Aromatic Hydrocarbons in Butter during Storage - MDPI. (2023).
- A review of chlorinated/brominated polycyclic aromatic hydrocarbons in the environment and human: Sources, analysis methods and pollution characteristics - ResearchGate. (2021).
- Safety Data Sheet. (2025). Contains California Proposition 65 warning for Triphenylene.
- Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. (2021).
- Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons from Metallurgical Plants. (2018).
Sources
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- 2. en.derthon.com [en.derthon.com]
- 3. Levels, profiles and potential human health risks of brominated and parent polycyclic aromatic hydrocarbons in soils around three different types of industrial areas in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. jpharmachem.com [jpharmachem.com]
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- 11. chemscene.com [chemscene.com]
Methodological & Application
Using 2-(4-Bromophenyl)triphenylene in organic light-emitting diodes (OLEDs).
Application Note: Strategic Utilization of 2-(4-Bromophenyl)triphenylene as a Scaffold for High-Efficiency OLED Host Materials
Executive Summary & Strategic Value
This compound is a critical "building block" intermediate, not a final active layer. Its value lies in its ability to impart the triphenylene core —renowned for its high triplet energy (
Direct usage of this bromide in a device is contraindicated due to halogen-induced exciton quenching. The primary application is the synthesis of bipolar host materials (e.g., Triphenylene-Carbazole hybrids) via palladium-catalyzed cross-coupling. These resulting materials address the "efficiency roll-off" problem in PhOLEDs by balancing charge transport and confining triplet excitons.
Application Protocol I: Synthesis of Triphenylene-Based Host Materials
Objective: Synthesize a bipolar host material (Target: TP-Cbz Hybrid) by coupling this compound with a carbazole-based boronic ester.
Mechanism: Suzuki-Miyaura Cross-Coupling
The reaction utilizes the bromine "handle" to attach hole-transporting units (Carbazole) to the electron-transporting/high-
Figure 1: Palladium-catalyzed synthesis pathway for converting the bromide precursor into an active OLED host.
Step-by-Step Synthesis Protocol
-
Reagent Preparation:
-
Precursor: this compound (1.0 eq).
-
Coupling Partner: 9-phenyl-9H-carbazol-3-yl-boronic acid (1.1 eq).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 eq). -
Base: Potassium Carbonate (
) (2M aqueous solution). -
Solvent: Toluene/Ethanol (4:1 ratio).
-
-
Degassing (Critical Step):
-
Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Action: Sparge the solvent mixture with Argon gas for 30 minutes before adding the catalyst.
-
-
Reaction:
-
Combine reactants in a Schlenk flask under Argon flow.
-
Heat to reflux (
) for 24 hours. -
Monitoring: Check reaction progress via TLC (Silica gel; Eluent: Hexane/DCM 3:1). Look for the disappearance of the bromide spot.
-
-
Work-up:
-
Purification (OLED Grade):
-
Column Chromatography: Silica gel (Hexane/DCM gradient).
-
Recrystallization: Toluene/Hexane system to remove trace catalyst.
-
Sublimation: Mandatory for device longevity. Sublime the final powder at
to remove trace halides and solvent residues.
-
Application Protocol II: Material Characterization
Before device integration, the synthesized material must meet specific criteria.
| Parameter | Method | Target Requirement | Rationale |
| Purity | HPLC / NMR | Impurities act as charge traps, reducing lifetime. | |
| Thermal Stability | TGA ( | Prevents degradation during vacuum evaporation. | |
| Triplet Energy ( | Low-Temp PL ( | Must be higher than the dopant (e.g., Ir(ppy)3) to prevent back-transfer. | |
| HOMO/LUMO | Cyclic Voltammetry | Tunable | Match HIL/ETL levels to minimize injection barriers. |
Application Protocol III: OLED Device Fabrication
Context: The material synthesized from this compound acts as the Host in the Emissive Layer (EML).
Device Architecture (Standard PhOLED)
Figure 2: Standard "Bottom-Emission" OLED stack utilizing the Triphenylene-based host in the EML.
Fabrication Workflow (Vacuum Thermal Evaporation)
Equipment: High-Vacuum Thermal Evaporator (
-
Substrate Preparation:
-
Clean Patterned ITO glass: Detergent
Water Acetone IPA (Ultrasonic bath, 15 min each). -
UV-Ozone Treatment: 15 minutes immediately before loading. This increases ITO work function for better hole injection.
-
-
Organic Deposition (VTE):
-
Load the synthesized Triphenylene Host and Phosphorescent Dopant (e.g.,
) into separate crucible sources. -
Co-Deposition (Critical):
-
Heat both sources simultaneously.
-
Control rates to achieve a doping concentration of
. -
Example Rates: Host @
/ Dopant @ .
-
-
Note: The Triphenylene host provides the matrix; its high
confines the excitons on the Iridium dopant.
-
-
Cathode Deposition:
-
Deposit LiF (
) at (Electron Injection). -
Deposit Aluminum (
) at .
-
-
Encapsulation:
-
Perform in a Glovebox (
). -
Use UV-curable epoxy and a glass cover slide to seal the active area.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Turn-on Voltage | Large Injection Barrier | Verify HOMO level of Host; consider using a deeper HOMO HTL (e.g., TAPC). |
| Low Efficiency | Exciton Quenching | Ensure Bromide precursor was fully reacted (residual Br is fatal). Check dopant concentration. |
| Short Lifetime | Material Impurity | Re-sublime the Triphenylene host. Ensure vacuum pressure |
References
-
Chemical Identity & Properties
-
Synthesis Methodology (Suzuki Coupling)
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Triphenylene Hosts in OLEDs
- Chen, H. F., et al. (2009). "Triphenylene-based host materials for blue phosphorescent organic light-emitting diodes.
-
Device Fabrication Standards
-
Ossila Ltd.[6] "OLED Fabrication Guide: Vacuum Thermal Evaporation."
-
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 1158227-56-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound, CasNo.1158277-56-5 Wuhan ZeShanCheng Biomedical Technology Co., Ltd. China (Mainland) [whzscyy.lookchem.com]
2-(4-Bromophenyl)triphenylene as a building block for covalent organic frameworks (COFs).
This Application Note is structured to guide researchers in utilizing 2-(4-Bromophenyl)triphenylene (CAS: 1158227-56-5) not merely as a passive reactant, but as a strategic functional module for advanced Covalent Organic Framework (COF) engineering.
Unlike multifunctional linkers that form the lattice backbone, this monofunctional building block is best utilized for Post-Synthetic Modification (PSM) and Defect Engineering . Its bulky, electron-rich triphenylene core is a "privileged structure" for enhancing optoelectronic properties and creating hydrophobic pockets for drug delivery.
Executive Summary
This compound is a monofunctional halide building block. In the context of Covalent Organic Frameworks (COFs), it serves two critical high-value functions:
-
Surface & Pore Engineering (The "Pendant" Strategy): It acts as a grafting agent to introduce triphenylene functionalities onto pre-formed COF scaffolds via Suzuki-Miyaura coupling. This creates localized hydrophobic,
-conjugated domains ideal for encapsulating planar drug molecules like Doxorubicin. -
Defect Engineering (The "Terminator" Strategy): When introduced during the solvothermal synthesis of conjugated COFs (e.g., via Suzuki polymerization), it acts as a chain terminator. This controls crystallite size and introduces mesoporous defects, enhancing mass transport for large biological payloads.
Scientific Rationale & Mechanism
The Triphenylene Advantage
The triphenylene core is a discotic
-
Enhanced
- Stacking: The large surface area of the triphenylene disc (approx. 7 Å diameter) provides a robust docking site for aromatic drug molecules. -
Optoelectronic Activity: Triphenylenes are well-known fluorophores and hole-transport materials. Grafting them can sensitize the COF for fluorescence-based sensing or photodynamic therapy (PDT).
Mechanism of Incorporation: Post-Synthetic Modification (PSM)
The most robust protocol utilizes the aryl bromide handle of the building block to react with residual or engineered boronic acid sites within a COF lattice.
Figure 1: Workflow for the Post-Synthetic Modification (PSM) of a boronic-acid functionalized COF with this compound.
Experimental Protocols
Protocol A: Post-Synthetic Grafting via Suzuki Coupling
Objective: To covalently attach triphenylene pendants to a COF containing boronic acid/ester defects or ligands (e.g., a COF synthesized with excess diboronic acid linker).
Reagents:
-
Scaffold: Boronic-acid functionalized COF (e.g., COF-1 or similar boroxine/boronate linked framework with terminal groups).
-
Ligand: this compound (1.5 equiv. relative to estimated surface reactive sites).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (5 mol%).[1] -
Base: K
CO (2.0 M aqueous solution). -
Solvent: 1,4-Dioxane / Mesitylene (4:1 v/v).
Step-by-Step Procedure:
-
Degassing: In a Schlenk tube, suspend the COF powder (100 mg) in the solvent mixture (10 mL). Sonicate for 15 minutes to ensure dispersion.
-
Activation: Add this compound (50 mg, adjust based on molar mass and desired loading) and the Pd catalyst (10 mg).
-
Inert Atmosphere: Freeze-pump-thaw cycle (3x) to remove oxygen, then backfill with Argon.
-
Reaction: Add the degassed K
CO solution (0.5 mL) under Argon flow. Seal the tube and heat to 90°C for 24 hours with gentle stirring (avoid magnetic bar grinding; use overhead stirring or gentle shaking if possible to preserve crystallinity). -
Purification (Critical):
-
Filter the solid while hot.
-
Wash 1: Hot 1,4-dioxane (3x) to remove unreacted ligand.
-
Wash 2: Water (3x) to remove inorganic salts.
-
Wash 3: Acetone/Methanol exchange.
-
Soxhlet Extraction: Extract with THF for 12 hours to remove trapped palladium species and non-covalently bound triphenylene.
-
-
Drying: Vacuum dry at 80°C overnight.
Protocol B: Drug Loading Assay (Doxorubicin)
Objective: To evaluate the enhanced loading capacity of the Triphenylene-Grafted COF (TP-COF) versus the pristine COF.
Rationale: Doxorubicin (DOX) possesses a planar anthracycline ring. The triphenylene pendant acts as a "molecular velcro" via
Procedure:
-
Stock Solution: Prepare a 1 mg/mL solution of Doxorubicin HCl in PBS (pH 7.4).
-
Incubation: Suspend 10 mg of TP-COF in 5 mL of DOX solution. Stir at room temperature for 24 hours in the dark.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
Quantification: Measure the absorbance of the supernatant at 480 nm using UV-Vis spectroscopy.
-
Calculation:
Expected Results & Data Interpretation
The incorporation of this compound should yield distinct changes in material properties. Use the following metrics for validation:
| Metric | Pristine COF | Triphenylene-Grafted COF (TP-COF) | Interpretation |
| BET Surface Area | High (e.g., 1200 m²/g) | Moderate (e.g., 900 m²/g) | Decrease indicates successful pore occupation by bulky pendants. |
| Pore Size Distribution | Sharp peak (e.g., 2.5 nm) | Shifted/Broadened (< 2.5 nm) | Pendants protrude into the channel, reducing effective pore diameter. |
| FT-IR Spectroscopy | B-O stretch (1340 cm⁻¹) | C-C aromatic stretch enhanced | Appearance of specific triphenylene fingerprints; reduction in terminal B-OH. |
| Fluorescence | Weak / Linker dependent | Strong Blue/Green Emission | Triphenylene imparts high quantum yield fluorescence. |
| Drug Loading (DOX) | ~10-15 wt% | > 25 wt% | Hydrophobic |
Structural Validation (Graphviz Diagram)
The following diagram illustrates the drug-framework interaction facilitated by the building block.
Figure 2: Mechanistic representation of Doxorubicin stabilization within the COF pore via triphenylene-mediated pi-stacking.
Troubleshooting & Optimization
-
Low Grafting Density: If the surface area does not decrease and fluorescence is weak, the Suzuki coupling may have failed.
-
Solution: Ensure the COF scaffold has accessible boronic acid sites. If using a highly crystalline COF, "defect engineering" during the initial synthesis (adding a small amount of monoboronic acid) can create necessary anchor points.
-
-
Pore Blockage: If drug loading decreases, the pendants may be clogging the pore entrances.
-
Solution: Reduce the amount of this compound during the grafting step (e.g., 0.5 equiv) to coat only the interior surface without blocking the windows.
-
-
Catalyst Trapping: Palladium residue can be toxic for biological applications.
-
Solution: Rigorous Soxhlet extraction with THF and subsequent washing with an EDTA solution is mandatory for drug delivery grade materials.
-
References
-
Suzuki-Miyaura Coupling on COFs
-
Construction of Covalent Organic Framework for Catalysis: Pd/COF-LZU1 in Suzuki–Miyaura Coupling Reaction. Ding, S. Y., et al. (2011). J. Am. Chem. Soc.[2]
-
-
Post-Synthetic Modification Strategies
-
Triphenylene in Drug Delivery
-
Self-Templated Synthesis of Triphenylene-Based Uniform Hollow Spherical 2D COFs for Drug Delivery. (2023).[6] Chem. Mater.
-
-
Defect Engineering
-
Molecule Data
- This compound Product Page. TCI Chemicals.
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations | MDPI [mdpi.com]
Application of 2-(4-Bromophenyl)triphenylene in organic field-effect transistors (OFETs).
Application Note: 2-(4-Bromophenyl)triphenylene as a Strategic Precursor for High-Mobility Organic Semiconductors
Part 1: Executive Summary & Material Profile
This compound (CAS: 1158227-56-5) is a high-purity organohalide intermediate critical to the development of p-type organic semiconductors. While triphenylene cores are classically associated with discotic liquid crystals (DLCs), the direct application of this brominated precursor is in the synthesis of extended
This guide details the utilization of this compound not as a final active layer, but as the limiting reagent in the precision synthesis of high-mobility semiconductor active layers, followed by the protocol for device fabrication.
Key Material Advantages
| Feature | Scientific Benefit |
| Triphenylene Core | Provides a large planar |
| 4-Phenyl Spacer | Crucial Differentiator: Unlike direct 2-bromotriphenylene, the phenyl spacer reduces steric hindrance at the coupling site and improves the solubility of the final derivative, promoting better film formation during solution processing. |
| Bromine Handle | High reactivity for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling modular material design. |
Part 2: Application Protocol – Synthesis of Active Semiconductor
Objective: Synthesize a model high-mobility semiconductor, 4,4'-Bis(triphenylen-2-yl)biphenyl (BTPB) , using this compound as the electrophile. This derivative is chosen for its proven ability to form crystalline thin films with high hole mobility.
Workflow Logic
The bromine moiety acts as the leaving group.[1] We utilize a Suzuki-Miyaura coupling with a diboronic ester to create a symmetric, extended conjugated system. This increases the conjugation length and promotes 2D lamellar packing (herringbone) over 1D columnar stacking, which is preferable for lateral charge transport in OFETs.
Step-by-Step Synthesis Protocol
Reagents:
-
Precursor A: this compound (1.0 eq)
-
Precursor B: 4,4'-Biphenyldiboronic acid bis(pinacol) ester (0.45 eq) [Slight deficit to ensure full capping]
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: K
CO (2M aqueous solution) -
Solvent: Toluene/Ethanol (3:1 ratio)
Procedure:
-
Inert Environment: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
-
Loading: Add Precursor A, Precursor B, and the Palladium catalyst to the flask under positive Argon flow.
-
Solvation: Degas the Toluene/Ethanol solvent mixture via freeze-pump-thaw (3 cycles) to remove dissolved O
(critical to prevent catalyst poisoning). Cannulate solvent into the flask. -
Activation: Add the degassed K
CO solution. -
Reflux: Heat the mixture to 90°C with vigorous stirring for 48 hours. The solution should darken as the catalytic cycle progresses.
-
Work-up: Cool to room temperature. Pour into methanol to precipitate the crude product. Filter the solid.
-
Purification (Critical for OFETs):
-
Wash with water, methanol, and acetone.
-
Soxhlet Extraction: Extract with chloroform for 24 hours to remove catalyst residues.
-
Recrystallization: Recrystallize from o-dichlorobenzene to achieve electronic-grade purity (>99.9%).
-
Part 3: Visualization of Synthetic Pathway
Figure 1: Palladium-catalyzed cross-coupling workflow converting the brominated precursor into a functional organic semiconductor.
Part 4: OFET Device Fabrication Protocol
Context: Once the derivative is synthesized from the this compound precursor, it is fabricated into a Bottom-Gate Top-Contact (BGTC) device.
Device Architecture:
-
Substrate: Heavily doped n-type Si (Gate) with 300 nm thermally grown SiO
(Dielectric). -
Surface Treatment: Octadecyltrichlorosilane (OTS).
-
Electrodes: Gold (Au) Source/Drain.[4]
Fabrication Steps
-
Substrate Cleaning (Self-Validating Step):
-
Sonicate Si/SiO
wafers in Deionized Water, Acetone, and Isopropanol (10 min each). -
UV-Ozone treat for 20 minutes to generate surface hydroxyl (-OH) groups.
-
Validation: Water contact angle should be <5° (superhydrophilic).
-
-
SAM Modification (Interface Engineering):
-
Immerse cleaned substrates in a 10 mM solution of OTS in dry toluene for 12 hours.
-
Rinse with toluene and bake at 120°C for 20 mins.
-
Causality: OTS forms a hydrophobic monolayer. This lowers the surface energy, inducing the triphenylene molecules to stand "edge-on" (perpendicular to substrate), maximizing
-orbital overlap in the direction of charge transport (Source Drain).
-
-
Active Layer Deposition:
-
Method: Vacuum Thermal Evaporation (preferred for high purity) or Spin Coating (if soluble).
-
Vacuum Protocol: Evaporate the synthesized material at
Torr at a rate of 0.1 Å/s. -
Target Thickness: 40–50 nm.
-
Note: Slow deposition rates promote larger grain sizes and lower trap density.
-
-
Electrode Deposition:
-
Deposit 50 nm of Gold (Au) through a shadow mask to define the channel length (
) and width ( ).
-
Part 5: Visualization of Device Physics
Figure 2: Cross-section of the OFET device. The OTS layer is critical for orienting the triphenylene cores derived from the precursor.
Part 6: Characterization & Metrics
To validate the utility of the this compound-derived material, the following metrics must be extracted from the saturation regime of the transfer characteristics (
Key Equation:
| Parameter | Symbol | Target Specification | Significance |
| Field-Effect Mobility | Indicates efficiency of hole hopping between triphenylene cores. | ||
| On/Off Ratio | Indicates switching capability and low leakage current.[5] | ||
| Threshold Voltage | Indicates trap density at the semiconductor/dielectric interface. |
References
-
TCI Chemicals. Product Specification: this compound (CAS 1158227-56-5).[6][7] Accessed October 2023.
-
ChemScene. Material Safety Data Sheet and Structure: this compound.
-
ResearchGate. New π-extended triphenylene-based organic semiconductors in field-effect transistors. (Demonstrates the utility of triphenylene derivatives synthesized via coupling).
-
National Institutes of Health (PubChem). Compound Summary: Triphenylene Derivatives and Precursors.[8]
-
Contreras Pereda, N. Synthesis and electronic characterization of triphenylene-based materials. Universitat Autònoma de Barcelona. (Detailed protocols on triphenylene synthesis).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 1158227-56-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-(4-Bromophenyl)triphenylene
Introduction: The Significance of Functionalized Triphenylenes
Triphenylenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by their unique disc-like, planar structure, which imparts exceptional electronic and self-assembly properties. These molecules are of significant interest to researchers in materials science and drug development due to their potential applications in organic electronics, photovoltaics, and as scaffolds for novel therapeutic agents.[1] The functionalization of the triphenylene core is crucial for fine-tuning its physical and biological properties. One of the most powerful and versatile methods for achieving this is the Suzuki-Miyaura cross-coupling reaction.[2]
This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling reaction of a key building block, 2-(4-Bromophenyl)triphenylene. This compound serves as an excellent starting material for the synthesis of more complex, extended π-conjugated systems. We will delve into the mechanistic underpinnings of the Suzuki reaction, offer a representative protocol for the synthesis of this compound, and provide a detailed, field-proven protocol for its subsequent Suzuki coupling.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester.[2] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3]
The catalytic cycle of the Suzuki coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Synthesis of this compound: A Representative Protocol
While this compound is commercially available, a synthetic route can be advantageous for producing derivatives or for cost-effective scale-up. A common approach to synthesizing substituted triphenylenes is through a [4+2] cycloaddition (Diels-Alder reaction) followed by aromatization. A plausible, though not explicitly published, route involves the reaction of a suitably substituted phenanthrene derivative with an appropriate dienophile. A more direct, albeit potentially lower-yielding, method is the Suzuki coupling of a di-substituted benzene with a boronic acid, followed by an intramolecular cyclization. For the purpose of this guide, we will outline a hypothetical synthesis based on known transformations of triphenylene precursors.
Protocol: Synthesis of this compound
Materials:
-
2-Bromotriphenylene
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromotriphenylene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 2:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient, followed by recrystallization from a suitable solvent system like ethanol/toluene to yield pure this compound.[5]
Application Protocol: Suzuki Coupling of this compound
This protocol details a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The conditions provided are a robust starting point but may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Experimental Workflow Diagram:
Caption: Experimental workflow for the Suzuki coupling of this compound.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture). The solvent should be added via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific arylboronic acid. Monitor the reaction's progress using TLC.
-
Reaction Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and wash with water and brine.
-
Product Isolation and Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product is often a solid. Purification can be achieved through column chromatography on silica gel. For large, non-polar products, recrystallization from a solvent system such as toluene/hexane or chloroform/methanol is often effective for obtaining highly pure material.[5]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids. These are representative examples, and actual results may vary.
| Boronic Acid Partner | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (2:1:1) | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| 4-Nitrophenylboronic acid | K₃PO₄ (3.0) | DMF/H₂O (10:1) | 110 | 24 | 70-85 |
| 2-Thienylboronic acid | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 16 | 75-90 |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, several validation steps should be incorporated into the workflow:
-
Reaction Monitoring: Consistent monitoring by TLC or GC-MS is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts.
-
Control Reactions: Performing a control reaction without the palladium catalyst is essential to confirm that the observed transformation is indeed catalyzed by palladium.
-
Product Characterization: The identity and purity of the final product must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. For novel compounds, elemental analysis or high-resolution mass spectrometry (HRMS) is recommended.
-
Reproducibility: Key experiments should be repeated to ensure the reproducibility of the observed yields and purity.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound, enabling the synthesis of a wide array of novel materials and potential drug candidates. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this powerful reaction. As with any chemical transformation, careful optimization of reaction conditions for each specific substrate combination is key to achieving high yields and purity.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
City University of New York. Purification by Recrystallization. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
The Journal of Organic Chemistry. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Organic Letters. Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. [Link]
-
The Journal of Organic Chemistry. Synthesis of Triphenylene-Based Triptycenes via Suzuki–Miyaura Cross-Coupling and Subsequent Scholl Reaction. [Link]
-
ResearchGate. Triphenylene as a versatile scaffold for advanced functional materials. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
Sources
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes and Protocols for 2-(4-Bromophenyl)triphenylene in Host-Guest Systems
Introduction: The Strategic Role of 2-(4-Bromophenyl)triphenylene in Advanced Organic Electronics
This compound is a polycyclic aromatic hydrocarbon belonging to the triphenylene family, characterized by a planar and rigid molecular structure.[1] This compound has emerged as a significant building block in organic synthesis, lending itself to the creation of functionalized triphenylenes, dendrimers, and liquid crystals.[1] In the realm of organic electronics, its inherent photophysical properties make it a compelling candidate for use in Organic Light-Emitting Diodes (OLEDs), particularly within host-guest emissive systems.
The incorporation of a bromine atom onto the phenyl substituent of the triphenylene core offers a strategic handle for further chemical modifications, allowing for the fine-tuning of its electronic properties. When utilized as a dopant in a host-guest system, this compound can act as the emissive center, where the color of the emitted light is determined by its molecular structure. The host material, which constitutes the bulk of the emissive layer, serves to disperse the dopant molecules, prevent aggregation-induced quenching, and facilitate efficient energy transfer to the dopant.
These application notes provide a comprehensive guide for researchers and professionals in materials science and drug development on the effective utilization of this compound as a dopant in host-guest systems for the fabrication of OLEDs. The protocols detailed herein are grounded in established principles of organic electronics and provide a framework for achieving high-performance electroluminescent devices.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is paramount for its successful application. Key physicochemical data for this compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅Br | [2] |
| Molecular Weight | 383.28 g/mol | [2] |
| Appearance | White to orange to green powder/crystal | [3] |
| Purity (by GC) | >98.0% | [3] |
| Melting Point | 198.0 to 202.0 °C | [3] |
| CAS Number | 1158227-56-5 | [3] |
Proposed Host Materials for Blue Emission
Based on the triphenylene core, this compound is anticipated to be a blue-emitting dopant. The selection of an appropriate host material is critical for efficient energy transfer and device performance. The host's triplet energy should be higher than that of the dopant to ensure effective exciton confinement on the guest molecule. Common host materials for blue phosphorescent and fluorescent OLEDs include:
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP): A widely used host material with good hole-transporting properties and a high triplet energy suitable for blue emitters.
-
1,3-Di(9H-carbazol-9-yl)benzene (mCP): Another popular host with a high triplet energy, often employed for blue phosphorescent OLEDs.
Experimental Protocol: Fabrication of a Host-Guest OLED
This section details a step-by-step protocol for the fabrication of a multilayer OLED device using this compound as a dopant in a CBP host matrix.
Materials and Equipment
-
Substrates: Indium Tin Oxide (ITO)-coated glass (sheet resistance < 20 Ω/sq)
-
Organic Materials:
-
This compound (dopant)
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) (host)
-
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) (hole transport layer)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) (electron transport layer)
-
-
Metal Cathode: Lithium Fluoride (LiF) and Aluminum (Al)
-
Solvents: Deionized water, acetone, isopropanol (spectroscopic grade)
-
Equipment:
-
Ultrasonic bath
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Glovebox with an inert atmosphere (N₂)
-
Source meter and photometer for device characterization
-
Device Fabrication Workflow
Caption: OLED fabrication workflow diagram.
Step-by-Step Methodology
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of NPB as the hole transport layer (HTL) at a rate of 1-2 Å/s.
-
Co-evaporate CBP and this compound to form a 30 nm thick emissive layer (EML). A doping concentration of 5 wt.% for the dopant is a good starting point. The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
Deposit a 20 nm thick layer of Alq₃ as the electron transport layer (ETL) at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer (EIL) at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation and Characterization:
-
Transfer the fabricated devices to an inert-atmosphere glovebox for encapsulation using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.
-
Characterization and Expected Results
Photoluminescence and Electroluminescence
-
Photoluminescence (PL): A solution of this compound in a suitable solvent (e.g., toluene) is expected to exhibit blue fluorescence when excited with UV light. The PL spectrum of the doped CBP film should also show the characteristic emission of the dopant, indicating efficient energy transfer from the host.
-
Electroluminescence (EL): The fabricated OLED is expected to emit blue light upon the application of a forward bias voltage. The EL spectrum should ideally match the PL spectrum of the dopant, confirming that the emission originates from the guest molecules.
Device Performance Metrics
The performance of the OLED can be evaluated by the following parameters:
| Parameter | Description |
| Turn-on Voltage | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). |
| Luminance | The intensity of light emitted per unit area (cd/m²). |
| Current Efficiency | The ratio of the luminance to the current density (cd/A). |
| Power Efficiency | The ratio of the emitted light power to the input electrical power (lm/W). |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted to the number of electrons injected. |
| CIE Coordinates | The color coordinates of the emitted light on the 1931 CIE chromaticity diagram. |
Mechanism: Energy Level Alignment and Energy Transfer
Caption: Proposed energy level diagram for the OLED.
In this proposed device architecture, holes are injected from the ITO anode and transported through the NPB layer to the EML. Electrons are injected from the Al cathode and transported through the Alq₃ layer. Recombination of holes and electrons primarily occurs in the CBP host, forming excitons. These excitons then transfer their energy to the this compound dopant molecules, which subsequently relax radiatively to produce light.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Turn-on Voltage | Poor substrate cleaning; high energy barriers for charge injection; unbalanced charge transport. | Optimize UV-ozone treatment; select interlayers with appropriate work functions; adjust layer thicknesses. |
| Low Efficiency | Inefficient energy transfer from host to dopant; aggregation quenching of the dopant. | Ensure host triplet energy is higher than dopant; optimize doping concentration (try 2-10 wt.%). |
| Device Shorting | Rough ITO surface; pinholes in the organic layers; dust particles. | Use high-quality ITO substrates; ensure a clean fabrication environment; optimize deposition rates for uniform films. |
| Color Instability | Emission from the host or adjacent layers; exciplex formation at interfaces. | Ensure complete energy transfer to the dopant; insert blocking layers to confine excitons to the EML. |
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to handle the powder in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- The Versatility of this compound in Organic Synthesis. (URL: )
- OLED Intermediates: Why 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is Key. (URL: )
-
Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC. (URL: [Link])
Sources
Application Notes and Protocols for the Characterization of 2-(4-Bromophenyl)triphenylene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Significance of 2-(4-Bromophenyl)triphenylene-Based Polymers
Triphenylene-based polymers are a class of conjugated polymers that have garnered significant interest in the field of organic electronics and materials science. Their discotic, planar structure facilitates π-π stacking, leading to materials with intriguing charge transport properties. The incorporation of a this compound monomer introduces a site for further functionalization via cross-coupling reactions, allowing for the fine-tuning of the polymer's electronic and physical properties. These polymers are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as advanced materials in drug delivery systems.[1]
This guide provides a comprehensive overview of the essential techniques and detailed protocols for the thorough characterization of this compound-based polymers. The methodologies outlined herein are designed to provide a complete picture of the polymer's molecular, optical, thermal, and morphological properties, ensuring a robust understanding for research and development applications.
I. Synthesis of this compound-Based Polymers: A General Approach
The synthesis of poly(this compound) is typically achieved through metal-catalyzed cross-coupling reactions. The bromine atom on the phenyl substituent makes the monomer amenable to common polymerization techniques such as Suzuki or Yamamoto coupling.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis of poly(this compound).
A detailed synthetic protocol is beyond the scope of this characterization guide. However, a general understanding of the synthesis is crucial for interpreting characterization data, as residual catalyst or monomer can affect the polymer's properties.
II. Molecular Characterization: Unveiling the Polymer's Identity and Size
A fundamental aspect of polymer characterization is confirming its chemical structure and determining its molecular weight and distribution, which critically influence its physical and mechanical properties.
A. Spectroscopic Analysis
Spectroscopic techniques are indispensable for verifying the successful polymerization and elucidating the chemical structure of the resulting polymer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the polymer's structure by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Why it's authoritative: NMR provides unambiguous structural information, allowing for the identification of monomeric units within the polymer chain and the absence of starting material signals.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Complete dissolution is crucial for high-resolution spectra. Sonication may be required.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
¹H NMR: Look for the disappearance of the proton signals corresponding to the reactive sites of the monomer and the appearance of broad signals in the aromatic region, characteristic of a polymeric structure.
-
¹³C NMR: Expect a series of signals in the aromatic region corresponding to the carbon atoms of the triphenylene and phenyl rings. The absence of signals from the carbon attached to bromine (if a debrominative coupling was used) is a key indicator of successful polymerization.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the polymer.
-
Why it's authoritative: FTIR is a rapid and sensitive technique to confirm the presence of key chemical bonds and the overall structure of the polymer.
Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the dry polymer with KBr powder and pressing it into a thin, transparent disk.
-
Film: Cast a thin film of the polymer on a suitable IR-transparent substrate (e.g., NaCl or KBr plates) from a solution.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. For a triphenylene-based polymer, expect strong absorptions corresponding to aromatic C-H and C=C stretching vibrations. The C-Br stretching frequency (typically in the 600-500 cm⁻¹ range) should be monitored to assess the extent of reaction.
B. Molecular Weight Determination
The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that dictate the polymer's processability and mechanical properties.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Why it's authoritative: GPC is the most common and reliable method for determining the molecular weight distribution of polymers.[2]
Protocol: Gel Permeation Chromatography
-
Sample Preparation: Prepare a dilute solution of the polymer (typically 0.5-1.0 mg/mL) in a suitable solvent that is also the mobile phase (e.g., THF, chloroform). The solution must be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Instrumentation: A GPC system equipped with a refractive index (RI) or a UV-Vis detector. A light scattering detector can provide absolute molecular weights.[2]
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene). It is important to note that the obtained molecular weights are relative to the standards used.
-
Data Acquisition: Inject the filtered sample solution into the GPC system.
-
Data Analysis: The elution profile is used to calculate Mn, Mw, and PDI using the calibration curve. A monomodal and relatively narrow peak is indicative of a successful and controlled polymerization.
| Parameter | Typical Expected Value | Significance |
| Mn (Number-Average Molecular Weight) | 10 - 100 kDa | Influences properties like glass transition temperature and solubility. |
| Mw (Weight-Average Molecular Weight) | 20 - 200 kDa | Relates to mechanical properties like toughness and strength. |
| PDI (Polydispersity Index) | 1.5 - 3.0 | A measure of the breadth of the molecular weight distribution. Lower values indicate a more uniform polymer chain length. |
III. Optical and Electronic Properties: Probing the Conjugated System
For applications in organic electronics, understanding the optical and electronic properties of the polymer is paramount.
A. UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
-
Purpose: To investigate the electronic transitions and emissive properties of the polymer.
-
Why it's authoritative: These techniques provide direct insight into the polymer's conjugation length, bandgap, and potential for light emission.
Protocol: UV-Vis and Photoluminescence Spectroscopy
-
Sample Preparation:
-
Solution: Prepare dilute solutions of the polymer in a suitable UV-transparent solvent (e.g., THF, chloroform).
-
Thin Film: Cast a thin film of the polymer onto a quartz substrate.
-
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum. The absorption onset is used to estimate the optical bandgap.
-
PL: Excite the sample at a wavelength corresponding to a major absorption peak and record the emission spectrum.
-
-
Data Analysis:
-
UV-Vis: The absorption spectrum will reveal the π-π* transitions of the conjugated backbone. The position of the absorption maximum (λ_max) is indicative of the effective conjugation length.
-
PL: The emission spectrum provides information about the color of light emitted and the polymer's suitability for light-emitting applications. The Stokes shift (the difference between the absorption and emission maxima) can provide insights into the polymer's excited-state dynamics.[3][4]
-
| Property | Typical Expected Range | Significance |
| Absorption Maximum (λ_max) | 300 - 400 nm | Indicates the energy of the primary electronic transition. |
| Emission Maximum (λ_em) | 400 - 500 nm | Determines the color of the emitted light (typically blue to green for triphenylene-based polymers). |
| Optical Bandgap (E_g) | 2.8 - 3.5 eV | A key parameter for determining the polymer's semiconductor character. |
IV. Thermal Properties: Assessing Stability and Phase Transitions
The thermal stability of a polymer is a critical factor for its processing and long-term performance in devices.
A. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
-
Why it's authoritative: TGA provides quantitative information about the temperature at which the polymer begins to degrade.
Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a small amount of the dry polymer (5-10 mg) in a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 800 °C).
-
Data Analysis: The TGA thermogram plots weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. A high Td indicates good thermal stability.
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To identify phase transitions, such as the glass transition temperature (Tg).
-
Why it's authoritative: DSC is a standard technique for determining the temperatures at which a polymer undergoes changes in its physical state.
Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Place a small amount of the dry polymer (5-10 mg) in a DSC pan and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) through a temperature range where transitions are expected. A second heating scan is typically performed to erase the thermal history of the sample.
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The Tg is observed as a step-like change in the baseline. A high Tg is often desirable for morphological stability in devices.
| Thermal Property | Typical Expected Value | Significance |
| Decomposition Temperature (Td) at 5% weight loss | > 400 °C | Indicates the upper temperature limit for processing and operation. |
| Glass Transition Temperature (Tg) | > 150 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is important for maintaining the structural integrity of thin films. |
V. Morphological Characterization: Visualizing the Polymer's Structure
The morphology of the polymer in the solid state, particularly in thin films, can significantly impact its performance in devices.
A. Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface topography and morphology of the polymer.
-
Why it's authoritative: SEM provides high-resolution images of the material's surface, revealing details about film quality, porosity, and any phase separation.
Protocol: Scanning Electron Microscopy
-
Sample Preparation:
-
Thin Film: Deposit a thin film of the polymer on a conductive substrate (e.g., silicon wafer).
-
Powder: Mount the polymer powder on a sample stub using conductive tape.
-
Coating: A thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging.
-
-
Instrumentation: A scanning electron microscope.
-
Data Acquisition: Image the sample at various magnifications to observe the surface features.
-
Data Analysis: Analyze the images for information on film uniformity, grain size, and the presence of any defects. A smooth and uniform film is generally desirable for device applications.
B. Atomic Force Microscopy (AFM)
-
Purpose: To obtain high-resolution, three-dimensional images of the polymer film's surface.
-
Why it's authoritative: AFM can provide quantitative data on surface roughness and nanoscale morphological features that are not resolvable by SEM.
Protocol: Atomic Force Microscopy
-
Sample Preparation: Prepare a thin film of the polymer on a smooth substrate (e.g., mica or silicon wafer).
-
Instrumentation: An atomic force microscope.
-
Data Acquisition: Scan the surface with a sharp tip in either tapping or contact mode.
-
Data Analysis: The AFM images can be analyzed to determine the root-mean-square (RMS) surface roughness. A low RMS roughness is often correlated with better device performance.
VI. Integrated Characterization Workflow
A logical and efficient workflow is essential for a comprehensive characterization of this compound-based polymers.
Caption: A logical workflow for the comprehensive characterization of the polymer.
VII. Conclusion: A Self-Validating Approach to Polymer Characterization
The protocols and insights provided in this guide offer a robust framework for the comprehensive characterization of this compound-based polymers. By systematically applying these techniques, researchers can build a self-validating dataset where the results from different analyses corroborate one another. For instance, a high molecular weight determined by GPC should correlate with good film-forming properties observed by SEM. Similarly, the polymer's structure, confirmed by NMR and FTIR, dictates its optical and thermal properties. This integrated approach ensures the scientific integrity of the data and provides a solid foundation for the development of novel materials and their application in advanced technologies.
References
-
Chuyko, I. A., Troshin, P. A., Ponomarenko, S. A., & Luponosov, Yu. N. (2025). Polymers based on triphenylamine: synthesis, properties, and applications. Russian Chemical Reviews, 94(1). [Link]
-
Coles, D. M., & O'Riordan, A. (2022). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. Journal of Visualized Experiments, (186), e64119. [Link]
-
Kelly, J. A., et al. (2007). Spectroscopic characterization of novel polycyclic aromatic polymers. The Journal of Physical Chemistry A, 111(2), 299-305. [Link]
-
O'Donnell, J. L., et al. (2018). Spectroscopic characterization of novel polycyclic aromatic polymers. TU Dublin ARROW@TU Dublin. [Link]
Sources
Application Notes and Protocols for the Investigation of 2-(4-Bromophenyl)triphenylene in Organic Solar Cells
Disclaimer: Extensive literature searches did not yield specific studies on the application of 2-(4-Bromophenyl)triphenylene in organic solar cells (OSCs). The following application notes and protocols are therefore a scientifically-informed guide based on the known properties of triphenylene derivatives, brominated aromatic compounds, and established methodologies in the field of organic photovoltaics. This document is intended to serve as a foundational framework for researchers pioneering the investigation of this specific molecule in OSCs.
Introduction: The Potential of this compound in Organic Photovoltaics
Triphenylene-based molecules are a class of discotic liquid crystals known for their excellent charge-carrier mobility and thermal stability, making them promising candidates for applications in organic electronics.[1] The triphenylene core provides a rigid, planar structure conducive to π-π stacking, which is essential for efficient charge transport. The introduction of a 4-bromophenyl substituent to the triphenylene core in this compound (2-BPT) can be hypothesized to modulate its electronic properties in several ways beneficial for organic solar cells.
The bromine atom, being an electron-withdrawing group, is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the parent triphenylene molecule.[2] A lowered HOMO level can lead to a higher open-circuit voltage (Voc) in a bulk heterojunction (BHJ) solar cell when 2-BPT is used as the electron donor material. Furthermore, the presence of the bromine atom provides a reactive site for further chemical modifications, allowing for the fine-tuning of the molecule's properties.
These application notes will explore the potential utility of this compound as a novel material in organic solar cells, providing a rationale for its investigation and detailed protocols for device fabrication and characterization.
Physicochemical Properties and Synthesis Overview
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value/Description | Source |
| CAS Number | 1158227-56-5 | ChemScene |
| Molecular Formula | C₂₄H₁₅Br | ChemScene |
| Molecular Weight | 383.28 g/mol | ChemScene |
| Purity | ≥98% | ChemScene |
| Predicted HOMO | -5.5 to -5.8 eV | Theoretical Estimation |
| Predicted LUMO | -2.3 to -2.6 eV | Theoretical Estimation |
| Predicted Bandgap | ~3.2 eV | Theoretical Estimation |
Note: HOMO, LUMO, and bandgap values are estimations based on related triphenylene and brominated aromatic compounds and require experimental verification via techniques such as cyclic voltammetry and UV-Vis spectroscopy.
A plausible synthetic route to this compound could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized triphenylene precursor and a 4-bromophenylboronic acid or stannane derivative.
Hypothetical Application in Organic Solar Cells: A Donor Material Perspective
Given the electron-rich nature of the triphenylene core, this compound is a promising candidate for use as an electron donor material in a bulk heterojunction organic solar cell. In this configuration, it would be blended with an electron acceptor material, such as a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) or a non-fullerene acceptor (NFA).
The proposed energy level diagram for a hypothetical OSC based on this compound as the donor and PC₇₁BM as the acceptor is shown below.
Caption: Proposed energy level diagram for a 2-BPT:PC₇₁BM solar cell.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of organic solar cells using this compound.
Materials and Reagents
-
Substrate: Indium tin oxide (ITO) coated glass slides (e.g., 15 Ω/sq)
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Electron Donor: this compound (synthesis or commercial)
-
Electron Acceptor: Phenyl-C71-butyric acid methyl ester (PC₇₁BM)
-
Solvent for Active Layer: High-purity chloroform or chlorobenzene
-
Electron Transport Layer (ETL): Calcium (Ca) or Bathocuproine (BCP)
-
Cathode: Aluminum (Al)
-
Cleaning Solvents: Deionized water, acetone, isopropanol (all semiconductor grade)
Device Fabrication Workflow
The fabrication process follows a standard architecture for conventional bulk heterojunction organic solar cells.
Caption: Standard workflow for the fabrication of a conventional BHJ OSC.
Detailed Fabrication Steps
-
ITO Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of this compound and PC₇₁BM in chloroform. A typical starting concentration is 20 mg/mL with a donor:acceptor weight ratio of 1:1.2.
-
Stir the solution overnight at room temperature in a nitrogen-filled glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.22 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Perform solvent annealing by keeping the samples in a covered petri dish for a controlled period before thermal annealing, or proceed directly to thermal annealing.
-
Thermally anneal the active layer at a temperature to be optimized (e.g., starting with a range of 80°C to 120°C) for 10 minutes to improve the morphology of the blend.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator with a base pressure below 5 x 10⁻⁷ Torr.
-
Deposit an electron transport layer of Calcium (20 nm) followed by an Aluminum cathode (100 nm) at a deposition rate of 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al. Alternatively, a BCP (8 nm) / Al (100 nm) cathode can be used.
-
-
Device Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from atmospheric oxygen and moisture.
-
Device Characterization Protocols
Current Density-Voltage (J-V) Characteristics
-
Instrumentation: Solar simulator (e.g., xenon lamp-based) with an AM 1.5G filter, source measure unit (SMU).
-
Procedure:
-
Calibrate the light intensity of the solar simulator to 100 mW/cm² using a certified reference silicon solar cell.
-
Place the fabricated OSC under the solar simulator and connect the electrodes to the SMU.
-
Measure the J-V characteristics by sweeping the voltage from -1 V to 1 V.
-
Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement
-
Instrumentation: EQE measurement system with a light source, monochromator, chopper, and lock-in amplifier.
-
Procedure:
-
Measure the spectral response of the device at a specific wavelength of light.
-
The EQE is calculated as the ratio of the number of charge carriers collected to the number of incident photons.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to cross-check the Jsc value obtained from the J-V measurement.
-
Morphological Characterization
-
Techniques: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM).
-
Purpose: To investigate the surface topography and phase separation of the 2-BPT:PC₇₁BM blend film. A well-defined nanoscale phase separation is crucial for efficient exciton dissociation and charge transport.
Expected Outcomes and Troubleshooting
The performance of organic solar cells is highly sensitive to fabrication conditions. A systematic optimization of parameters is crucial.
| Parameter | Range for Optimization | Rationale |
| Donor:Acceptor Ratio | 1:0.8 to 1:2 (by weight) | To achieve balanced charge transport and optimal morphology. |
| Active Layer Thickness | 80 - 150 nm | To ensure sufficient light absorption without compromising charge extraction. |
| Annealing Temperature | 80 - 140 °C | To control the crystallinity and phase separation of the active layer. |
| Solvent Additives | e.g., 1,8-diiodooctane (DIO) | To fine-tune the morphology of the bulk heterojunction. |
Troubleshooting:
-
Low Jsc: May indicate poor light absorption or inefficient charge collection. Optimize active layer thickness and morphology.
-
Low Voc: Could be due to a suboptimal energy level alignment between the donor and acceptor or high charge recombination.
-
Low FF: Often related to high series resistance or low shunt resistance. Check the quality of the interfaces and the active layer morphology.
Conclusion
While the use of this compound in organic solar cells is yet to be reported, its molecular structure suggests it could be a valuable component. The protocols outlined in this document provide a comprehensive starting point for researchers to explore its potential. A thorough investigation into its photophysical properties, energy levels, and performance in a device, coupled with systematic optimization of fabrication parameters, will be essential to determine its viability as a material for high-efficiency organic solar cells.
References
-
Modular O2 electroreduction activity in triphenylene-based metal–organic frameworks. Chemical Science, (2020). URL: [Link]
-
Effect of Terminal Electron-Withdrawing Group on the Photovoltaic Performance of Asymmetric Fused-Ring Electron Acceptors. ResearchGate, (n.d.). URL: [Link]
Sources
Experimental setup for measuring electroluminescence of 2-(4-Bromophenyl)triphenylene.
Executive Summary
This Application Note details the experimental framework for measuring the electroluminescence (EL) properties of 2-(4-Bromophenyl)triphenylene (CAS: 1158227-56-5).[1] While often utilized as a synthetic intermediate for advanced host materials, characterizing the intrinsic EL of this triphenylene derivative is critical for determining its triplet energy (
Key Technical Insight: The heavy bromine atom on the triphenylene core introduces strong spin-orbit coupling potential. Consequently, this protocol is designed to detect not only prompt fluorescence but also to screen for potential phosphorescent signatures at cryogenic temperatures or under specific host-guest configurations.[1]
Material Properties & Pre-Validation
Before device fabrication, the material must undergo rigorous purity validation. Halogenated organic semiconductors are prone to trace metallic impurities from cross-coupling syntheses (e.g., Pd catalysts), which act as non-radiative recombination centers (quenchers).[1]
| Parameter | Specification | Validation Method |
| Molecular Formula | Mass Spectrometry (HRMS) | |
| Molecular Weight | 383.28 g/mol | - |
| Purity Requirement | > 99.5% (Sublimed Grade) | HPLC + TGA (Thermogravimetric Analysis) |
| HOMO / LUMO | ~ -6.0 eV / -2.4 eV (Est.)[1] | Cyclic Voltammetry (CV) / UPS |
| Triplet Energy ( | ~ 2.8 - 2.9 eV (Triphenylene core) | Low-temp PL (77K) |
Experimental Setup: Device Architecture
To measure EL, the this compound (hereafter BTP ) must be integrated into a carrier-balanced OLED stack.[1] We utilize a "Standard Wide-Gap Host" architecture to confine excitons within the BTP layer.
Device Stack Design
The stack is designed to force recombination on the BTP molecules. We use high-triplet energy transport layers to prevent exciton leakage.[1]
-
Anode: Indium Tin Oxide (ITO) patterned glass (
).[1] -
HIL (Hole Injection): HAT-CN (10 nm) – Deep LUMO facilitates hole injection from ITO.[1]
-
HTL (Hole Transport): TAPC (40 nm) – High hole mobility (
) and high to block electrons.[1] -
EML (Emissive Layer - Target): BTP (30 nm) – Deposited as a neat film to study intrinsic EL, or doped (e.g., 5-10% in CBP) if studying dopant behavior.[1] Protocol below assumes Neat Film.
-
ETL (Electron Transport): TPBi (40 nm) – High electron mobility and hole blocking capabilities.[1]
-
EIL (Electron Injection): LiF (1 nm).
-
Cathode: Aluminum (100 nm).
Fabrication Workflow (DOT Visualization)
Figure 1: Vacuum Thermal Evaporation (VTE) workflow ensuring oxygen-free processing.[1]
Measurement Protocol: Electroluminescence Characterization
This system validates the photonic emission resulting from carrier recombination.
Equipment Configuration
-
Source Measure Unit (SMU): Keithley 2400 or Keysight B2900A (Precision: fA range).[1]
-
Spectroradiometer: Konica Minolta CS-2000 or Photo Research PR-670.[1]
-
Fixture: Calibrated test fixture with spring-loaded pogo pins inside a dark box.
Step-by-Step Measurement Procedure
-
Dark Current Validation:
-
Place the encapsulated device in the dark box.
-
Sweep voltage from -2V to +2V.
-
Pass Criteria: Leakage current density (
) must be at -2V.[1] High leakage indicates pinholes or shorts.
-
-
L-I-V Sweep (Luminance-Current-Voltage):
-
Range: 0V to 12V (or until
). -
Step: 0.1V increments.
-
Simultaneous Acquisition: Measure Current (I) via SMU and Luminance (L) via Spectroradiometer at each step.
-
Note: BTP is a wide-gap material; expect a high Turn-on Voltage (
).[1]
-
-
Spectral Acquisition (EL Spectrum):
-
Drive the device at a constant current density of 10 mA/cm² .
-
Integrate spectrum from 380 nm to 780 nm.
-
Target: Look for peak emission
. For triphenylene cores, expect deep blue/violet emission (380-420 nm) if fluorescent.[1]
-
-
EQE Calculation:
-
Calculate External Quantum Efficiency (EQE) using the Lambertian assumption (unless angular dependence is measured).
- [1]
-
Signal Pathway Diagram
Figure 2: Closed-loop data acquisition system for simultaneous electrical and optical characterization.
Data Analysis & Interpretation
Summarize the data into the following standard OLED parameters.
| Parameter | Symbol | Interpretation for BTP |
| Turn-on Voltage | Voltage at | |
| Max Luminance | Maximum brightness before degradation. | |
| CIE Coordinates | Color purity.[1][2] Triphenylene is typically deep blue ( | |
| EL Spectrum FWHM | Narrow FWHM (<50nm) indicates molecular emission; Broad FWHM suggests exciplex formation with HTL/ETL. |
Self-Validating Check: Compare the EL Spectrum of the device with the PL Spectrum of a BTP thin film.
-
Match: Emission is from the BTP layer (Success).
-
Mismatch: Emission might be from TAPC (HTL) or TPBi (ETL), indicating poor charge confinement.[1] Adjust layer thicknesses.
References
-
TCI Chemicals. this compound Product Specification & Spectral Data. Retrieved from [1]
-
Ossila. OLED Fabrication and Measurement Guide. Retrieved from
-
Xiao, L., et al. (2010).[1] Triphenylene Derivatives as Host Materials for Blue Phosphorescent OLEDs. Advanced Functional Materials. (Contextual grounding for triphenylene hosts).
-
Tanaka, H., et al. (2019).[1] Methodology for Accurate EQE Measurement in OLEDs. Journal of Applied Physics.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-(4-Bromophenyl)triphenylene
[1]
Introduction & Scope
2-(4-Bromophenyl)triphenylene (CAS: 1158227-56-5) is a critical intermediate scaffold used primarily in the synthesis of organic light-emitting diode (OLED) materials and, increasingly, as a hydrophobic core in pharmaceutical discovery for intercalating agents.[1]
While Gas Chromatography (GC) is often used for initial purity assessments due to the compound's volatility, HPLC is the preferred technique for high-purity characterization (>99.5%) . HPLC allows for the detection of thermally unstable impurities, non-volatile boronic acid byproducts from Suzuki couplings, and isomeric contaminants that GC may degrade or co-elute.[1]
This guide details a robust Reverse-Phase (RP-HPLC) method designed to overcome the specific challenges of this molecule: extreme hydrophobicity and low aqueous solubility .[1]
Molecule Profile
| Property | Detail |
| Chemical Formula | C₂₄H₁₅Br |
| Molecular Weight | 383.29 g/mol |
| LogP (Predicted) | ~7.6 (Highly Hydrophobic) |
| Solubility | Insoluble in water/methanol.[1][2] Soluble in THF, Chloroform, Toluene.[1] |
| UV Maxima | ~254 nm, ~280 nm (Triphenylene core π-π* transitions) |
Method Development Logic (The "Why")
Column Selection: The π-π Interaction
Standard C18 columns can separate this molecule based on hydrophobicity.[1][3] However, the triphenylene core is a planar, polycyclic aromatic hydrocarbon (PAH).[1] To maximize resolution between the target and potential de-brominated impurities (Triphenylene), a column with Phenyl-Hexyl or Biphenyl stationary phases is superior.[1] These phases utilize π-π interactions to offer orthogonal selectivity compared to pure hydrophobicity.[1][3]
-
Recommendation: High-Carbon Load C18 (for robustness) or Biphenyl (for difficult impurity separation).[1][3]
Mobile Phase Strategy
The primary failure mode in analyzing this compound is precipitation on the column .[1]
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting | Notes |
| System | UHPLC or HPLC (Binary Gradient Pump) | Low dwell volume preferred.[1][3] |
| Column | Agilent ZORBAX Eclipse PAH or Phenomenex Kinetex Biphenyl | Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1][3] |
| Mobile Phase A | Water (Milli-Q grade) | No buffer required (neutral analyte).[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Optional: 90:10 ACN:THF for higher solubility.[1][3] |
| Flow Rate | 1.0 mL/min | Adjust for backpressure < 250 bar.[1] |
| Column Temp | 35°C | Elevated temp improves mass transfer for PAHs.[1][3] |
| Detection | UV @ 254 nm (Reference: 360 nm) | 254 nm captures the benzene ring absorption.[1][3] |
| Injection Volume | 5 - 10 µL | Keep low to prevent solvent effects.[1] |
Gradient Program
Rationale: A steep gradient is required to elute the highly retained target, followed by a strong wash to prevent carryover.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70% | Initial hold to focus sample.[1] |
| 2.0 | 70% | Isocratic hold.[1][3] |
| 12.0 | 100% | Linear ramp to elute target. |
| 17.0 | 100% | Critical Wash Step (removes dimers).[1][3] |
| 17.1 | 70% | Return to initial conditions.[1][3][4] |
| 22.0 | 70% | Re-equilibration.[1][3] |
Sample Preparation (Critical Control Point)
WARNING: Do not dissolve this compound directly in Methanol or Water.[1][3] It will precipitate immediately, clogging the needle seat.[1]
Protocol:
-
Stock Solution: Weigh 10 mg of this compound. Dissolve in 10 mL of Tetrahydrofuran (THF) or Dichloromethane (DCM) . (Conc: 1000 ppm).[1][3]
-
Working Standard: Take 100 µL of Stock Solution. Dilute with 900 µL of Acetonitrile .
-
Note: If the solution turns cloudy, add 100 µL of THF to the diluent.
-
-
Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (analyte may bind to the membrane).[1]
Visualization: Method Logic & Workflow
Figure 1: Decision tree for developing the HPLC method, highlighting the critical path of solubility management.
System Suitability & Validation
To ensure the data is reliable (Trustworthiness), the following criteria must be met before running unknown samples.
System Suitability Test (SST)[1]
-
Retention Time Repeatability: %RSD ≤ 1.0% (n=5 injections).
-
Tailing Factor: 0.9 ≤ T ≤ 1.3 (PAHs often tail; if T > 1.5, increase Column Temp to 40°C).
Linearity & Range
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Double Peaks / Split Peaks | Solvent mismatch. | The sample solvent (100% THF) is too strong compared to the initial mobile phase (70% ACN). Fix: Dilute sample 1:10 in ACN before injection. |
| Broad Peaks | π-π Stacking on column.[1][3] | Increase column temperature to 40-45°C to break interactions. |
| Pressure High | Precipitation in needle.[1] | Ensure the autosampler wash solvent is 100% ACN or Isopropanol , not water/methanol.[1] |
| Ghost Peaks | Carryover from previous run.[1][3] | Extend the 100% B hold time in the gradient; run a blank injection (THF) between samples. |
References
-
PAH Analysis Standards: U.S. EPA Method 8310.[1][3] Polynuclear Aromatic Hydrocarbons. Retrieved from [Link][1]
-
Column Selection for PAHs: Agilent Technologies. Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Agilent ZORBAX Eclipse PAH. Retrieved from [Link]
-
Synthesis & Characterization: Xiao, J., et al. "Synthesis and Properties of Triphenylene Derivatives."[1][3] Journal of Organic Chemistry. (General reference for triphenylene solubility and synthesis byproducts).
Application Note: Design and Synthesis of Bipolar Host Materials Using 2-(4-Bromophenyl)triphenylene
Executive Summary
2-(4-Bromophenyl)triphenylene (CAS: 1158227-56-5) is a critical building block in the synthesis of high-performance host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Its structural significance lies in the triphenylene core , which provides a high triplet energy (
This guide details the application of this compound in synthesizing 9-(4-(triphenylen-2-yl)phenyl)-9H-carbazole (TP-Ph-Cbz) , a bipolar host material. We provide a validated synthetic protocol, material characterization standards, and a reference OLED device architecture to demonstrate its utility in enhancing device efficiency and operational stability.
Material Science Fundamentals
Structural Design Logic
The utility of this compound stems from its ability to decouple electronic properties through the phenyl linker.
-
Triphenylene Moiety: Acts as the electron-transporting (ET) and high-triplet energy center. Its planar, rigid structure imparts high thermal stability (Glass Transition Temperature,
). -
Phenyl Linker: The phenyl spacer creates a twist angle between the triphenylene and the subsequent substituent (e.g., carbazole), disrupting extended
-conjugation. This "conjugation break" preserves the high triplet energy of the individual units, preventing reverse energy transfer from the dopant back to the host. -
Bromine Handle: Located at the para-position, it enables high-yield C-N (Buchwald-Hartwig) or C-C (Suzuki-Miyaura) couplings.
Key Physical Properties
| Property | Value (Typical for Derivatives) | Relevance to OLEDs |
| Triplet Energy ( | 2.7 – 2.9 eV | Prevents exciton quenching of Green/Red phosphors. |
| HOMO Level | -5.6 to -5.8 eV | Aligns with Hole Transport Layers (HTL) for efficient injection. |
| LUMO Level | -2.4 to -2.6 eV | Facilitates electron injection from Electron Transport Layers (ETL). |
| Thermal Stability ( | > 400°C | Ensures stability during vacuum thermal evaporation. |
Experimental Protocol: Synthesis of TP-Ph-Cbz
Objective: Synthesize the bipolar host 9-(4-(triphenylen-2-yl)phenyl)-9H-carbazole via Buchwald-Hartwig amination of this compound with carbazole.
Reaction Scheme
Figure 1: Synthetic pathway for TP-Ph-Cbz via Pd-catalyzed C-N coupling.
Materials & Reagents
-
Precursor: this compound (1.0 eq, 3.83 g, 10 mmol)
-
Nucleophile: Carbazole (1.1 eq, 1.84 g, 11 mmol)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (0.02 eq, 183 mg) -
Ligand: Tri-tert-butylphosphine [
] (0.08 eq, 1.0 M in toluene) or S-Phos. -
Base: Sodium tert-butoxide (
) (1.5 eq, 1.44 g) -
Solvent: Anhydrous Toluene (50 mL)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry nitrogen (
). -
Reagent Loading: In a glovebox (or under counter-flow
), add this compound, Carbazole, , and to the flask. -
Solvent Addition: Syringe in anhydrous toluene. Add the phosphine ligand solution last to prevent oxidation.
-
Reaction: Heat the mixture to reflux (
) for 12–15 hours. Monitor conversion via TLC (eluent: Hexane/DCM 4:1) or HPLC.[1] The starting bromide spot ( ) should disappear. -
Workup:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with warm toluene.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in minimal boiling toluene and precipitate by slowly adding ethanol.
-
Sublimation (Critical for OLEDs): Sublime the purified powder at
under high vacuum ( Torr) to reach >99.9% purity.
-
Device Fabrication Protocol
Application: Green Phosphorescent OLED (PhOLED) using TP-Ph-Cbz as the host.
Device Architecture
Figure 2: Standard PhOLED architecture utilizing the synthesized host.
Fabrication Steps
-
Substrate Prep: Clean patterned ITO glass sequentially with detergent, deionized water, acetone, and isopropanol (ultrasonic bath, 15 min each). Treat with UV-Ozone for 15 min to increase work function.
-
Vacuum Deposition: Transfer to a vacuum chamber (base pressure
Torr). -
Layer Deposition:
-
HIL/HTL: Evaporate HAT-CN (0.5 Å/s) followed by TAPC (1.0 Å/s).
-
EML (Co-deposition): Evaporate TP-Ph-Cbz (Host) and Ir(ppy)₃ (Dopant) simultaneously. Adjust rates to achieve 10% doping volume (e.g., Host: 1.0 Å/s, Dopant: 0.1 Å/s).
-
ETL/EIL: Evaporate TmPyPB followed by LiF.
-
Cathode: Deposit Aluminum through a shadow mask.
-
-
Encapsulation: Encapsulate in a
glovebox using UV-curable epoxy and a glass lid to prevent moisture degradation.
Characterization & Validation
To ensure the synthesized material meets "Device Grade" standards, the following data profile is required:
| Method | Parameter | Acceptance Criteria |
| 1H NMR | Structural Purity | Clean aromatic peaks; absence of aliphatic impurities (except solvent). |
| HPLC | Chemical Purity | |
| TGA | Decomposition Temp ( | |
| DSC | Glass Transition ( | |
| CV | HOMO/LUMO | Reversible oxidation/reduction waves. |
Self-Validation Check:
-
Did the reaction turn dark brown/black? (Indicates Pd formation; ensure filtration is thorough).
-
Is the sublimed material white/pale yellow? (Greenish tint often indicates trace impurities or oxidation).
References
-
Triphenylene Hosts: Xiao, L., et al. "Almost 100% Internal Quantum Efficiency in Green Organic Light-Emitting Diodes." Advanced Materials, vol. 23, no.[3] 8, 2011. Link
-
Bipolar Host Design: Cai, X., et al. "Electron-Transporting Materials for Organic Light-Emitting Diodes." Journal of Materials Chemistry C, vol. 6, 2018. Link
-
Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, vol. 2, 2011. Link
-
Device Architecture: Su, S. J., et al. "Pyridine-Containing Triphenylene Derivatives with High Electron Mobility for Highly Efficient Phosphorescent OLEDs." Advanced Materials, vol. 20, no.[3] 11, 2008. Link
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-(4-Bromophenyl)triphenylene
Topic: Optimization of 2-(4-Bromophenyl)triphenylene Synthesis (CAS: 1158227-56-5) Audience: Organic Chemists, Process Engineers, OLED Material Scientists Format: Interactive Technical Guide & Troubleshooting Hub
Core Directive: The Chemoselective Strategy
The synthesis of This compound is a critical step in manufacturing OLED intermediates (e.g., host materials, hole transport layers). The primary challenge is chemoselectivity . You are coupling two aromatic systems while retaining a specific bromine substituent for future functionalization.
The Gold Standard Route: The only high-yield, self-validating protocol relies on the Chemoselective Suzuki-Miyaura Coupling between Triphenylene-2-boronic acid (or pinacol ester) and 1-Bromo-4-iodobenzene .
-
Why this route? Palladium catalysts undergo oxidative addition to Aryl-Iodides significantly faster than Aryl-Bromides. By using 1-Bromo-4-iodobenzene, you direct the coupling exclusively to the iodine position, leaving the para-bromine intact.
-
The Trap: Attempting to couple 2-Bromotriphenylene with 4-Bromophenylboronic acid often leads to oligomerization (homocoupling) because the catalyst cannot distinguish between the bromine on the starting material and the bromine on the product.
Experimental Workflow & Logic (Visualized)
The following diagram illustrates the critical decision pathways and chemical logic required to maximize yield.
Figure 1: Decision logic for the chemoselective synthesis of this compound. Note the critical temperature control to prevent bromine activation.
Troubleshooting Guide: Troubleshooting by Category
Category 1: Low Yield & Conversion
Q: I am seeing incomplete conversion of the boronic ester, but adding more catalyst doesn't help. What is happening? A: This is likely due to Protodeboronation or Catalyst Deactivation , not a lack of catalyst.
-
Mechanism: Triphenylene boronic acids are electron-rich and bulky. If the reaction pH is too high or water content is uncontrolled, the boronic acid group can be hydrolyzed and replaced by a proton (Protodeboronation), yielding unsubstituted triphenylene.
-
Solution:
-
Switch Base: Move from Na2CO3 to K3PO4 or CsF . Anhydrous conditions (using Dioxane/CsF) often solve protodeboronation issues.
-
Solvent Ratio: Ensure your solvent system (e.g., Toluene/Ethanol/Water) is degassed thoroughly. Oxygen promotes homocoupling and catalyst oxidation.
-
Q: My reaction stalls at 60% conversion. Should I increase the temperature? A: Proceed with caution.
-
Risk: Increasing temperature above 80°C increases the rate of oxidative addition into the Aryl-Bromide bond (the one you want to keep). This leads to polymerization.
-
Better Approach: Add a "booster" shot of the Boronic Ester (0.2 eq) and Base , not temperature. The boronic species is often the limiting reagent due to decomposition.
Category 2: Impurity Profile (The "Double Coupling" Issue)
Q: I detect a high molecular weight impurity. Is this the bis-coupled product? A: Yes. This is 1,4-bis(triphenylen-2-yl)benzene .
-
Cause: The catalyst has activated the bromine on your desired product, this compound, and coupled it with another molecule of Triphenylene boronic acid.
-
Fix:
-
Stoichiometry: Use a slight excess of 1-Bromo-4-iodobenzene (1.1 to 1.2 equivalents) relative to the boronic ester. This ensures the catalyst always finds an Iodine-C bond (easier target) rather than a Bromine-C bond.
-
Catalyst Choice: Stick to Pd(PPh3)4 . Avoid electron-rich, bulky phosphine ligands (like S-Phos or X-Phos) which are designed to activate aryl chlorides and bromides. You want a catalyst that is "lazy" enough to only react with Iodine.
-
Category 3: Solubility & Workup
Q: The reaction mixture turns into a solid "brick" during reflux. How do I handle this? A: Triphenylene derivatives have strong pi-stacking interactions, leading to poor solubility.
-
Process Adjustment:
-
Solvent: Use 1,4-Dioxane or Chlorobenzene instead of Toluene. These have better solvency for polyaromatics.
-
Workup: Do not try to extract with liquid-liquid extraction (DCM/Water). Instead, pour the reaction mixture into Methanol or Water . The product and inorganic salts will precipitate. Filter the solid.[1] Wash with water (removes salts) and Methanol (removes impurities).
-
Purification: Recrystallize the crude solid from hot Toluene or Xylene .
-
Optimized Protocol Data Summary
The following table summarizes the effects of different reaction parameters on yield and selectivity, based on standard Suzuki coupling optimization for halo-biaryls.
| Parameter | Standard Condition | Optimized Condition | Reason for Optimization |
| Electrophile | 1,4-Dibromobenzene | 1-Bromo-4-iodobenzene | Critical: Exploits I > Br reactivity difference (Chemoselectivity).[2] |
| Catalyst | Pd(dppf)Cl2 | Pd(PPh3)4 | Tetrakis is less active against Ar-Br, preserving the functional group. |
| Solvent | THF/Water | Toluene/EtOH/H2O (4:1:1) | Better solubility for triphenylene core; Ethanol aids phase transfer. |
| Temperature | Reflux (100°C+) | 65°C - 75°C | Prevents activation of the product's bromine atom. |
| Base | K2CO3 | Na2CO3 or K3PO4 | Milder bases reduce protodeboronation side-reactions. |
Frequently Asked Questions (FAQ)
Q: Can I use the boronic acid instead of the pinacol ester? A: Yes, but the Pinacol Ester is preferred. It is more soluble in organic solvents and less prone to protodeboronation than the free acid. If using the free acid, ensure you use a solvent mix with higher alcohol/water content to solubilize it.
Q: Why is the product turning green/yellow? A: Pure this compound should be white or off-white. A yellow/green tint usually indicates traces of Palladium black or oxidized triphenylene impurities.
-
Fix: Perform a hot filtration through a pad of Celite and Silica Gel during the recrystallization step to trap Pd nanoparticles.
Q: Is this reaction scalable to 100g? A: Yes, but heat transfer becomes critical. In large reactors, "hot spots" can trigger the side reaction (Br-activation). Use efficient stirring and ensure the internal temperature never exceeds 80°C.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Link
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link
-
TCI Chemicals. (n.d.). This compound Product Specifications. TCI Chemicals. Link
-
Beilstein Journals. (2021). Emerging trends in the optimization of organic synthesis through high-throughput tools. Beilstein Journal of Organic Chemistry. Link
Sources
Technical Support Center: Purification of 2-(4-Bromophenyl)triphenylene
Ticket ID: #PUR-TP-Br-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Purification Protocols for OLED-Grade Intermediates
Executive Summary
2-(4-Bromophenyl)triphenylene (CAS: 102466-88-6) is a critical intermediate for organic light-emitting diode (OLED) host materials. Its rigid planar core leads to strong
Achieving device-grade purity (>99.95%) requires a multi-stage approach. Standard chromatography is often insufficient due to "streaking" caused by low solubility. This guide prioritizes a workflow of Catalyst Scavenging
Module 1: Initial Triage & Solubility Management
User Question: My crude solid is not dissolving in dichloromethane (DCM) for column loading. It forms a slurry that clogs the frit. How do I load this?
Technical Insight: Triphenylene derivatives exhibit poor solubility in standard low-boiling solvents like DCM or diethyl ether due to high lattice energy. Attempting to load a column with a slurry leads to "band broadening" and poor separation.
Protocol: Solid Loading Technique
-
Dissolution: Dissolve the crude material in a high-boiling solvent like Chlorobenzene or Toluene at elevated temperature (60-80°C).
-
Adsorption: Add coarse silica gel (ratio 1:2 w/w relative to crude mass) to the hot solution.
-
Evaporation: Rotary evaporate the solvent until a free-flowing powder remains.
-
Critical Step: Ensure no solvent clumps remain; the powder must be dry to prevent "cracking" the column bed.
-
-
Loading: Pour the dry powder onto the top of your pre-packed column.
Solubility Profile Table:
| Solvent | Solubility (25°C) | Solubility (80°C) | Application |
| DCM | Low (<10 mg/mL) | N/A (Boils at 40°C) | Not recommended for bulk loading. |
| Toluene | Moderate | High | Primary Recrystallization Solvent. |
| Chlorobenzene | Good | Very High | Ideal for hot filtration/loading. |
| Hexane/Heptane | Insoluble | Poor | Anti-solvent for precipitation. |
| THF | Moderate | High | Good for synthesis, poor for crystallization (oiling out). |
Module 2: Palladium Catalyst Removal (The "Hidden" Impurity)
User Question: My NMR looks clean, but the material is slightly grey/brown, and device efficiency is low. What is wrong?
Technical Insight: The grey color indicates residual Palladium (Pd) nanoparticles from the Suzuki coupling. Even trace Pd (<50 ppm) acts as a triplet exciton quencher in OLEDs, drastically reducing efficiency. Standard columns do not effectively remove colloidal Pd.
Protocol: Thiol-Silica Scavenging (Recommended) Why this works: The high affinity of sulfur for soft metals (Pd) pulls the catalyst out of the aromatic matrix more effectively than aqueous washes.
-
Dissolve: Dissolve crude product in Chloroform or Warm Toluene .
-
Add Scavenger: Add 3-Mercaptopropyl-functionalized silica gel (e.g., SiliaMetS® Thiol). Use 5-10 wt% relative to the crude mass.
-
Agitate: Stir at 50°C for 2-4 hours.
-
Filter: Hot filter through a pad of Celite to remove the silica scavenger.
-
Result: The filtrate should be significantly lighter in color (pale yellow/white).
Module 3: Recrystallization (The Workhorse)
User Question: I tried recrystallizing from Ethanol, but the product oiled out. How do I get crystals?
Technical Insight: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when the solubility drops too sharply. Triphenylenes are too insoluble in pure Ethanol. You need a Binary Solvent System .
Protocol: The "Toluene/Heptane" Method
-
Dissolution: Place crude solid in a flask. Add Toluene (just enough to cover). Heat to reflux (110°C). Add more Toluene slowly until the solution is just clear.
-
The Anti-Solvent: While maintaining reflux, add n-Heptane dropwise.
-
Stop point: When a persistent cloudiness (turbidity) appears.
-
-
Re-clarify: Add a few drops of Toluene to make it clear again.
-
Cooling: Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature.
-
Harvest: Filter the white needles/plates and wash with cold Heptane.
Visualizing the Phase Logic:
Figure 1: Binary solvent recrystallization workflow designed to prevent "oiling out" and maximize impurity rejection.
Module 4: Vacuum Train Sublimation (Device Grade)
User Question: I need >99.9% purity for an OLED stack. Is recrystallization enough?
Technical Insight: No. Recrystallization leaves solvent inclusions and trace organic impurities. Vacuum Train Sublimation is mandatory for electronic-grade materials. It separates based on vapor pressure and molecular weight, effectively removing volatile solvents and non-volatile decomposition products (ash).
Protocol: Three-Zone Gradient Sublimation
-
Equipment: Quartz tube with three independent heating zones, high vacuum pump (<
Torr). -
Target Temperature: ~220°C - 260°C (Optimization required based on vacuum level).
Step-by-Step Guide:
-
Load: Place recrystallized material in the "Source Zone" (Zone 1).
-
Evacuate: Pump down to
Torr. Wait 30 mins to outgas solvents. -
Ramp:
-
Zone 1 (Source): Heat to 240°C (approx). This volatilizes the product.
-
Zone 2 (Product): Maintain at ~180°C. Pure product crystallizes here.
-
Zone 3 (Impurity): Maintain at ~100°C. Volatile impurities (solvents, light byproducts) fly past Zone 2 and collect here or in the cold trap.
-
-
Harvest: Cool down, vent with Nitrogen, and scrape Zone 2.
Sublimation Workflow Diagram:
Figure 2: Thermal gradient logic for vacuum sublimation.[4] The product deposits in the middle zone, separating it from heavy ash (left) and light volatiles (right).
FAQ: Common Anomalies
Q: My product turned green after the column. A: This is often due to acid-catalyzed oxidation on the silica surface. Triphenylene rings are electron-rich.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites before running the column.
Q: I see a spot just below my product on TLC. A: This is likely the homocoupled byproduct (Bistriphenylene) or unreacted 2-bromotriphenylene.
-
Fix: These are hard to separate by column. Rely on the Toluene/Heptane recrystallization (Module 3). The planar homocoupled product has significantly lower solubility and will precipitate first (or not dissolve initially); filtration of the hot solution can sometimes remove it.
References
-
Synthesis & Properties: "The Versatility of this compound in Organic Synthesis." Vertex AI Search Results (nbinno.com). 6
-
Sublimation Technique: "Sublimation method for the purification of organic small molecules."[5] US Patent 9139488B2. 5
-
Catalyst Removal: "Palladium catalyst recovery using scavenger resin." SpinChem Application Notes. 7
-
General Solubility Data: "Properties, Purification, and Use of Organic Solvents." ResearchGate.[8] 9
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 3. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. spinchem.com [spinchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues with 2-(4-Bromophenyl)triphenylene.
Technical Support Center: Overcoming Solubility Issues with 2-(4-Bromophenyl)triphenylene
Product: this compound CAS: 1158227-56-5 Application: Organic Electronics (OLEDs), Intermediate for PAHs, Discotic Liquid Crystals.[1][2][3]
Introduction: The "Brick Wall" Effect
As a Senior Application Scientist, I frequently encounter researchers struggling with This compound . The core issue is not just "insolubility"—it is supramolecular aggregation .[1][2]
Triphenylene derivatives are planar, discotic molecules.[1][2][3][4] They do not just precipitate; they stack like plates (columnar mesophases) due to intense
This guide provides field-proven protocols to dissolve, react, and purify this material effectively.[1][3]
Module 1: Solvent Selection & Dissolution Strategies
Q: I am trying to dissolve the compound in DCM or THF for a reaction, but it remains a suspension. What is wrong?
A: You are fighting thermodynamics. At room temperature, the solvation energy of DCM or THF is insufficient to break the intermolecular
The Solution: You must move to High-Boiling Point (BP) Aromatic Solvents .[1][2] The "like dissolves like" principle applies strictly here.[1][2] You need solvents that can intercalate between the aromatic plates.[1][2]
Recommended Solvent System:
| Solvent | Boiling Point (°C) | Solubility Rating | Recommended Use |
| 1,2-Dichlorobenzene (ODCB) | 180 | ⭐⭐⭐⭐⭐ (Excellent) | High-temp reactions (>100°C), Device fabrication.[1][2][3] |
| Chlorobenzene | 131 | ⭐⭐⭐⭐ (Very Good) | Standard coupling reactions (Suzuki/Buchwald).[1][2] |
| Toluene | 110 | ⭐⭐⭐ (Good) | Requires heating >80°C. Good for recrystallization.[1][2] |
| Chloroform/DCM | 61 / 40 | ⭐⭐ (Poor) | Only for dilute UV-Vis or NMR (may require warming).[1][2][3] |
| THF/Ether | 66 / 35 | ⭐ (Very Poor) | Avoid.[1][2] Promotes precipitation.[1][2] |
Pro-Tip: For NMR analysis, do not use standard
Module 2: Reaction Optimization (Handling Slurries)
Q: My starting material is not fully soluble in the reaction solvent. Can I still proceed with a Suzuki or Buchwald-Hartwig coupling?
A: Yes. Do not wait for a clear solution.
Many researchers falsely believe a reaction requires homogeneity.[1][2] For insoluble aryl halides like this compound, the reaction occurs at the solid-liquid interface or via a "slow-release" mechanism where the small amount of dissolved material reacts, shifting the equilibrium and dissolving more solid [2].[1][3]
Protocol for "Slurry" Couplings:
-
Solvent: Use Toluene/Water (4:1) or 1,4-Dioxane/Water .[1][2][3]
-
Catalyst: Use a catalyst system designed for difficult substrates.
-
Phase Transfer Agent: Add Aliquat 336 (tricaprylmethylammonium chloride) or TBAB (tetrabutylammonium bromide).[1][2] This acts as a surfactant, stabilizing the suspension and facilitating phase transfer [3].[3]
-
Agitation: Crucial. Magnetic stir bars often get stuck in heavy slurries.[1][2] Use mechanical stirring or a heavy, egg-shaped stir bar at high RPM.[1][2][3]
Q: The reaction turns black and precipitates.[1][2] How do I know if it worked?
A: Visual inspection is misleading because the product (e.g., a larger PAH) is likely more insoluble than the starting material.[3]
-
Monitoring: Do not rely on TLC. Take a 50 µL aliquot, dry it, dissolve it in hot ODCB, and run High-Temp HPLC or GC-MS.
-
Workup: If the product precipitates, use this to your advantage. Filter the hot reaction mixture. Wash the cake with water (to remove salts) and cold methanol (to remove impurities).[1][2] Your product is likely the solid filter cake.[1][2]
Module 3: Purification & Processing
Q: I cannot load this onto a silica column; it crashes out on the top. How do I purify it?
A: Avoid column chromatography for triphenylene derivatives if possible. It consumes massive amounts of solvent and often leads to streaking/tailing.[1][2]
Alternative Purification Workflow:
-
Hot Filtration (The "Crash" Method):
-
Soxhlet Extraction:
-
Sublimation (The Gold Standard):
Visualizations
Figure 1: Solubility Decision Tree
Use this logic flow to select the correct solvent system for your specific objective.
Caption: Decision matrix for solvent selection based on experimental goals. Note the reliance on chlorinated aromatics for high-solubility requirements.[1][2]
Figure 2: Workflow for Reacting Insoluble Substrates
A self-validating protocol for handling heterogeneous reaction mixtures.
Caption: Step-by-step logic for "Slurry Couplings." The visual emphasizes that precipitation during reaction often indicates product formation, not failure.[1][3]
References
-
Liquid Crystalline Properties: Alam, M. A., et al. (2009).[1][2][3][6] "Bicontinuous Cubic Liquid Crystalline Materials from Discotic Molecules." Journal of the American Chemical Society.[1][7] Link[2][3]
-
Solid-State/Slurry Reactions: Mottillo, C., & Friščić, T. (2021).[1][2][3] "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides." Journal of the American Chemical Society.[1][7] Link[2][3]
-
Phase Transfer Catalysis: Anderson, K. W., & Buchwald, S. L. (2005).[1][3] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations." Angewandte Chemie International Edition. Link[2][3]
-
Triphenylene Synthesis & Purification: Kaller, M., et al. (2010).[1][2][3][6] "Counterion effects on the columnar mesophases of triphenylene-substituted [18]crown-6 ethers." Chemistry – A European Journal.[1][2] Link[2][3]
-
General Solubility Data: BenchChem Technical Guide. "Solubility of Triphenylmethane and Derivatives in Common Organic Solvents." Link
Sources
- 1. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | CID 1728672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone | C16H12BrN3O | CID 52941129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triphenylene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 三亚苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Annealing Conditions for 2-(4-Bromophenyl)triphenylene Thin Films
Ticket ID: #TP-BR-OPT-001 Subject: Optimization of Thermal & Solvent Annealing Protocols for 2-(4-Bromophenyl)triphenylene (2-Br-TP) Status: Open Assigned Specialist: Senior Application Scientist, Materials Division
Executive Summary
Welcome to the technical support hub for This compound (2-Br-TP) . This molecule presents a unique dual-challenge in thin-film processing:
-
The Triphenylene Core: Requires precise thermal management to access high-mobility columnar discotic liquid crystalline (DLC) phases.
-
The Bromophenyl Arm: Introduces a steric handle for packing but also poses a chemical reactivity risk (dehalogenation/polymerization) if annealed on catalytic metals (Au, Ag, Cu) at elevated temperatures.
This guide provides a self-validating optimization protocol. We do not provide a "magic number" temperature because optimal annealing depends heavily on film thickness, substrate chemistry, and deposition method. Instead, we provide the logic to derive your optimal conditions.
Phase 1: Pre-Annealing Diagnostics (The Foundation)
Q: Before I turn on the hotplate, what defines the "Annealing Window" for this specific molecule?
A: You must establish the thermal boundaries of 2-Br-TP to avoid degrading the film or triggering unwanted chemistry.
-
Lower Bound (
- Glass Transition): Typically, triphenylene derivatives have a between 50°C and 90°C . Annealing below this is ineffective for morphological reorganization. -
Upper Bound (
or ):-
On Inert Substrates (SiO₂, Glass): The upper limit is the melting point (
), often 180°C–240°C for this class of molecules. -
On Reactive Substrates (Au, Cu, Ag): The upper limit is the dehalogenation temperature (~150°C–200°C) . Exceeding this triggers Ullmann coupling, converting your small-molecule film into a covalent organic network (graphene nanoribbon precursors).
-
Q: My as-cast films look cloudy. Should I anneal immediately?
A: No. Cloudiness indicates macro-aggregation or solvent trapping. Annealing a solvent-wet film often leads to "pop-corn" defects or dewetting.
-
Protocol: Perform a Vacuum Drying Step at Room Temperature (25°C) for 1 hour <
mbar. -
Check: Film should be optically transparent before thermal treatment.
Phase 2: Thermal Optimization Protocol (The Core)
Standard Operating Procedure (SOP) for Inert Substrates
Objective: Maximize
| Parameter | Recommended Starting Point | Technical Rationale |
| Atmosphere | Triphenylenes are oxidation-resistant, but trace | |
| Ramp Rate | 2°C / min | Slow ramping allows the molecules to traverse the Liquid Crystal (LC) mesophase, aligning columns perpendicular to the substrate. |
| Target Temp ( | Provides sufficient energy for molecular reorientation while preventing dewetting (beading up). | |
| Dwell Time | 30 - 60 mins | Sufficient for domain expansion. Longer times (>2 hrs) rarely yield benefit and risk sublimation. |
| Cooling Rate | 0.5°C / min (Slow Cool) | Critical: Rapid quenching freezes disorder. Slow cooling locks in the ordered columnar phase. |
Workflow Visualization
Figure 1: Decision matrix for annealing 2-Br-TP. Note the bifurcation based on substrate reactivity, a critical factor for brominated aromatics.
Phase 3: Troubleshooting & FAQs
Q: I see "holes" or voids in my film after annealing at 160°C. What happened?
A: You are experiencing Dewetting .
-
Cause: The surface energy of the melted triphenylene film is higher than that of the substrate. The film retracts to form droplets to minimize energy.
-
The Fix:
-
Surface Modification: Treat your SiO₂/Glass with HMDS (hexamethyldisilazane) or OTS (octadecyltrichlorosilane) to make the surface hydrophobic (non-polar), matching the triphenylene core.
-
Lower Temperature: Reduce annealing temp by 20°C and extend time.
-
Q: My charge mobility is lower after annealing, even though the film looks crystalline.
A: This is likely due to Phase Separation or Vertical Segregation .
-
Mechanism: If you are using a blend (e.g., with a polymer binder), the small molecule 2-Br-TP may have crystallized out of the conduction channel or formed large, disconnected grain boundaries.
-
The Fix:
-
Solvent Annealing: Instead of thermal annealing, expose the film to solvent vapor (e.g., Chlorobenzene) for 12 hours. This induces slower, more controlled ordering at room temperature.
-
Q: Can I use this molecule to make Graphene Nanoribbons?
A: Yes, intentionally.
-
If you anneal 2-Br-TP on Au(111) or Ag(111) at >250°C , the C-Br bond breaks. The radical intermediates couple to form poly(triphenylene) networks.
-
Note: This is an irreversible chemical change. The resulting film is no longer 2-Br-TP; it is a covalent macromolecule.
Phase 4: Characterization (Verification)
How do you know the annealing worked? Use this checklist:
-
Polarized Optical Microscopy (POM):
-
Success: Birefringent textures (fan-shaped or focal conic) indicating Liquid Crystal alignment.
-
Failure: Dark field (isotropic liquid) or distinct separated crystals (dewetting).
-
-
X-Ray Diffraction (XRD):
-
Look for a sharp low-angle peak (
) corresponding to the inter-columnar distance (~20 Å). -
Intensity Increase: Post-annealing intensity should increase by >5x compared to as-cast.
-
References
-
Adam, D., et al. (1994). "Fast photoconduction in the highly ordered columnar phase of a discotic liquid crystal." Nature, 371, 141-143. Link(Foundational text on Triphenylene charge transport and ordering).
-
Grill, L., et al. (2007). "Nano-architectures by covalent assembly of molecular building blocks."[1] Nature Nanotechnology, 2, 687–691. Link(Authoritative source on surface-confined polymerization of brominated molecules).
-
Salzmann, I., et al. (2016). "Electronic Structure of Organic Semiconductors: Interfaces and Devices." Chemical Reviews, 116(22), 13589–13650. Link(Comprehensive review on annealing effects on morphology and energetics).
-
Lashkari, Z., et al. (2021). "Effect of Annealing on the Characteristics of Thin Films." MDPI Coatings, 11(2), 253. Link(General protocols for thin film thermal optimization).
Sources
Technical Support Center: Synthesis of Brominated Triphenylenes
Introduction: The "Brick Dust" Challenge
Brominated triphenylenes, particularly 2,3,6,7,10,11-hexabromotriphenylene (HBT) , are critical intermediates for synthesizing discotic liquid crystals, covalent organic frameworks (COFs), and conductive metal-organic frameworks (e.g., Co-CAT-1).[1]
However, their synthesis is plagued by two opposing forces: solubility (or lack thereof) and regiocontrol .[1] The "bay regions" (positions 1, 4, 5, 8, 9,[1] 12) create steric barriers that usually prevent over-substitution, but the resulting products are often insoluble powders ("brick dust") that trap impurities.[1]
This guide addresses the specific chemical and physical side reactions that compromise yield and purity.
Module 1: Direct Bromination (Electrophilic Aromatic Substitution)
The industry-standard route involves reacting triphenylene with bromine (
The Mechanism & Regioselectivity
Triphenylene has two distinct proton environments:
- -positions (1, 4, 5, 8, 9, 12): The "Bay" region.[1] Sterically hindered.
- -positions (2, 3, 6, 7, 10, 11): The "Peripheral" region.[1] Electronically active and sterically accessible.[1]
Target Reaction: Exhaustive electrophilic substitution at all six
Figure 1: Reaction pathway for direct bromination. Note that under-bromination is the primary failure mode due to precipitation.
Troubleshooting Guide: Direct Bromination
| Symptom | Probable Cause | Corrective Action |
| Product is gray/black instead of white/off-white | Solvent Carbonization. Nitrobenzene decomposes at extreme temps (>210°C) or in the presence of localized hot spots.[1] | Control Temp: Maintain oil bath strictly at 200-205°C. Stirring: Ensure vigorous mechanical stirring to prevent hot spots in the slurry. |
| Mass Spec shows mixture of Br5 and Br6 | "The Solubility Trap." The product precipitated before the 6th bromine could add. | Solvent Volume: Increase nitrobenzene volume (dilution aids kinetics).[1] Excess Reagent: Use 50-100% excess |
| Low Yield (<80%) | Loss during filtration. The product is fine "dust" passing through frits.[1] | Coagulation: Allow the mixture to cool slowly to RT, then add Ethanol or Ether to aggregate the precipitate before filtering. |
Protocol 1: Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene
Based on optimized literature procedures [1, 2].
-
Setup: 500 mL 3-neck flask, mechanical stirrer (essential), reflux condenser,
inlet, trap for HBr gas. -
Reagents: Triphenylene (1.0 eq), Iron powder (0.4 eq), Nitrobenzene (solvent).
-
Addition: Add
(8.0 eq, excess) dropwise at room temperature.-
Checkpoint: Ensure Fe powder is suspended.[1]
-
-
Ramp: Heat slowly to 200°C.
-
Observation: Evolution of HBr gas (orange/white fumes).[1] Ensure the trap is neutralizing this.
-
-
Reaction: Hold at 200°C for 4–6 hours. The mixture will become a thick slurry.
-
Workup: Cool to ~80°C. Pour into excess Ethanol or Diethyl Ether to precipitate fully.
-
Purification: Filter hot if possible. Wash cake with Acetone (removes nitrobenzene) and dilute HCl (removes Fe residues).[1]
Module 2: Oxidative Coupling (The Scholl Reaction)[2]
When building the triphenylene core from brominated precursors (e.g., 3,3',4,4'-tetrabromo-o-terphenyl), you rely on the Scholl Reaction (oxidative cyclodehydrogenation).[1]
The "Dehalogenation" Risk
The Scholl reaction typically uses strong oxidants like
-
Side Reaction: Halogen migration or elimination.[1]
-
Mechanism: The radical cation intermediate can eject a bromine radical (
) if the position is sterically crowded or if the oxidant is too aggressive.
Figure 2: Troubleshooting the Scholl Reaction for brominated substrates.
FAQ: Scholl Reaction Issues
Q: Why am I getting chlorinated byproducts?
A: If you use
-
Fix: Use PIFA (Phenyliodine bis(trifluoroacetate)) with
as a non-nucleophilic oxidative system [3].[1]
Q: My product is a polymer, not a discrete molecule. A: This is intermolecular coupling.[1]
-
Fix: Run the reaction under high dilution (<
M). Ensure the precursor has blocking groups (like Br or alkyls) at the para-positions relative to the newly forming bond [3].
Module 3: Purification & Solubility (The "Brick Dust" Protocol)
Brominated triphenylenes are notoriously insoluble.[1] Standard column chromatography is often impossible.[1]
Purification Workflow
-
Solvent Washing (The "Digestion" Method):
-
Suspend the crude solid in boiling o-dichlorobenzene (ODCB) or Nitrobenzene .[1]
-
Filter while boiling hot.[1]
-
Logic: The target HBT is slightly soluble in boiling ODCB, while polymeric impurities often remain solid or tarry. Alternatively, if impurities are more soluble, the HBT remains on the frit.
-
Standard: HBT is virtually insoluble in Acetone, Ethanol, and DCM.[1] Use these to wash away catalyst residues and mono-brominated species.[1]
-
-
Recrystallization:
-
Sublimation (The Gold Standard):
References
-
ChemicalBook. Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene (CAS 82632-80-2).[1][2]Link[1]
-
Kumar, S. Chemistry of Discotic Liquid Crystals: From Monomers to Polymers.[1] CRC Press, 2010.[1] (Standard text for triphenylene synthesis protocols).
-
King, B. T., et al. "Controlling the Scholl Reaction."[1] Journal of Organic Chemistry, 2007.[1] Link[1]
-
Hinkel, F., et al. "Synthesis of Triphenylene-Based MOFs (Co-CAT-1)."[1] Chemistry - A European Journal, 2016.[1] (Context for HBT usage). Link[1]
Sources
Preventing degradation of 2-(4-Bromophenyl)triphenylene during device fabrication.
Topic: Preventing Degradation During Device Fabrication & Handling
Status: Active | Tier: Level 3 (Senior Scientist Support)[1]
Executive Summary: The Stability Paradox
2-(4-Bromophenyl)triphenylene (BTP) is a high-triplet-energy building block primarily used in the synthesis of host materials and transport layers for Organic Light-Emitting Diodes (OLEDs).[1] While the triphenylene core is thermally robust (stable >400°C), the C–Br bond is the "Achilles' heel" of this molecule.
During device fabrication—specifically thermal evaporation or high-temperature processing—the C–Br bond is susceptible to homolytic cleavage.[1] This releases bromine radicals, which act as potent exciton quenchers and deep traps in the final device, leading to catastrophic efficiency roll-off.
This guide provides protocols to decouple the thermal stability of the core from the lability of the halogen handle.
Critical Degradation Pathways
To prevent degradation, you must understand how it happens.[1] The following diagram illustrates the specific failure mechanism during thermal stress.
Figure 1: The thermal degradation cascade.[1] The Bond Dissociation Energy (BDE) of the Ar–Br bond (~290 kJ/mol) is significantly lower than the aromatic core (~460 kJ/mol), making it the primary failure point.
Module A: Pre-Fabrication Purification
Goal: Remove catalytic impurities that lower the decomposition threshold.
The Problem: Commercial BTP often contains trace Palladium (Pd) from Suzuki coupling synthesis. Pd residues catalyze dehalogenation at temperatures lower than the intrinsic bond stability.
Protocol: The "Scavenger-Sublimation" Workflow
-
Metal Scavenging (Solution Phase):
-
Dissolve crude BTP in Chlorobenzene (Toluene is often too weak for triphenylenes due to π-stacking solubility limits).[1]
-
Add a thiourea-based metal scavenger (e.g., SiliaMetS® Thiol) at 5 wt% relative to BTP.[1]
-
Stir at 60°C for 4 hours. Filter through a 0.2 µm PTFE membrane.[1]
-
Recrystallize from Chlorobenzene/Ethanol.[1]
-
-
Vacuum Sublimation (Solid State):
Module B: Device Fabrication (Thermal Evaporation)
Goal: Deposit BTP without breaking the C-Br bond.
The Issue: Researchers often crank up the temperature to increase deposition rate. For BTP, this provides enough kinetic energy to snap the C-Br bond before the molecule lands on the substrate.
Operational Parameters
| Parameter | Safe Operating Range | Critical Limit (Danger) | Reason |
| Base Pressure | Oxygen accelerates radical formation.[1] | ||
| Evaporation Temp | 180°C – 230°C | > 260°C | Approaches Ar-Br cleavage energy.[1] |
| Deposition Rate | 0.2 – 0.5 Å/s | > 1.0 Å/s | High rate requires high T, risking decomposition.[1] |
| Crucible Material | Alumina (Al₂O₃) or Quartz | Graphite/Tungsten | Graphite can catalyze surface reactions.[1] |
Troubleshooting "Brown Films"
If your deposited film looks yellowish/brown instead of transparent/white:
-
Diagnosis: You have created "oligomers" via radical polymerization.[1]
-
Immediate Fix: Lower the source temperature by 20°C and reduce rate to 0.1 Å/s.
-
Root Cause: The source material was likely heated too fast (thermal shock).[1] Use a "Soak" step: Hold at 150°C for 30 mins before ramping to evaporation temp.
Module C: Solution Processing (Spin Coating)
Goal: Overcome solubility issues without aggregation.[1]
Triphenylene cores have a strong tendency to aggregate (π-π stacking), leading to rough films that degrade device interfaces.[1]
Solvent System Optimization
Do not use Chloroform (too volatile, leads to aggregation).[1]
-
Primary Solvent: o-Dichlorobenzene (o-DCB) or Chlorobenzene .[1]
-
Why: High boiling point allows slow organization of the triphenylene cores.
-
-
Heating: Dissolve BTP at 70°C before spin coating.
-
Filtration: Use a 0.45 µm PTFE filter.[1] (Nylon filters may dissolve in halogenated solvents).[1]
Interactive Troubleshooting (FAQ)
Q1: During thermal evaporation, my vacuum chamber pressure suddenly spiked from 10⁻⁷ to 10⁻⁵ Torr. What happened?
A: You likely hit the Dehalogenation Threshold . The spike is bromine gas (
-
Action: Immediately reduce power to the boat. Check the source material—if it has turned black/charred, it is ruined. You must clean the chamber to remove Br residues, as they will poison the cathode in future runs.
Q2: Can I use UV-Ozone to clean the BTP layer surface before depositing the next layer? A: ABSOLUTELY NOT.
-
Reason: UV light (185/254 nm) provides sufficient energy to homolytically cleave the C-Br bond.[1] This will leave a surface full of radicals and defects.
-
Alternative: Use a gentle remote nitrogen plasma or simply rely on high-vacuum continuity.[1]
Q3: I am using BTP as an intermediate for a Suzuki coupling, but the yield is low. Is it the material? A: Check the color. Pure BTP should be white/off-white.[1] If it is yellow, it contains oxidation products (triphenylene-quinones).[1] Purify via recrystallization (Module A) before attempting the coupling.
References & Grounding
-
Bond Dissociation Energies in Organic Semiconductors:
-
Triphenylene Stability in OLEDs:
-
Source:Journal of Materials Chemistry C.
-
Insight: Triphenylene derivatives are prone to exciton-polaron annihilation if impurities are present.[1]
-
(Contextual grounding).
-
-
Purification of Sublimable Materials:
-
Handling Halogenated Intermediates:
(Note: Specific CAS-level data for this compound is derived from general triphenylene derivative behaviors in established literature due to the niche nature of the exact isomer.)
Sources
Troubleshooting poor performance in 2-(4-Bromophenyl)triphenylene-based OLEDs.
Welcome to the technical support center for researchers and professionals working with 2-(4-Bromophenyl)triphenylene in Organic Light-Emitting Diode (OLED) applications. This guide is designed to provide in-depth troubleshooting assistance for common performance issues encountered during the fabrication and characterization of OLEDs utilizing this versatile hole-transport and host material. Our approach is rooted in a deep understanding of material science and device physics to help you diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may be facing in your research.
Material Handling and Purity
Question 1: My device performance is inconsistent, even with the same batch of this compound. What could be the cause?
Answer: Inconsistent device performance often points to issues with material purity and handling. While this compound is a stable compound, its performance in an OLED is highly sensitive to impurities.
-
Underlying Cause: Halogenated organic compounds can be difficult to purify completely, and residual catalysts or unreacted starting materials from the synthesis can act as charge traps or quenching sites in the final device.[1] Even parts-per-million (ppm) levels of certain impurities can have a significant negative impact on device lifetime and efficiency. Furthermore, organic materials can be contaminated by plasticizers or other volatile compounds present in the vacuum chamber during deposition.
-
Troubleshooting Protocol:
-
Material Purity Verification: Before use, verify the purity of your this compound batch using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >98.0% is generally recommended.
-
Sublimation Purification: For high-performance devices, it is strongly recommended to perform gradient sublimation purification on the material before loading it into the deposition system. This process effectively removes less volatile impurities.
-
Proper Storage: Store the material in a dark, inert environment (e.g., a nitrogen-filled glovebox) to prevent photo-oxidation or contamination.
-
Clean Deposition Environment: Ensure the vacuum chamber is thoroughly cleaned between runs to avoid cross-contamination from previously deposited materials.
-
Device Performance Issues
Question 2: The turn-on voltage of my OLED is significantly higher than expected. What are the likely causes and how can I fix it?
Answer: A high turn-on voltage is typically indicative of poor charge injection or transport. When using this compound as a Hole Transport Layer (HTL), several factors can contribute to this issue.
-
Underlying Cause:
-
Energy Level Mismatch: A significant energy barrier between the anode (e.g., ITO) and the Highest Occupied Molecular Orbital (HOMO) of the this compound layer can impede hole injection.
-
Poor Film Morphology: A non-uniform or crystalline HTL can lead to poor interfacial contact with adjacent layers and create charge traps at grain boundaries, increasing the device resistance.
-
Contamination at Interfaces: Impurities at the anode/HTL or HTL/emissive layer (EML) interface can create a resistive barrier.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high turn-on voltage.
-
Detailed Protocols:
-
Film Morphology Analysis:
-
Atomic Force Microscopy (AFM): Deposit a thin film of this compound on a substrate identical to your device substrate. Use AFM in tapping mode to assess the surface roughness and identify any crystallite formation.[2][3] A smooth, amorphous film is generally desirable for an HTL.
-
X-ray Diffraction (XRD): Perform XRD analysis on a thicker film to check for crystallinity. The absence of sharp diffraction peaks indicates an amorphous film.[4]
-
-
Optimize Deposition: If the film is not uniform, adjust the deposition rate (typically 0.5-2 Å/s for small molecules) and substrate temperature.
-
Introduce a Hole Injection Layer (HIL): To overcome a large injection barrier, consider inserting a HIL between the anode and the this compound layer. Common HIL materials include PEDOT:PSS (for solution-processed devices) or thin layers of materials like MoO₃ or HAT-CN (for vacuum-deposited devices).
-
Question 3: My device shows low external quantum efficiency (EQE) and brightness. How can I improve this?
Answer: Low EQE and brightness suggest inefficiencies in the conversion of electrical current to light. This can be due to a number of factors, including poor charge balance, exciton quenching, or inefficient light outcoupling.
-
Underlying Cause:
-
Charge Imbalance: If the flux of holes and electrons into the emissive layer is not equal, excess charge carriers can pass through the device without recombining, or they can quench excitons.
-
Exciton Quenching: Excitons can decay non-radiatively through various pathways, including triplet-triplet annihilation (TTA), triplet-polaron annihilation (TPA), or quenching at impurity sites.[5]
-
Poor Host-Guest Energy Transfer: If this compound is used as a host material, inefficient energy transfer to the dopant (emitter) will result in low emission from the dopant.
-
-
Troubleshooting Protocol:
-
Adjust Layer Thicknesses: Systematically vary the thickness of the HTL (this compound) and the electron transport layer (ETL) to achieve better charge balance. A thicker HTL can sometimes be necessary as many organic materials have higher hole mobility than electron mobility.[6]
-
Photoluminescence (PL) Spectroscopy:
-
PL of Neat Films: Measure the PL spectrum of a neat film of this compound. This will give you its intrinsic emission spectrum and an indication of its photoluminescence quantum yield (PLQY).
-
PL of Doped Films: If used as a host, measure the PL of the doped emissive layer. Excite the host material and observe the emission. Strong host emission and weak dopant emission indicate poor energy transfer.
-
-
Transient Electroluminescence (TEL): This technique can provide insights into exciton dynamics. A long decay time might indicate the presence of long-lived triplet excitons that can be prone to quenching.
-
Expected Performance Metrics for Well-Optimized OLEDs:
| Parameter | Typical Range for Blue OLEDs | Typical Range for Green/Red OLEDs |
| Turn-on Voltage (V) | 3.0 - 5.0 | 2.5 - 4.0 |
| Max. EQE (%) | > 5% (Fluorescent), > 20% (TADF/Phosphorescent)[7][8] | > 10% (Fluorescent), > 20% (Phosphorescent)[9][10] |
| Luminance (cd/m²) | > 1,000 at moderate voltage | > 10,000 at moderate voltage |
| Lifetime (LT50 @ 1000 cd/m²) | > 100 hours | > 1,000 hours |
Note: These are general ranges and the actual performance will depend on the specific device architecture, emissive material, and other factors.
Question 4: My device lifetime is very short, with a rapid decrease in brightness. What are the primary degradation mechanisms?
Answer: Short operational stability is a critical issue in OLEDs. Degradation can be intrinsic to the materials or caused by external factors.
-
Underlying Cause:
-
Material Degradation: The formation of high-energy excitons can lead to the breaking of chemical bonds in the organic materials.[5] For amine-based HTLs, C-N bond dissociation is a known degradation pathway.[11] The bromophenyl group, while enhancing hole mobility, could potentially be a site for electrochemical reactions under prolonged device operation.
-
Morphological Instability: Amorphous films can crystallize over time, especially when subjected to Joule heating during operation. This creates grain boundaries that act as non-radiative recombination centers.
-
Interfacial Degradation: The interfaces between the organic layers and the electrodes can degrade over time, leading to increased contact resistance and reduced charge injection efficiency.
-
-
Diagnostic Approach:
Caption: Diagnostic flowchart for OLED lifetime issues.
-
Advanced Characterization:
-
Accelerated Lifetime Testing: Operate the device at a higher-than-normal brightness to accelerate degradation and observe the failure modes more quickly.
-
Post-Mortem Analysis: After device failure, carefully de-encapsulate the device and analyze the morphology of the organic layers using AFM. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to probe for chemical changes and inter-layer diffusion.
-
Photoluminescence Degradation Studies: To isolate the intrinsic stability of the material, expose a thin film of this compound to continuous UV irradiation or electrical stress in a controlled environment and monitor the change in its PL intensity over time.[12] A rapid decrease in PL suggests poor intrinsic material stability.
-
References
-
Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C. [Link]
-
High-efficiency and long-lifetime deep-blue organic light-emitting diode with a maximum external quantum efficiency of 20.6% and CIEy of 0.04. ResearchGate. [Link]
-
Key OLED Intermediates: Enhancing Your Manufacturing Process. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
OLED performance. (a) External EL quantum efficiency as a function of... ResearchGate. [Link]
-
This compound | 1158227-56-5. TCI (Shanghai) Development Co., Ltd.. [Link]
-
Chemical degradation mechanism of TAPC as hole transport layer in blue phosphorescent OLED. ResearchGate. [Link]
-
Device performance of compounds 1–4. a) External quantum efficiency... ResearchGate. [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Center for Biotechnology Information. [Link]
-
Analysis of TADF OLED degradation by combining advanced characterization and simulation. Fluxim AG. [Link]
-
Crystalline organic thin films for crystalline OLEDs (II): weak epitaxy growth of phenanthroimidazole derivatives. RSC Advances. [Link]
-
Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. PubMed. [Link]
-
Photoluminescence degradation of blue OLED emitters. ResearchGate. [Link]
-
Electron-transporting materials for organic electroluminescent and electrophosphorescent devices. ResearchGate. [Link]
-
Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments. Frontiers. [Link]
-
High-external-quantum-efficiency organic light-emitting devices. PubMed. [Link]
-
Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. National Center for Biotechnology Information. [Link]
-
Luminance-Degradation Compensation Based on Multistream Self-Attention to Address Thin-Film Transistor-Organic Light Emitting Diode Burn-In. MDPI. [Link]
-
Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. [Link]
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Optical and morphological characterization of nanostructured AgO thin films. OICC Press. [Link]
-
Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. MDPI. [Link]
-
Tetra(p-bromophenyl)porphyrin. PubChem. [Link]
-
Synthesis of conjugated-bridged triphenylenes and application in OLEDs. Journal of Materials Chemistry. [Link]
-
AFM STUDIES ON SURFACE MORPHOLOGY, TOPOGRAPHY AND TEXTURE OF NANOSTRUCTURED ZINC ALUMINUM OXIDE THIN FILMS. Chalcogenide Letters. [Link]
-
Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. ResearchGate. [Link]
-
Organic Electronics: Materials, Processing, Devices and Applications. Routledge. [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]
-
Degradation mechanism in simplified phosphorescent organic light-emitting devices utilizing one material for hole transport and emitter host. ResearchGate. [Link]
-
AFM for Thin Films & Coatings. Asylum Research. [Link]
-
Activated carbon. Wikipedia. [Link]
-
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. PubChem. [Link]
-
Thin-Film Encapsulation for OLEDs and Its Advances: Toward Engineering. MDPI. [Link]
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Technical Support Center: Enhancing the Quantum Efficiency of 2-(4-Bromophenyl)triphenylene
Welcome to the technical support center for 2-(4-Bromophenyl)triphenylene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this versatile fluorophore and enhance its quantum efficiency for your specific applications.
Frequently Asked Questions (FAQs)
Q1: What is photoluminescence quantum yield (PLQY), and why is it a critical parameter?
Photoluminescence quantum yield (PLQY or Φ) is a measure of the efficiency of the photoluminescence process.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the material.[2][3] A high PLQY is crucial for applications that rely on bright and efficient light emission, such as in organic light-emitting diodes (OLEDs), bio-imaging probes, and chemical sensors. A low PLQY indicates that a significant portion of the absorbed energy is lost through non-radiative decay pathways.
Q2: I've measured the PLQY of this compound in solution, and it's quite low. Is this expected?
Yes, a low fluorescence quantum yield for this compound is expected. The primary reason for this is the "heavy atom effect" of the bromine atom.[4] Heavy atoms, like bromine, enhance spin-orbit coupling, which facilitates a process called intersystem crossing (ISC).[5] ISC is a non-radiative process where the excited molecule transitions from the singlet excited state (S₁) to the triplet excited state (T₁). This depopulates the fluorescent S₁ state, thus quenching fluorescence and lowering the fluorescence quantum yield.[4]
Q3: What is the difference between fluorescence and phosphorescence quantum yield?
Fluorescence is the emission of light from the relaxation of an excited singlet state (S₁) to the ground state (S₀). Phosphorescence is the emission of light from the relaxation of an excited triplet state (T₁) to the ground state (S₀). The fluorescence quantum yield (ΦF) measures the efficiency of fluorescence, while the phosphorescence quantum yield (ΦP) measures the efficiency of phosphorescence. Due to the heavy atom effect, halogenated compounds like this compound often exhibit decreased fluorescence but can have a significantly enhanced phosphorescence quantum yield, especially at low temperatures.[4][6]
Troubleshooting Guide: Low Quantum Efficiency
This section addresses common issues encountered during experiments and provides actionable solutions.
Issue 1: My fluorescence quantum yield is significantly lower than desired for my application.
Cause: As mentioned, the primary culprit is the heavy atom effect of bromine, which promotes intersystem crossing to the triplet state, thereby quenching fluorescence.[4][5] Other contributing factors can include molecular vibrations and rotations that lead to non-radiative decay, as well as aggregation-caused quenching (ACQ) at higher concentrations.[7][8]
Solutions:
-
Strategy A: Chemical Modification to Mitigate the Heavy Atom Effect. The most direct way to enhance fluorescence is to replace the bromine atom with a functional group that does not quench fluorescence. Palladium-catalyzed cross-coupling reactions are ideal for this purpose.
-
Suzuki-Miyaura Coupling: Replace the bromine atom with an aryl or alkyl group by reacting it with a boronic acid or ester.[9][10] This can break the molecular symmetry, which can also help to increase the fluorescence quantum yield of the triphenylene core.[11] For example, coupling with 4-(diphenylamino)phenylboronic acid can introduce a strong electron-donating group, which is known to enhance fluorescence.[9]
-
Buchwald-Hartwig Amination: Introduce an amine functional group by reacting it with an amine in the presence of a palladium catalyst.[12][13] Arylamines are often highly fluorescent.
-
-
Strategy B: Enhancing Radiative Decay Through Structural Rigidification.
-
By introducing bulky substituents or creating a more rigid molecular backbone, you can restrict intramolecular rotations and vibrations.[7] This reduces the efficiency of non-radiative decay pathways and can lead to a higher fluorescence quantum yield.
-
Issue 2: I want to utilize the triplet excitons. How can I maximize the phosphorescence quantum yield?
Cause: While the bromine atom promotes the formation of triplet excitons, their efficient radiative decay (phosphorescence) can be hampered by non-radiative decay from the triplet state and by triplet-triplet annihilation at high concentrations.
Solutions:
-
Strategy A: Triplet Harvesting in a Host-Guest System. This is a common and effective strategy in the field of OLEDs.[14][15][16]
-
Disperse in a Host Matrix: Doping this compound at a low concentration (e.g., 1-10 wt%) into a host material with a high triplet energy level can effectively isolate the molecules. This minimizes triplet-triplet annihilation and provides a rigid environment that reduces vibrational quenching.
-
Choose the Right Host: The host material should have a higher triplet energy than this compound to ensure efficient energy transfer to the dopant and to prevent back-energy transfer.
-
-
Strategy B: Low-Temperature Measurements.
-
Non-radiative decay processes are often temperature-dependent. Cooling the sample to cryogenic temperatures (e.g., 77 K) can significantly reduce these non-radiative pathways and allow for much stronger phosphorescence to be observed.[4]
-
Issue 3: My sample's emission intensity decreases at higher concentrations or in the solid state.
Cause: This phenomenon is known as aggregation-caused quenching (ACQ).[8][17] In the aggregated state, strong intermolecular interactions (like π-π stacking) can form non-emissive excimers or exciplexes, which provide a pathway for non-radiative decay.[7]
Solutions:
-
Work in Dilute Solutions: For solution-based measurements, ensure that the concentration is low enough to avoid aggregation. This can be checked by performing a concentration-dependent study of the emission spectrum.[18]
-
Introduce Steric Hindrance: Modify the molecule by adding bulky substituents. This can physically prevent the molecules from getting close enough to form aggregates.[7]
-
Utilize a Host Matrix: As described in the phosphorescence section, dispersing the molecule in a polymer or small molecule host matrix is an effective way to prevent aggregation in the solid state.
Data Presentation and Visualization
Comparative Photophysical Properties
The following table provides a hypothetical comparison of the photophysical properties of this compound and a derivative where the bromine has been replaced by a diphenylamino group via a Buchwald-Hartwig amination.
| Property | This compound | 2-(4-Diphenylaminophenyl)triphenylene (Hypothetical) | Rationale for Change |
| Fluorescence QE (ΦF) | Low (< 0.1) | High (> 0.7) | Removal of the heavy bromine atom reduces ISC. The electron-donating diphenylamino group enhances radiative decay.[9] |
| Phosphorescence QE (ΦP) | Moderate (at low temp) | Very Low | The removal of the heavy atom significantly reduces the rate of ISC, thus decreasing the population of the triplet state. |
| Emission Maximum (λem) | ~380-400 nm | ~450-500 nm (Blue/Green) | The introduction of the electron-donating group creates a charge-transfer character in the excited state, leading to a red-shift in the emission. |
| Primary Decay Pathway | Intersystem Crossing (ISC) | Fluorescence | The dominant de-excitation pathway is altered by the chemical modification. |
Visualizing the Heavy Atom Effect
The following diagram illustrates how the heavy bromine atom influences the excited state decay pathways.
Caption: Jablonski diagram illustrating the heavy atom effect of bromine.
Workflow for Enhancing Quantum Efficiency
This diagram outlines a general experimental workflow for modifying this compound and evaluating the outcome.
Caption: Experimental workflow for molecular modification and QE evaluation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling to Replace Bromine with a Phenyl Group
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.[19][20]
Materials:
-
This compound (1 equivalent)
-
Phenylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., a 4:1 mixture of Toluene and Water)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Solvent: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-Biphenyl)triphenylene.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Absolute Photoluminescence Quantum Yield (PLQY) Measurement
This protocol outlines the measurement of PLQY using an integrating sphere, which is the most accurate and direct method.[1][2][21]
Equipment:
-
Fluorometer equipped with an integrating sphere
-
Monochromatic light source (e.g., laser or xenon lamp with a monochromator)
-
Spectrometer/Detector
Procedure:
-
Blank Measurement:
-
Place a cuvette containing only the solvent used to dissolve your sample into the integrating sphere.
-
Irradiate the blank with the excitation light and record the spectrum. This gives you the integrated intensity of the excitation profile of the blank (La). There should be no emission from the blank (Ea = 0).
-
-
Sample Measurement:
-
Place the cuvette containing your sample (dissolved at a concentration with an absorbance < 0.1 at the excitation wavelength to minimize reabsorption effects) into the integrating sphere.
-
Irradiate the sample with the same excitation light and record the entire spectrum. This spectrum will contain both the scattered excitation light and the emitted light from the sample.
-
Integrate the area of the scattered excitation profile (Lc) and the area of the emission profile (Ec).
-
-
Calculation:
-
The PLQY (Φ) is calculated using the following formula:[7] Φ = Ec / (La - Lc)
-
Where:
-
Ec is the integrated emission of the sample.
-
La is the integrated intensity of the excitation light from the blank measurement.
-
Lc is the integrated intensity of the excitation light from the sample measurement.
-
-
References
-
ResearchGate. (2025). Improvement of the fluorescence quantum yield of triphenylene by the rotational effect of 4-(trimethylsilyl)phenyl groups. Retrieved from [Link]
-
PubMed. (2021). Triphenylamine/4,4'-Dimethoxytriphenylamine-Functionalized Thieno[3,2- b]thiophene Fluorophores with a High Quantum Efficiency: Synthesis and Photophysical Properties. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of this compound in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. Retrieved from [Link]
-
YouTube. (2021). (ENGLISH) QUANTUM YIELD REASONS FOR HIGH LOW PRIMARY SECONDARY PROCESS FACTORS AFFECT QUANTUM YIELD. Retrieved from [Link]
-
EnliTech. (2024). How can the quantum efficiency of a photodiode be improved? Retrieved from [Link]
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RSC Publishing. (2024). The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles. Retrieved from [Link]
-
ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]
-
ACS Publications. (n.d.). Modeling the Fluorescence Quantum Yields of Aromatic Compounds: Benchmarking the Machinery to Compute Intersystem Crossing Rates. Retrieved from [Link]
-
Pendidikan Kimia. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation- Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient harvesting of triplet excitons via multiple fast TTA up-conversion and high-lying reverse intersystem crossing channels for efficient blue fluorescent organic light-emitting diodes. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]
-
ResearchGate. (2025). Triplet Harvesting in Hybrid White Organic Light‐Emitting Diodes. Retrieved from [Link]
-
NIH. (n.d.). Fluorescence Quantum Yield Measurements. Retrieved from [Link]
-
ACS Publications. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Retrieved from [Link]
-
HORIBA. (n.d.). What are Luminescence Quantum Yields?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structural Properties and Quantum Chemical Analysis on a New Chalcone Derivative of (E)-3-(4-bromophenyl). Retrieved from [Link]
-
PubMed Central. (2024). Simultaneously enhancing organic phosphorescence quantum yields and lifetimes for triphenylphosphine salt doped polymer films. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (n.d.). Triplet harvesting for efficient white organic light emitting diodes. Retrieved from [Link]
-
PMC. (2024). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
SlideShare. (n.d.). Photochemistry Quantum efficiency. Retrieved from [Link]
-
ChemRxiv. (n.d.). Modelling the Fluorescence Quantum Yields of Aromatic Compounds: Benchmarking the Machinery to Compute Intersystem Crossing Rate. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
PubMed. (n.d.). Effects of interactions between quorum sensing and quorum quenching on microbial aggregation characteristics in wastewater treatment: A review. Retrieved from [Link]
-
ResearchGate. (2025). External heavy-atom effect on fluorescence kinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]
-
AZoM. (2025). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. Retrieved from [Link]
-
AIP Publishing. (2023). Inverted singlet–triplet emitters for organic light-emitting diodes. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
NIH. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
Journal of Materials Chemistry C. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Triplet Harvesting in White Organic Light-Emitting Diodes. Retrieved from [Link]
-
RSC Publishing. (2025). A practical guide to measuring and reporting photophysical data. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Technical Support Center: Enhancing Charge Transport in 2-(4-Bromophenyl)triphenylene
This guide is designed for researchers and scientists working to optimize the charge transport properties of 2-(4-Bromophenyl)triphenylene. As a discotic liquid crystal, this material's performance is intrinsically linked to its molecular ordering and purity. This document provides a structured approach to troubleshooting common experimental hurdles and offers detailed protocols to ensure reproducible, high-quality results.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the material's fundamental properties and handling.
Q1: What type of charge carrier is dominant in this compound?
A: Unsubstituted triphenylene is known primarily as a hole-transporting (p-type) material. The triphenylene core, with its overlapping π-orbitals, facilitates the movement of positive charge carriers through columnar stacks. While the 4-bromophenyl substituent can modulate electronic properties, the p-type nature generally remains dominant.
Q2: Why is material purity so critical for achieving high charge mobility?
A: Impurities in organic semiconductors act as charge traps, effectively immobilizing charge carriers and disrupting the transport pathways within the thin film.[1][2] Even trace amounts of synthetic byproducts or residual solvents can drastically reduce measured mobility. Therefore, rigorous purification is a non-negotiable step for high-performance devices.[3][4][5]
Q3: What is the significance of the discotic liquid crystal nature of this material?
A: The discotic (disk-like) shape of the triphenylene core promotes self-assembly into one-dimensional columnar structures. This is highly advantageous for charge transport, as the overlapping π-systems within a column create a "molecular wire" for holes to travel along. The quality of this columnar packing is a primary determinant of the material's charge carrier mobility.[6]
Q4: Can the bromine atom be used to further modify the material?
A: Absolutely. The bromine atom serves as a versatile synthetic handle. It can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce various electron-donating or electron-withdrawing groups.[7] This allows for the fine-tuning of the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is crucial for optimizing charge injection from electrodes and improving device performance.[7][8]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is structured to help you diagnose and solve specific problems encountered during device fabrication and characterization.
Issue 1: Consistently Low (<10⁻³ cm²/Vs) Hole Mobility in OFETs
Low charge carrier mobility is the most common challenge. The root cause often lies in material purity, film morphology, or device architecture.
Possible Cause 1: Insufficient Material Purity
-
Scientific Rationale: As-synthesized this compound may contain unreacted starting materials or side-products from the bromination of triphenylene.[7] These impurities disrupt the molecular packing and create energetic traps that hinder charge transport.
-
Recommended Solution:
-
Initial Purification: Perform column chromatography to remove bulk impurities.
-
Sublimation: The most effective method for achieving electronic-grade purity is temperature gradient sublimation.[3][5] This process separates molecules based on their volatility under high vacuum, effectively removing less volatile impurities and residual solvents.
-
Possible Cause 2: Poor Thin-Film Morphology
-
Scientific Rationale: Efficient charge transport relies on the formation of large, well-ordered crystalline domains with minimal grain boundaries.[9] Amorphous regions or small, poorly connected grains create barriers that scatter charge carriers, reducing mobility. The planarity and π-π stacking distance are critical factors.[10]
-
Recommended Solution:
-
Optimize Deposition Rate: For vacuum thermal evaporation, a slow deposition rate (e.g., 0.1-0.2 Å/s) provides molecules with sufficient time to self-organize on the substrate surface, promoting larger grain growth.
-
Control Substrate Temperature: Heating the substrate during deposition can enhance molecular mobility on the surface, leading to improved crystallinity. The optimal temperature must be determined empirically (typically between room temperature and just below the material's melting point).
-
Post-Deposition Annealing: Thermal annealing after film deposition can significantly improve molecular ordering and reduce defects.[11][12][13] This process allows for the self-healing of structural defects within the film.[6]
-
Possible Cause 3: High Contact Resistance at the Electrode-Semiconductor Interface
-
Scientific Rationale: A large energy barrier between the work function of the source/drain electrodes (e.g., Gold) and the HOMO level of the semiconductor impedes the injection of holes into the channel. This results in contact-limited transport, where the measured mobility is not representative of the intrinsic material properties.[1]
-
Recommended Solution:
-
Substrate/Electrode Cleaning: Ensure pristine surfaces by following a rigorous cleaning protocol (e.g., sonication in solvents like IPA).[14]
-
Surface Modification: Treat the electrodes with a self-assembled monolayer (SAM), such as Pentafluorobenzenethiol (PFBT), to modify the electrode work function and reduce the hole injection barrier.
-
Workflow for Diagnosing Low Mobility
Caption: Standard workflow for BGTC OFET fabrication.
Part 4: Data Summary & Performance Metrics
Systematic optimization requires careful tracking of how experimental parameters affect device performance.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Mobility |
| Material Purity | As Synthesized | Column Chromatography | Gradient Sublimation | Significant Increase |
| Annealing Temp. | No Anneal | 120 °C | 150 °C | Increase to an optimum, then decrease |
| Deposition Rate | 1.0 Å/s | 0.5 Å/s | 0.1 Å/s | Increase (as rate decreases) |
| Electrode Surface | Bare Au | Au + PFBT SAM | Au + PFBT SAM | Increase (due to better injection) |
Note: The values presented are illustrative. Optimal conditions must be determined experimentally for each specific setup.
References
-
Taylor & Francis. (2021). Charge transport properties in functionalized triphenylene and coronene derivatives: a density functional study using different functionals. [Link]
-
MDPI. (2024). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. [Link]
-
MDPI. (2024). Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application. [Link]
-
ResearchGate. Charge-transport properties and energy levels of biphenyl, triphenyl,... | Download Scientific Diagram. [Link]
-
MDPI. (2024). Impact of Molecular π-Bridge Modifications on Triphenylamine-Based Donor Materials for Organic Photovoltaic Solar Cells. [Link]
-
Medium. The Versatility of this compound in Organic Synthesis. [Link]
-
Oxford Academic. (2020). Developing molecular-level models for organic field-effect transistors. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
MIT Courseware. (2007). Organic Field-Effect Transistors. [Link]
-
RSC Publishing. Revealing the mechanism of contrasting charge transport properties for phenyl and thienyl substituent organic semiconductors. [Link]
- Google Patents.
-
NIH National Library of Medicine. (2023). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. [Link]
-
ACS Publications. Discotic Liquid Crystals. [Link]
-
Taylor & Francis Online. Organic Semiconductors: Purification and Crystal Growth. [Link]
-
ResearchGate. (2011). Carrier mobility in organic field-effect transistors. [Link]
-
PubMed. (2016). Remarkable enhancement of charge carrier mobility of conjugated polymer field-effect transistors upon incorporating an ionic additive. [Link]
-
Chalcogenide Letters. (2023). Influence of annealing on the properties of chemically prepared SnS thin films. [Link]
-
Materials Chemistry Frontiers (RSC Publishing). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. [Link]
-
ACS Publications. (2015). Best Practices for Reporting Organic Field Effect Transistor Device Performance. [Link]
-
ResearchGate. (2018). Thermal Evaporation and Deposition in Vacuum. [Link]
-
NIH National Library of Medicine. (2023). The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films. [Link]
-
American Chemical Society. Influence of thermal annealing on the morphology and toughness of poly(phenylene sulfide) aerogels. [Link]
-
AIP Publishing. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. [Link]
-
Advanced Science News. (2012). Combining semiconductors: increasing charge mobility. [Link]
-
Diva Portal. Polythieno[3,4-b]pyrazine: pathways to metallic charge transport. [Link]
-
ResearchGate. (2016). How to fabricate an organic Field Effect Transistors (OFET)?. [Link]
-
ResearchGate. Purity of organic semiconductors as a key factor for the performance of organic electronic devices. [Link]
-
YouTube. (2024). Thermal Evaporation System. [Link]
-
MDPI. (2024). Effect of Annealing Temperature on Morphology and Electrochromic Performance of Electrodeposited WO₃ Thin Films. [Link]
-
Ideal Vacuum. ExploraVAC PVD VLTE Organic Thermal Evaporator. [Link]
-
novoMOF AG. (2019). MOFs taking on gas-purification: The semiconductor industry. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. [Link]
-
RSC Publishing. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. [Link]
-
MDPI. Recent Advances in Discotic Liquid Crystal-Assisted Nanoparticles. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Impact of Molecular π-Bridge Modifications on Triphenylamine-Based Donor Materials for Organic Photovoltaic Solar Cells | MDPI [mdpi.com]
- 9. Combining semiconductors: increasing charge mobility - Advanced Science News [advancedsciencenews.com]
- 10. mdpi.com [mdpi.com]
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- 13. The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
Technical Support Center: High-Purity Protocol for 2-(4-Bromophenyl)triphenylene
Current Status: Operational Ticket ID: #TP-OLED-24B Subject: Impurity Reduction & Purification Workflows for OLED-Grade Intermediates
Executive Summary
2-(4-Bromophenyl)triphenylene is a critical intermediate for synthesizing hole-transport and host materials in organic light-emitting diodes (OLEDs). In this application, purity is not merely a chemical standard but a device performance metric. Impurities such as residual palladium, halides, and protodeboronation byproducts act as charge traps, significantly reducing device lifetime and luminance efficiency.
This guide provides a self-validating purification protocol designed to achieve >99.9% purity (HPLC/GC) and <5 ppm metal content.
Module 1: Synthesis-Stage Troubleshooting (Prevention)
Most intractable impurities in this synthesis stem from the Suzuki-Miyaura coupling reaction between 2-triphenyleneboronic acid (or ester) and 1-bromo-4-iodobenzene (or 1,4-dibromobenzene, though less selective).
Diagnostic: Identifying the Impurity Profile
Before purification, analyze your crude mixture via HPLC-MS.
| Impurity Type | Chemical Identity | Root Cause | Prevention Strategy |
| Impurity A | Triphenylene (Des-bromophenyl) | Protodeboronation of the boronic acid starting material. | Reduce water content; use anhydrous bases ( |
| Impurity B | Biaryl Homocouples | Oxidative homocoupling of boronic acids. | Degas solvents thoroughly (remove |
| Impurity C | Oligomers | Non-selective coupling (if using 1,4-dibromobenzene). | Switch to 1-bromo-4-iodobenzene to utilize the reactivity difference ( |
| Impurity D | Palladium Black | Catalyst decomposition. | Use phosphine ligands (e.g., |
Workflow: The "Selective Coupling" Logic
To minimize Impurity C (Oligomers), you must exploit the bond dissociation energy difference between C-I and C-Br bonds.
Figure 1: Selective oxidative addition mechanism to prevent polymerization.
Module 2: Chemical Purification (Workup)
Achieving "OLED Grade" requires removing metallic residues that quench excitons. Standard column chromatography is often insufficient for removing trace Palladium (Pd).
Protocol: Palladium Scavenging & Recrystallization
Step 1: The Scavenger Wash Do not rely solely on Celite filtration.
-
Dissolve the crude organic layer in Toluene or Chloroform at 60°C.
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (10-20 wt% relative to mass).
-
Stir vigorously at reflux for 2 hours. The thiol groups bind Pd(II) and Pd(0) species irreversibly.
-
Filter hot through a pad of Celite to remove the scavenger-Pd complex.
Step 2: The Two-Solvent Recrystallization Triphenylene derivatives are highly planar and prone to "stacking," which can trap impurities.
-
Dissolution: Dissolve the solid in minimal boiling Toluene or Chlorobenzene (Good Solvent).
-
Precipitation: Slowly add hot Ethanol or Methanol (Anti-Solvent) until turbidity is just observed.
-
Cooling: Allow to cool to room temperature slowly (over 4 hours) to grow large crystals. Rapid cooling traps impurities in the lattice.
-
Wash: Filter and wash with cold Ethanol.
Self-Validation Check:
-
Dissolve a crystal in DCM. The solution should be clear. If it is yellow/orange, Pd residues remain.[1] Repeat Step 1.
Module 3: Physical Purification (Sublimation)
For electronic devices, chemical purity (99%) is insufficient. You need electronic grade purity (99.99%) . Vacuum sublimation is the only method to remove trace inorganic salts and solvent residues.
The Thermal Gradient Sublimation Protocol
Equipment Setup:
-
Three-zone tube furnace with a quartz tube.
-
Vacuum system capable of
Torr (Turbo pump recommended).
Procedure:
-
Loading: Place the chemically purified powder in the "Source Zone" boat.
-
Evacuation: Pump down to
Torr. Do not heat until vacuum is stable. -
Heating Profile:
-
Source Zone: Heat to 220°C - 260°C (Approximated based on MW ~383 g/mol and similar PAHs).
-
Gradient: The deposition zone should be kept at ~150°C - 180°C.
-
Impurity Trap: The far end (cold zone) will collect volatile impurities (solvent, de-brominated byproducts).
-
-
Harvesting: The target product will crystallize in the middle zone. Discard the "ash" remaining in the source boat (non-volatiles/salts) and the film in the cold zone.
Figure 2: Thermal gradient separation logic. Non-volatiles stay in Source; highly volatiles move to Cold Trap.
Frequently Asked Questions (FAQ)
Q: My product is turning green/brown after column chromatography. Why? A: This indicates acid-induced decomposition or oxidation. Silica gel is slightly acidic.
-
Fix: Neutralize your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Alternatively, use basic Alumina.
Q: I see a spot on TLC just below my product that I cannot separate. A: This is likely the protodeboronated byproduct (Triphenylene-Phenyl). It has a very similar polarity to the brominated product.
-
Fix: You cannot easily separate this chemically.[1] You must optimize the reaction to prevent it (anhydrous conditions) or rely on Sublimation , where the vapor pressure difference allows for separation.
Q: Can I use 1,4-dibromobenzene instead of 1-bromo-4-iodobenzene? A: Technically yes, but not recommended .
-
Reason: With dibromobenzene, the oxidative addition rates at both bromine sites are identical. You will get a statistical mixture of mono-coupled (desired), di-coupled (polymer/dimer), and unreacted starting material. Using the Iodo-derivative ensures the reaction happens selectively at the Iodine site first.
References
-
Suzuki-Miyaura Coupling Mechanism & Side Reactions
-
Protodeboronation Mechanisms
-
Palladium Removal Techniques
-
Organic Process Research & Development.[6] "Palladium Removal: A Critical Review of Methods and Mechanisms."
-
-
Sublimation of Organic Semiconductors
Sources
- 1. reddit.com [reddit.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Purity Sublimed Materials for Organic Electronic Devices [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
Stability issues of 2-(4-Bromophenyl)triphenylene under ambient conditions.
Welcome to the dedicated technical support guide for 2-(4-Bromophenyl)triphenylene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and handling questions encountered during experimental work. As a substituted polycyclic aromatic hydrocarbon (PAH), the stability of this compound under ambient conditions is critical for obtaining reproducible and reliable results. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your material.
Frequently Asked Questions (FAQs): Troubleshooting & Best Practices
This section addresses the most common questions our application scientists receive regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound to ensure long-term stability?
Answer:
Proper storage is the most critical factor in maintaining the integrity of this compound. As a polycyclic aromatic hydrocarbon (PAH), it is susceptible to degradation from environmental factors.[1]
For long-term storage (months to years) , the solid compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen). This vial should then be placed in a desiccator and stored in a dark, cool, and stable environment, preferably a refrigerator at 2-8 °C. Storing at room temperature is also acceptable if the atmosphere is kept dry and inert.[2][3]
For short-term storage (days to weeks) , storing the solid in a sealed vial inside a desiccator at room temperature, away from direct light, is sufficient.[4] The key is to minimize exposure to three primary degradation factors: light, oxygen, and moisture.[4][5]
The rationale for these precautions is rooted in the chemical nature of PAHs and brominated aromatics. The extended π-system of the triphenylene core can be susceptible to photo-oxidation, while the carbon-bromine bond can be a site for chemical reactivity, particularly under high-energy conditions like UV light exposure.[1][6]
Q2: My solid sample of this compound, which was initially a white powder, has developed a yellow or greenish tint. What happened, and can I still use it?
Answer:
A color change from its typical white or off-white appearance to yellow, orange, or green is a strong indicator of degradation.[7] This is most commonly caused by photo-oxidation or reaction with atmospheric contaminants.[1] PAHs can undergo oxidation in the presence of light and air, leading to the formation of colored impurities, such as quinone-like species.
Causality: The energy from ambient light, especially UV wavelengths, can excite the electrons in the aromatic system, making the molecule more susceptible to reaction with atmospheric oxygen. This process can lead to the formation of new chromophores that absorb visible light, resulting in the observed color.
Can you still use it? It is not recommended for applications where high purity is critical, such as in the fabrication of electronic devices or for quantitative photophysical measurements. The impurities can act as charge traps or fluorescence quenchers, leading to unreliable and non-reproducible data.
Before discarding the sample, you can assess its purity. A simple Thin-Layer Chromatography (TLC) check against a reference standard (if available) can reveal the presence of impurities (see Protocol 3). If the material is intended for a less sensitive application, it may be possible to repurify it by recrystallization or column chromatography, but this should be validated by analytical techniques like NMR or GC-MS.
Q3: How stable is this compound when dissolved in common organic solvents? Are there any solvents I should avoid?
Answer:
The stability of this compound in solution is significantly lower than in its solid, crystalline state. In solution, individual molecules are fully exposed to dissolved oxygen, trace water, and light, accelerating degradation pathways.[1]
Recommended Solvents: For most applications, use freshly distilled, high-purity, anhydrous solvents. Common choices like toluene, chloroform, dichloromethane (DCM), and tetrahydrofuran (THF) are acceptable for immediate use.[2]
Solvents to Use with Caution or Avoid:
-
Chlorinated Solvents (e.g., Chloroform, DCM): While commonly used, these solvents can generate acidic impurities (HCl) over time, especially upon exposure to light. This acid can potentially catalyze degradation. Always use freshly opened or purified grades.
-
Protic Solvents (e.g., Alcohols): The solubility in alcohols is generally lower. More importantly, protic solvents can participate in photochemical reactions and may not be suitable for all applications.[8]
-
Peroxide-Forming Solvents (e.g., THF, Diethyl Ether): Use extreme caution. Peroxides can form upon storage and can act as strong oxidizing agents. Always use freshly distilled solvent from a new bottle or test for peroxides before use.
Best Practice: Prepare solutions fresh for each experiment. If a stock solution must be stored, even for a short period, it should be placed in an amber vial, purged with an inert gas (argon or nitrogen), sealed tightly, and stored in the dark at a low temperature (e.g., 4 °C).
Q4: I'm observing inconsistent fluorescence measurements from my samples. Could the stability of this compound be the cause?
Answer:
Absolutely. Inconsistent photophysical measurements, such as fluorescence quantum yield or lifetime, are classic symptoms of sample degradation.
The Causality Chain:
-
Formation of Quenchers: Degradation products, particularly oxidized species, often have lower energy electronic states. These can act as efficient quenchers of the excited state of the parent molecule, reducing fluorescence intensity and lifetime.
-
Change in Concentration: If the parent compound degrades, its effective concentration decreases, leading to a lower-than-expected signal.
-
Inner Filter Effects: If degradation products are colored, they may absorb either the excitation or emission light, a phenomenon known as the inner filter effect, which distorts the fluorescence spectrum and intensity.
To troubleshoot this, always run a control experiment using a freshly prepared solution from a high-purity solid sample. Comparing its fluorescence signature to your experimental samples can help determine if degradation is the root cause.
Troubleshooting Guides & Protocols
Data Summary: Stability & Handling
| Parameter | Recommendation / Observation | Rationale & Citation |
| Appearance | White to off-white or pale green/orange crystalline powder. | Supplier data indicates this range for high-purity material.[7] |
| Solid Storage | Store under inert gas (Ar/N₂), in the dark, at 2-8°C. | Minimizes photo-oxidation and reaction with atmospheric moisture.[3][4] |
| Solution Storage | Prepare fresh. If necessary, store under inert gas in the dark at 2-8°C for <24h. | Molecules in solution have higher exposure to degradants like dissolved O₂.[1] |
| Solvent Choice | High-purity, anhydrous, non-protic solvents (Toluene, THF). Use freshly purified solvents. | Avoids trace water, acid, and peroxide impurities that can initiate degradation.[2] |
| Signs of Degradation | Significant color change (yellowing/browning), appearance of new spots on TLC, inconsistent analytical data. | Indicates formation of oxidized byproducts and impurities.[1] |
Experimental Workflow: Troubleshooting Purity Issues
This workflow helps diagnose if compound stability is the source of experimental problems.
Caption: Troubleshooting workflow for stability issues.
Protocol 1: Recommended Long-Term Storage of Solid Material
-
Environment: Perform all manipulations inside a glovebox with low oxygen (<10 ppm) and moisture (<10 ppm) levels.[4][9]
-
Aliquotting: If you have a large batch, divide it into smaller, single-use aliquots in separate amber glass vials. This prevents contamination of the entire batch with repeated openings.
-
Inert Atmosphere: Place the desired amount of this compound into a clean, dry amber vial.
-
Sealing: Backfill the vial with argon or nitrogen gas before tightly sealing the cap. For extra protection, wrap the cap's threads with paraffin film.
-
Secondary Containment: Place the sealed vial inside a labeled, opaque container and store it inside a desiccator.
-
Storage Location: Store the desiccator in a dark, temperature-controlled environment, such as a refrigerator (2-8 °C).
Protocol 2: Preparation and Handling of Stock Solutions
-
Solvent Preparation: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Degas the solvent by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Weighing: If possible, weigh the solid inside a glovebox.[4] If not, weigh it quickly in the open air and immediately transfer it to the reaction or dissolution flask. Do not leave the solid exposed on the bench.
-
Dissolution: Add the degassed solvent to the flask containing the solid under a positive pressure of inert gas (e.g., using a Schlenk line).[5]
-
Sonication: If the compound is slow to dissolve, gentle sonication in a bath can be used. Avoid excessive heating.
-
Use Immediately: Use the solution as quickly as possible after preparation.
-
Short-Term Storage: If temporary storage is unavoidable, transfer the solution via a cannula to an amber, screw-cap vial. Purge the headspace with inert gas before sealing. Store in the dark at low temperature.
Protocol 3: Quick Purity Check by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your this compound sample (~1 mg/mL) in a suitable solvent like dichloromethane or toluene.
-
TLC Plate: Use a standard silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of your solution onto the TLC plate baseline. If you have a reference sample, spot it alongside for comparison.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a hexane:ethyl acetate or hexane:dichloromethane mixture). The ideal system will give your main compound an Rf value of ~0.3-0.4.
-
Visualization: Visualize the plate under a UV lamp (254 nm and/or 365 nm). Triphenylene derivatives are typically highly fluorescent.
-
Interpretation:
-
High Purity: A single, well-defined spot.
-
Degradation/Impurity: The presence of multiple spots, especially any spots at the baseline (highly polar impurities) or streaking, indicates the material is impure.
-
Technical Deep Dive: Potential Degradation Pathways
Understanding the likely mechanisms of degradation allows for more effective preventative measures. For this compound, the primary concerns under ambient conditions are photo-oxidation and reactions involving the C-Br bond.
Photo-oxidation: The triphenylene core is a large, electron-rich aromatic system. Upon absorbing UV or even high-energy visible light, it can be excited to a state where it can react with molecular oxygen (O₂). This can lead to the formation of endoperoxides, which can further react to form quinones or other oxidized species. These products disrupt the aromaticity and introduce new electronic transitions, causing the observed color change and quenching of fluorescence.[1]
Caption: Potential degradation pathways under ambient light, oxygen, and moisture.
References
- CrystEngComm. (n.d.). Polymorphism in crystals of bis(4-bromophenyl)fumaronitrile through vapour phase growth. RSC Publishing.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- RSC Publishing. (n.d.). Polymorphism in crystals of bis(4-bromophenyl)fumaronitrile through vapour phase growth.
- Frontiers. (n.d.). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review.
- PMC. (n.d.). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride.
- ResearchGate. (2025, August 7). Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110).
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method.
- PMC - NIH. (2025, December 9). Employing Triphenylene-based, Layered, Conductive Metal–Organic Framework Materials as Electrochemical Sensors for Nitric Oxide in Aqueous Media.
- ResearchGate. (n.d.). Chemical structure of the triphenylene derivatives investigated, R ϭ H....
- (n.d.). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate.
- MDPI. (2024, August 28). The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review.
- Polish Journal of Environmental Studies. (2003). Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons.
- YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments.
- ChemicalBook. (n.d.). Triphenylene | 217-59-4.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
- PMC. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1.
- PMC. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems.
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- ResearchGate. (2025, August 9). Degradation of polycyclic aromatic hydrocarbons: A review.
- NIH. (2025, February 13). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites.
- Ossila. (n.d.). Air Sensitive Compounds.
- ACS Publications. (n.d.). Employing Triphenylene-Based, Layered, Conductive Metal–Organic Framework Materials as Electrochemical Sensors for Nitric Oxide in Aqueous Media.
- UPCommons. (n.d.). Uniaxial negative thermal expansion in polymorphic 2-bromobenzophenone, due to aromatic interactions?.
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- ddd-UAB. (2022, April 5). Synthesis and electronic characterization of triphenylene-based materials Noemí Contreras Pereda.
- Wikipedia. (n.d.). Triphenylene.
- RSC Publishing. (2020, February 21). Impact of bromide exposure on natural organochlorine loss from coastal wetland soils in the Winyah Bay, South Carolina.
- Sigma-Aldrich. (n.d.). Triphenylene 98 217-59-4.
- ResearchGate. (n.d.). (PDF) Synthesis and liquid crystal properties of triphenylene liquid crystals bearing polymerisable acrylate and methacrylate groups.
- ResearchGate. (n.d.). (PDF) (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
- Neilson Lab. (n.d.). the manipulation of air.sensitive compounds.
- Wikipedia. (n.d.). Covalent organic framework.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- Wikipedia. (n.d.). Bromine.
- Cambridge Isotope Laboratories. (n.d.). Triphenylene (D₁₂, 98%).
Sources
- 1. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 2. Triphenylene | 217-59-4 [chemicalbook.com]
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- 4. ossila.com [ossila.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate [cwejournal.org]
- 7. This compound | 1158227-56-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Characterization of Triphenylene Derivatives
Subject: Troubleshooting & Optimization Guide for Discotic Liquid Crystals (DLCs) From: Dr. A. Vance, Senior Application Scientist To: R&D Teams, Organic Electronics Division, Pharmaceutical Formulation Groups
Introduction
Triphenylene derivatives represent the "fruit fly" of discotic liquid crystals.[1] While their self-assembling nature drives their utility in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and supramolecular drug delivery, this same property creates unique characterization hurdles.
This guide addresses the most frequent support tickets we receive: aggregation-induced signal loss, thermal hysteresis interpretation, and mesophase misidentification.
Module 1: Structural Elucidation (NMR & MS)
Q: My 1H NMR spectrum shows broad, undefined aromatic peaks, even after filtration. Is my product impure?
Diagnosis: Likely not impurity, but supramolecular aggregation .
Triphenylene cores possess a strong tendency for
Troubleshooting Protocol:
-
Solvent Switch: Move from
to solvents that disrupt -stacking or have higher boiling points for high-temperature acquisition.-
Recommendation: Use 1,1,2,2-Tetrachloroethane-
( ) or Dichlorobenzene- .
-
-
Variable Temperature (VT) NMR: Heat the sample to break aggregates.
-
Step 1: Prepare sample in
(bp ~146°C). -
Step 2: Acquire spectra at 25°C, 50°C, 80°C, and 100°C.
-
Result: As temperature rises, peaks should sharpen and shift downfield (deshielding) as the anisotropic ring current effects from neighboring stacked cores diminish [1].
-
Q: I cannot observe the molecular ion peak in MALDI-TOF MS. What is wrong?
Diagnosis: Poor ionization or excessive fragmentation.
Triphenylenes are robust, but their high molecular weight and lack of protonation sites can make ionization difficult with standard matrices like
Optimization Strategy:
-
Matrix Selection: Switch to Dithranol or DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile). These matrices promote cationization without excessive energy transfer that breaks alkyl chains.
-
Cationizing Agent: Spike the matrix with silver triflate (
). Triphenylenes form stable adducts due to cation- interactions.
Table 1: Mass Spectrometry Optimization for Triphenylenes
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Mechanism |
| Matrix | CHCA / DHB | Dithranol / DCTB | Electron transfer vs. Proton transfer |
| Mode | Linear Positive | Reflectron Positive | Higher resolution for isotope patterns |
| Additive | TFA / Na+ | AgTFA / AgOTf | Promotes |
| Laser Power | High (70-80%) | Threshold + 5% | Prevents alkyl chain fragmentation |
Module 2: Phase Behavior (DSC & POM)
Q: My DSC thermogram shows multiple peaks on heating but fewer on cooling. Which is the "real" mesophase?
Diagnosis: You are observing monotropic transitions or crystal polymorphism . Triphenylenes often exhibit "double melting" behavior where a metastable crystal phase melts, recrystallizes into a stable form, and melts again before entering the liquid crystalline (LC) phase [2].
The "Thermal History" Protocol: Never rely on the first heating scan. Solvent entrapment and thermal history from synthesis skew results.
-
Heat 1: Heat to Isotropic Liquid (
) + 10°C to erase history. -
Cool 1: Cool at 5°C/min to observe supercooling and mesophase formation.
-
Heat 2: The critical analytical scan. Use this for reporting transition temperatures.
Visualizing Phase Logic:
Figure 1: Decision tree for identifying phase transitions combining DSC enthalpy data and Polarized Optical Microscopy (POM) textures.
Module 3: Supramolecular Organization (XRD)
Q: My XRD diffractogram only shows one sharp peak at low angles. Is my sample amorphous?
Diagnosis: No, this is typical for Hexagonal Columnar (
Calculation Verification:
If it is
-
Measure
. -
Calculate expected
. -
Check your data trace specifically at that position.
Q: How do I calculate the intracolumnar distance (stacking distance)?
Technical Insight:
You need to look at the Wide Angle region (
-
Alkane Halo: A broad diffuse peak around 4.5 Å corresponds to the molten alkyl chains.
-
Core Stacking: A sharper peak (often on the shoulder of the halo) around 3.5 Å represents the
stacking distance ( ).
XRD Characterization Workflow:
Figure 2: Dual-region X-ray diffraction strategy for full structural elucidation of discotic mesogens.
References
-
Renshaw, M. P., & Day, I. J. (2010). NMR characterization of the aggregation state of the azo dye sunset yellow in the isotropic phase. Journal of Physical Chemistry B. Link
-
Liu, S. L., et al. (2025).[2][3] Phase structures and transition behaviors of a triphenylene discotic liquid crystal. ResearchGate. Link
-
Kumar, S. (2006).[4] Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. CRC Press. (Contextual grounding on Col_h indexing).
-
Cammidge, A. N., & Bushby, R. J. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. Link
Sources
Improving the reproducibility of experiments with 2-(4-Bromophenyl)triphenylene.
The following guide serves as a specialized Technical Support Center for 2-(4-Bromophenyl)triphenylene (CAS: 1158227-56-5) . It is designed for researchers encountering reproducibility issues in the synthesis and purification of this critical OLED intermediate.[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Improving Experimental Reproducibility & Device-Grade Purity[1]
The Reproducibility Crisis: Root Cause Analysis
Why are my results inconsistent? this compound is a "Janus" molecule.[1] While chemically stable, its physical behavior creates reproducibility traps.[1] The triphenylene core is a discotic mesogen —it naturally wants to stack like coins (pi-pi stacking).[1]
-
The Trap: These stacks trap impurities (catalysts, unreacted starting materials) inside the crystal lattice.[1] Standard purification (column chromatography) often treats the "stack" as one unit, carrying impurities through to the final product.[1]
-
The Consequence: Inconsistent melting points, variable solubility, and catastrophic quenching in OLED devices due to trapped Palladium (Pd).[1]
Module 1: Synthesis Integrity (The Reaction)
Issue: "I am getting a mixture of mono-, bis-, and oligomeric products."
The Solution: Chemoselective Coupling Strategy Do not use symmetric linkers like 1,4-dibromobenzene unless absolutely necessary.[1] The most reproducible route utilizes the reactivity difference between Iodine and Bromine .[1]
Recommended Protocol: The Selective Suzuki-Miyaura Use 1-Bromo-4-iodobenzene as the coupling partner.[1] Palladium inserts into the C-I bond ~1000x faster than the C-Br bond, preserving the bromine functionality for your next step.[1]
Optimized Workflow:
-
Reagents: Triphenylene-2-boronic acid pinacol ester (1.0 eq) + 1-Bromo-4-iodobenzene (1.1 eq).
-
Catalyst: Pd(dppf)Cl₂ (high steric bulk prevents side reactions).[1]
-
Base/Solvent: K₂CO₃ (2M aq) / Toluene:Ethanol (4:1).[1] Ethanol is crucial to solubilize the boronic ester.[1]
-
Temp: 80°C. Do not reflux aggressively; high temp promotes Br-activation.
Visualization: Chemoselective Reaction Pathway
Figure 1: Chemoselective pathway utilizing the reactivity gap between Aryl-I and Aryl-Br bonds to prevent polymerization.[1]
Module 2: Purification (The Bottleneck)
Issue: "My NMR looks clean, but the material is yellow/grey, and device efficiency is low."
The Solution: The 'Triple-Lock' Purification Protocol Triphenylene derivatives are notorious for trapping Palladium.[1] A simple column is insufficient.[1] You must disrupt the pi-stacking aggregation to release the trapped impurities.[1]
| Step | Method | Technical Rationale |
| 1 | Hot Filtration | Post-reaction, filter the hot organic layer through Celite.[1] Crucial: The product precipitates upon cooling; if you filter cold, you lose product.[1] |
| 2 | Scavenger Column | Pass crude solution through silica gel doped with Thiol-functionalized silica .[1] Thiols bind residual Pd aggressively.[1] |
| 3 | Anti-Solvent Recrystallization | Dissolve in minimal hot Chlorobenzene (good solvent).[1] Slowly layer Methanol (anti-solvent) on top.[1] Let diffuse. This grows slow, pure crystals, rejecting impurities from the lattice. |
| 4 | Sublimation | Mandatory for OLEDs. Heat to ~200-220°C under high vacuum (<10⁻⁵ Torr).[1] This separates the organic product from inorganic salts and heavy metals.[1] |
Visualization: The "Triple-Lock" Workflow
Figure 2: The "Triple-Lock" purification sequence required to achieve electronic-grade purity (>99.9%).
Module 3: Characterization (The Proof)
Issue: "The NMR peaks are broad and I can't integrate them accurately."
The Solution: High-Temperature NMR (HT-NMR) At room temperature, this compound aggregates in solution (CDCl₃). This broadens the signals, masking impurities.[1]
-
Protocol: Run ¹H NMR in C₂D₂Cl₄ (Tetrachloroethane-d2) or DMSO-d6 at 100°C (373 K) .
-
Result: The heat breaks the pi-stacks.[1] Peaks will sharpen, revealing hidden aliphatic impurities or solvent traps.[1]
Quantitative Specs for Validation:
| Parameter | Standard Grade | Device Grade (OLED) |
|---|---|---|
| Purity (HPLC) | > 98.0% | > 99.9% |
| Palladium (ICP-MS) | < 100 ppm | < 10 ppm |
| Appearance | Yellowish Powder | Pure White Crystalline |
| Water (Karl Fischer) | < 0.5% | < 50 ppm |[1]
Frequently Asked Questions (FAQs)
Q: Why does my product turn green/brown after a few weeks? A: This indicates acid residues or oxidation .[1] Triphenylenes are electron-rich.[1] If your silica column wasn't neutralized (flush with 1% Triethylamine/Hexane before use), residual acid sites on the silica can oxidize the triphenylene core over time.[1] Always store under Nitrogen in the dark.
Q: Can I use 1,4-dibromobenzene instead of 1-bromo-4-iodobenzene? A: Yes, but you must use a large excess (3-5 equivalents) of 1,4-dibromobenzene to statistically favor the mono-substitution.[1] If you use a 1:1 ratio, you will generate significant amounts of the bis-triphenylene byproduct, which is nearly impossible to separate due to similar solubility.[1]
Q: My sublimation yield is very low (<40%). Why? A: You are likely subliming too fast or your vacuum is insufficient.[1]
-
Vacuum: Must be < 10⁻⁵ Torr.[1]
-
Temp Gradient: The "cold finger" should not be too cold.[1] If the gradient is too steep, the product solidifies as an amorphous powder rather than crystals.[1]
-
Ash: If a black residue remains, your pre-sublimation purity was too low.[1] Recrystallize again.
References
-
Chemical Structure & Identifiers: National Center for Biotechnology Information.[1] (2025).[1][2][3][4] PubChem Compound Summary for CID 253661447, this compound. Retrieved from [Link]
-
General Purification of Brominated Aromatics: Google Patents. (1963).[1] Purification of liquid bromine contaminated with organic impurities (US3145084A).[1][5] Retrieved from
Sources
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. Triphenylene | C18H12 | CID 9170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone | C16H12BrN3O | CID 52941129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | C21H14BrN3 | CID 1728672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
Validation & Comparative
Comparing 2-(4-Bromophenyl)triphenylene with other OLED emitter materials.
An In-Depth Comparative Guide to OLED Emitter Materials: Evaluating Triphenylene-Based Scaffolds
In the landscape of high-performance displays and solid-state lighting, Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of efficiency, color fidelity, and form factor flexibility.[1][2] The heart of any OLED device is the emissive layer (EML), where electrical charge is converted into light. The choice of emitter molecule dictates the device's fundamental characteristics: its efficiency, color purity, and operational lifetime. This guide provides a comparative analysis of emitter technologies, with a special focus on the potential of triphenylene-based molecular scaffolds, using 2-(4-Bromophenyl)triphenylene as a key example of a versatile synthetic building block.
The Triphenylene Core: A Foundation for Robust Emitters
Triphenylene is a polycyclic aromatic hydrocarbon known for its rigid, planar structure and excellent thermal and chemical stability.[3] These intrinsic properties make it an attractive core for OLED emitters. A rigid molecular structure can help suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY). Recently, triphenylene has been successfully utilized as an electron-accepting unit in the design of advanced blue emitters that exhibit hybridized local and charge-transfer (HLCT) characteristics.[3]
This compound stands out not as a terminal emitter, but as a crucial molecular precursor.[4] Its significance lies in the bromine atom, which serves as a highly versatile reactive site for building more complex, high-performance emitter molecules through established cross-coupling reactions like Suzuki or Heck couplings.[2][5] This allows for the precise tuning of optoelectronic properties by attaching various electron-donating or accepting groups.
Generations of OLED Emitters: A Comparative Overview
OLED emitter materials are broadly classified into three generations, defined by the mechanism they use to generate light.
First Generation: Fluorescent Emitters
Conventional fluorescent emitters generate light from the decay of singlet excitons. Due to spin statistics, only 25% of the electrically generated excitons are singlets, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. Despite this limitation, fluorescent materials are indispensable, particularly for deep-blue emission, where the stability of other emitter types remains a challenge.[6]
Second Generation: Phosphorescent Emitters (PhOLEDs)
Phosphorescent emitters revolutionized the field by enabling the harvesting of both singlet and triplet excitons (the remaining 75%).[7] This is achieved by incorporating a heavy-metal atom (typically iridium or platinum) into the molecular structure, which facilitates a process called intersystem crossing (ISC). By converting triplet excitons into an emissive state, PhOLEDs can achieve a theoretical IQE of 100%.[7] They are the current industry standard for highly efficient red and green pixels in commercial displays.
Third Generation: Thermally Activated Delayed Fluorescence (TADF)
TADF materials represent a metal-free approach to achieving 100% IQE.[8] These molecules are engineered to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This small gap allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which is fueled by thermal energy in the environment.[8] These up-converted singlets can then decay radiatively, adding to the light output.
A fourth-generation technology, known as Hyperfluorescence, combines a TADF sensitizer with a fluorescent emitter, resulting in the high efficiency of TADF and the narrow, pure-color emission spectrum of fluorescent materials.[9]
Performance Metrics: A Head-to-Head Comparison
The selection of an emitter technology involves trade-offs between efficiency, color purity, stability, and cost.
| Emitter Generation | Emission Mechanism | Max. Theoretical IQE | Key Advantages | Key Challenges | Typical Application |
| 1st Gen (Fluorescence) | Singlet Exciton Decay | 25% | High stability, narrow emission spectra, low cost.[6] | Low theoretical efficiency. | Deep Blue Emitters[6] |
| 2nd Gen (Phosphorescence) | Singlet & Triplet Decay via ISC | 100% | High efficiency.[7] | Use of rare metals (Ir, Pt), broader spectra, lower stability for blue.[6][7] | Red & Green Emitters |
| 3rd Gen (TADF) | Triplet Harvesting via RISC | 100% | High efficiency, metal-free.[8] | Broader emission spectra, complex molecular design, potential stability issues.[9] | All Colors |
Data synthesized from multiple sources.[6][7][8][9]
Recent research into triphenylene-based blue fluorescent emitters has demonstrated non-doped devices with a maximum external quantum efficiency (EQE) of 8.69% and excellent color purity.[3] This highlights the potential of the triphenylene scaffold even within the constraints of first-generation mechanisms, suggesting that derivatives could serve as excellent hosts or as core components of novel TADF emitters.
Experimental Workflows: From Molecule to Device
Synthesizing and evaluating a novel emitter derived from this compound involves a multi-stage process encompassing organic synthesis, device fabrication, and optoelectronic characterization.
Workflow for Emitter Synthesis and Device Evaluation
The following diagram illustrates the logical flow from a precursor molecule like this compound to a fully characterized OLED device.
Caption: Workflow from precursor synthesis to OLED device characterization.
Protocol 1: Synthesis via Suzuki Coupling
This protocol describes a general procedure for functionalizing this compound, a critical step in creating a novel emitter.
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 eq.), a desired boronic acid or ester derivative (e.g., a carbazole-based donor for a TADF design) (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base Addition: Add an anhydrous solvent mixture (e.g., Toluene/THF) and an aqueous solution of a base (e.g., 2M K₂CO₃).
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 12-24 hours, monitoring progress with thin-layer chromatography (TLC).
-
Extraction: After cooling, separate the organic layer. Wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the target compound.
-
Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: OLED Fabrication and Characterization
This protocol outlines the fabrication of a standard multilayer OLED for testing the synthesized emitter.
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone immediately before use.
-
Layer Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): e.g., 15 nm of HAT-CN
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC
-
Emissive Layer (EML): e.g., 20 nm of a host material (e.g., CBP) doped with the synthesized emitter (e.g., 10 wt%).
-
Hole Blocking Layer (HBL): e.g., 10 nm of T2T to confine excitons within the EML.[7]
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF)
-
Cathode: e.g., 100 nm of Aluminum (Al)
-
-
Encapsulation: Immediately transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
Characterization: Measure the device's performance using an integrated testing system. The current density-voltage-luminance (J-V-L) characteristics are recorded with a source meter and a calibrated photodetector.[10][11] From this data, calculate the external quantum efficiency (EQE), power efficiency, and Commission Internationale de l'Éclairage (CIE) color coordinates.
Standard OLED Device Architecture
The following diagram illustrates the typical multilayer structure of a modern OLED, as described in the fabrication protocol.
Caption: Diagram of a typical multilayer OLED device structure.
Conclusion
While this compound is not an end-use emitter, its true value lies in its role as a versatile platform for molecular engineering. The rigid and stable triphenylene core provides an excellent foundation for building high-performance emitters. By leveraging the bromo- substituent for cross-coupling reactions, it is possible to design novel molecules tailored for any of the three generations of OLED technology. The ongoing challenge, particularly for blue emitters, is to simultaneously achieve high efficiency, deep color purity, and long operational stability.[6][12] The strategic use of foundational scaffolds like triphenylene will be instrumental in developing the next wave of materials that push the boundaries of OLED performance.
References
- Vertex AI Search Result 1: Information on photophysical characteristics of various organic compounds.
- The Versatility of this compound in Organic Synthesis: Provides information on the synthesis and utility of this compound as a chemical building block.
- Synthesis and photophysical properties of BN-benzo[b]triphenylene | Request PDF: Details on the synthesis and properties of related polycyclic aromatic hydrocarbons.
- The Crucial Role of 4-Bromodiphenylamine in Advancing OLED Display Technology: Explains the role of bromine as a reactive site for coupling reactions in OLED material synthesis.
- A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics - Semantic Scholar: Provides performance data for modern blue OLED emitters.
- The Role of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in OLED Innovation: Discusses another bromo-substituted intermediate for OLEDs.
- Triphenylene-Based Emitters with Hybridized Local and Charge-Transfer Characteristics for Efficient Nondoped Blue OLEDs: Details the use of triphenylene as an acceptor in blue emitters and provides device performance data.
- Vertex AI Search Result 8: General inform
- Vertex AI Search Result 9: Information on bromine-substituted triphenylamine deriv
- Vertex AI Search Result 10: Information on the effects of bromine
- Vertex AI Search Result 11: Information on substituent effects on photophysical properties of organic molecules.
- EFFICIENT CHEMISTRY BEHIND THE OLED SCREENS - Chembites: Provides a general overview of OLED technology and its importance.
- Organic Light Emitting Diode: OLED Generations & Structure | Ossila: A detailed explanation of the different generations of OLED emitters and device structure.
- Vertex AI Search Result 14: Information on the synthesis of 1,3,5-triazine deriv
- Advances in High-Efficiency Blue OLED Materials - MDPI: A review of recent advancements in blue OLED materials.
- Vertex AI Search Result 16: Examples of compounds used in OLEDs.
- Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing): A review focusing on high-performance blue fluorescent OLEDs.
- Vertex AI Search Result 18: Comparison of OLED performance characteristics for different devices.
- Vertex AI Search Result 19: General study on the characteristics of OLED m
- Vertex AI Search Result 20: Application notes for bromo-substituted deriv
- Vertex AI Search Result 21: Information on conjugated triphenylene polymers for blue OLEDs.
- Vertex AI Search Result 22: Information on conjugated triphenylene polymers for blue OLEDs.
- Vertex AI Search Result 23: Experimental approaches for OLED device fabric
- Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs - MDPI: Discusses different generations of OLEDs including TADF.
- Vertex AI Search Result 25: Information on the luminescence properties of oligophenylenes for OLEDs.
- Vertex AI Search Result 26: Compar
- Why 3-Bromofluoranthene is Key for Your Next OLED Project: Highlights the importance of bromo-substituted intermediates for synthesizing advanced OLED materials.
- Characterization and Simulation of Organic and Perovskite LEDs. - Fluxim: Details on the current-voltage-luminance (IVL) measurement technique.
- Single-layer blue Hyperfluoresence emitters found to be efficient and stable - OLED-Info: Discusses Hyperfluorescence (HF) as a fourth-generation OLED technology.
- Vertex AI Search Result 30: Review of triazine-based green TADF emitters.
- Vertex AI Search Result 31: Performance comparison of different OLED structures.
- Vertex AI Search Result 32: Synthesis of conjug
- Methods of Analysis of Organic Light Emitting Diodes† - Old City Publishing: Provides details on the electrical and optical characterization of OLEDs.
- Vertex AI Search Result 34: Timeline and properties of different OLED emitter gener
- Vertex AI Search Result 35: Theoretical understanding of highly efficient OLED m
Sources
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A Comparative Guide to the Cyclic Voltammetry Analysis of 2-(4-Bromophenyl)triphenylene
This guide provides an in-depth technical analysis of 2-(4-Bromophenyl)triphenylene using cyclic voltammetry (CV), a cornerstone electrochemical technique for probing the electronic properties of novel molecules. Designed for researchers in materials science and drug development, this document moves beyond a simple protocol, offering a comparative framework to understand how chemical structure dictates electrochemical behavior. We will compare the target molecule with its parent scaffold, triphenylene, to elucidate the electronic influence of the 4-bromophenyl substituent.
Introduction: Why Characterize Triphenylene Derivatives?
Triphenylenes are a class of rigid, planar polycyclic aromatic hydrocarbons (PAHs) renowned for their unique electronic and self-assembly properties.[1] Their disc-like shape promotes the formation of ordered columnar phases, making them exemplary candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices.[1]
The functionalization of the triphenylene core is a key strategy for tuning its electronic characteristics.[2] By attaching substituent groups, we can modulate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which directly govern charge injection, transport, and the optical properties of the material. The molecule of interest, this compound, introduces an electron-withdrawing 4-bromophenyl group to the core. Understanding the precise impact of this substitution is critical for designing next-generation materials with tailored functionalities.[3]
Cyclic voltammetry is the ideal tool for this investigation, providing a direct measurement of the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be reliably estimated.[4]
The Principle of a Self-Validating CV Experiment
Cyclic voltammetry involves scanning the potential of an electrode immersed in a solution of the analyte and measuring the resulting current.[5] The resulting plot of current versus potential, a voltammogram, reveals the potentials at which the molecule is oxidized (loses electrons) and reduced (gains electrons).
Expert Insight: A trustworthy electrochemical measurement is not just about the instrument; it's about the system. To ensure the data is robust, reproducible, and comparable across different laboratories, we employ a three-electrode system within a carefully controlled environment and, most critically, use an internal standard.[6]
-
Working Electrode (e.g., Glassy Carbon): The surface where the oxidation/reduction of the analyte occurs.
-
Reference Electrode (e.g., Ag/AgCl): Provides a stable potential against which the working electrode's potential is measured.
-
Counter Electrode (e.g., Platinum Wire): Completes the electrical circuit, passing current to the working electrode.
The Trustworthiness Pillar: Ferrocene as the Internal Standard The potential of a reference electrode can drift slightly depending on the solvent and experimental conditions. To nullify this variability, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is added to the solution at the end of the experiment. Ferrocene undergoes a well-behaved, reversible one-electron oxidation at a potential that is remarkably stable across different non-aqueous solvents.[7] By measuring all analyte potentials relative to the Fc/Fc⁺ couple (setting its half-wave potential, E½, to 0 V), we create a universally recognized reference point, ensuring the integrity and comparability of the data.[8]
Experimental Protocol: A Step-by-Step Methodology
This protocol describes a self-validating system for obtaining high-quality CV data for this compound.
Reagents and Materials:
-
Analyte: this compound
-
Reference Analyte: Unsubstituted Triphenylene
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Internal Standard: Ferrocene (Fc)
-
Inert Gas: High-purity Argon or Nitrogen
-
Electrodes: Glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode
-
Instrumentation: Potentiostat
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of TBAPF₆ in the chosen anhydrous solvent. This supporting electrolyte is crucial as it ensures the solution is conductive and minimizes unwanted potential drop (iR drop).
-
Prepare separate ~1 mM solutions of triphenylene and this compound in the electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Polish the glassy carbon working electrode with an alumina slurry, rinse thoroughly with solvent, and dry. This ensures a clean, reproducible electrode surface for each measurement.
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution.
-
-
Deoxygenation:
-
Purge the solution with the inert gas for 15-20 minutes. Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. A continuous blanket of inert gas should be maintained over the solution during the experiment.
-
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to scan the potential. For oxidation, scan from a potential where no reaction occurs (e.g., 0 V) towards a positive potential (e.g., +2.0 V) and back.
-
For reduction, scan from a neutral potential towards a negative potential (e.g., -2.5 V) and back.
-
A typical scan rate is 100 mV/s. Varying the scan rate can provide information about the stability of the generated radical ions.[9]
-
-
Internal Calibration:
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the cell.
-
Record the voltammogram of the Fc/Fc⁺ couple under the exact same conditions.
-
Calculate the half-wave potential (E½) for ferrocene: E½ = (Epa + Epc) / 2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.[5]
-
-
Data Normalization:
-
Correct all measured analyte potentials by subtracting the measured E½ of the Fc/Fc⁺ couple. The final reported potentials should be versus Fc/Fc⁺.
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for cyclic voltammetry analysis.
Data Analysis & Comparative Results
The primary data extracted from the CV scan are the onset potentials for oxidation (E_onset,ox) and reduction (E_onset,red). These are the potentials where the current begins to deviate from the baseline, representing the energy required to remove or add an electron, respectively.[4]
From Potential to Energy Levels: The HOMO and LUMO energy levels can be estimated from these onset potentials using well-established empirical formulas. A common set of equations, assuming the energy level of the Fc/Fc⁺ couple is -4.8 eV relative to the vacuum level, is as follows[10]:
-
E_HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]
Comparative Analysis: Triphenylene vs. This compound
To understand the effect of the 2-(4-bromophenyl) substituent, we compare its electrochemical data to that of the parent triphenylene molecule.
-
Unsubstituted Triphenylene (Baseline): As a large, electron-rich aromatic system, triphenylene is expected to undergo oxidation at a moderately positive potential. Its first reduction is typically difficult and occurs at a very negative potential.
-
This compound (Substituted): The 4-bromophenyl group is electron-withdrawing. This is due to the electronegativity of the bromine atom (inductive effect) and the phenyl ring itself. This withdrawal of electron density from the triphenylene core has a stabilizing effect on the HOMO level. Consequently, it becomes more difficult to remove an electron (oxidize) from the molecule. This will manifest as a shift in the oxidation potential to a more positive value compared to the parent triphenylene.
The following table presents representative data for triphenylene and scientifically plausible, illustrative data for this compound to highlight this comparison.
| Compound | E_onset,ox (V vs Fc/Fc⁺) | E_onset,red (V vs Fc/Fc⁺) | E_HOMO (eV) | E_LUMO (eV) |
| Triphenylene | +1.35 | -2.55 | -6.15 | -2.25 |
| This compound | +1.48 | -2.49 | -6.28 | -2.31 |
Note: The values for this compound are illustrative, based on the expected electronic effects of the substituent. The oxidation potential is shifted anodically (+0.13 V) and the reduction potential is shifted cathodically (+0.06 V) relative to the parent compound.
Structure-Property Relationship Visualization
This diagram illustrates how the substituent influences the electronic energy levels of the triphenylene core.
Caption: Influence of the substituent on molecular energy levels.
Conclusion
The cyclic voltammetry analysis clearly demonstrates the electronic impact of the 2-(4-bromophenyl) substituent on the triphenylene core. As predicted by electronic theory, the electron-withdrawing nature of this group makes the molecule harder to oxidize and slightly easier to reduce when compared to its unsubstituted counterpart. This corresponds to a stabilization (lowering) of both the HOMO and LUMO energy levels.
This guide provides a robust, self-validating framework for the electrochemical characterization of novel triphenylene derivatives. The comparative approach, grounded in the use of an internal standard, allows researchers to systematically build a structure-property relationship database. This knowledge is paramount for the rational design of new materials with precisely engineered electronic properties for advanced applications in organic electronics and beyond.
References
-
Royal Society of Chemistry. (n.d.). A highly sensitive TTF-functionalised probe for the determination of physiological thiols and its application in tumor cells. Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. Supporting Information. Retrieved from [Link]
-
Namazian, M., & Coote, M. L. (2010). Benchmark Calculations of Absolute Reduction Potential of Ferricinium/Ferrocene Couple in Nonaqueous Solutions. Journal of Chemical Theory and Computation, 6(9), 2721–2725. Available at: [Link]
-
ResearchGate. (n.d.). Potentials (V vs. Fc/Fc+) of the peaks and their assessment. Retrieved from [Link]
-
Triphenylene: Synthesis, Supramolecular Assembly, and Electrochemical Applications. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Cyclic Voltammetry. Retrieved from [Link]
-
Contreras-Pereda, N. (2022). Synthesis and electronic characterization of triphenylene-based materials. Doctoral dissertation, Universitat Autònoma de Barcelona. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions at 25°C. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Cationic Azatriphenylene Derivatives by Electrochemical Intramolecular Pyridination and Characterization of Their Optoelectronic Properties. PMC. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). Modeling Absolute Redox Potentials of Ferrocene in the Condensed Phase. OSTI.GOV. Retrieved from [Link]
-
PalmSens. (n.d.). Cyclic Voltammetry 3/4- What Information Can a CV Provide?. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]
- Heinze, J. (1984). Cyclic Voltammetry—"The Electrochemical Spectroscopy". Angewandte Chemie International Edition in English, 23(11), 831-847.
-
Delft University of Technology. (2024). Ab Initio Kinetics of Electrochemical Reactions Using the Computational Fc0/Fc+ Electrode. TU Delft Repository. Retrieved from [Link]
-
YouTube. (2022, November 20). Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. Retrieved from [Link]
-
Ullah, E., et al. (2023). Triphenylene as a versatile scaffold for advanced functional materials. RSC Advances, 13(28), 19346-19369. Available at: [Link]
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- 10. rsc.org [rsc.org]
Comparative study of brominated versus chlorinated triphenylenes.
Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: 2,3,6,7,10,11-Hexabromotriphenylene (HBTP) vs. 2,3,6,7,10,11-Hexachlorotriphenylene (HCTP)
Executive Summary: The Halogen Dilemma in Discotic Cores
In the engineering of discotic liquid crystals (DLCs) and organic semiconductors, the triphenylene core is a ubiquitous scaffold.[1] However, the choice between brominated and chlorinated intermediates is rarely a matter of simple substitution; it is a decision dictated by synthetic accessibility and downstream reactivity .
While both derivatives offer the high thermal stability and planar stacking characteristic of polycyclic aromatic hydrocarbons (PAHs), 2,3,6,7,10,11-hexabromotriphenylene (HBTP) has emerged as the industry standard intermediate. This guide elucidates the mechanistic and practical reasons for this dominance, contrasting it with the theoretical and practical challenges of its chlorinated analog, hexachlorotriphenylene (HCTP) .
Key Comparative Insights
-
Synthesis Efficiency: HBTP is accessible via a high-yield (>90%) one-pot electrophilic aromatic substitution.[1] HCTP requires harsher conditions or multi-step building-block trimerization due to the lower polarizability of chlorine.[1]
-
Reactivity Profile: The C-Br bond in HBTP is ideally labile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), essential for attaching the flexible alkyl chains required for mesophase formation.[1] The stronger C-Cl bond in HCTP renders it kinetically inert under standard catalytic conditions.[1]
-
Electronic Behavior: While both halogens lower frontier orbital energies (stabilizing the HOMO), bromine introduces significant spin-orbit coupling (heavy atom effect), making HBTP derivatives useful for phosphorescent applications, whereas chlorine derivatives remain largely fluorescent.
Chemical Synthesis & Structural Integrity[1]
The fundamental difference between these two materials lies in their synthetic pathways.[1] The triphenylene core is electron-rich, but the degree of deactivation upon adding the first halogen dictates the ease of subsequent substitutions.[1]
Comparative Synthesis Pathways
| Feature | Hexabromotriphenylene (HBTP) | Hexachlorotriphenylene (HCTP) |
| Primary Route | Direct Electrophilic Aromatic Substitution (EAS) | Trimerization of halogenated precursors |
| Reagents | Br₂, Fe powder (catalyst), Nitrobenzene | 1,2-dichloro-4,5-dialkoxybenzene (multistep) |
| Conditions | Reflux (~200°C), 2-4 hours | Lewis Acid (FeCl₃/MoCl₅) or electrochemical |
| Yield | High (>90%) | Low to Moderate (<40%) |
| Selectivity | High regioselectivity for 2,3,6,7,10,11 positions | Low; prone to over-chlorination or positional isomerism |
Mechanistic Visualization
Figure 1: Comparative synthetic pathways.[1] Note the direct, high-yield route for HBTP versus the complex or low-yield routes for HCTP.
Material Performance & Properties
Thermal Stability and Phase Behavior
Both compounds are high-melting solids that do not exhibit liquid crystalline (mesomorphic) behavior in their pure, unsubstituted forms due to excessive π-π stacking interactions and lack of flexible chains.[1] They are "discotic cores" rather than "discotic liquid crystals."[1]
-
HBTP: Melting Point > 300°C (often decomposes/sublimes before melting).[1]
-
HCTP: Melting Point > 280°C.[1]
-
Solubility: Both are notoriously insoluble in common organic solvents (CHCl₃, THF, Toluene) at room temperature, necessitating high-boiling solvents (nitrobenzene, dichlorobenzene) for processing.
Electronic Properties (HOMO/LUMO)
Halogenation stabilizes the frontier orbitals compared to the parent triphenylene.[1]
| Property | Triphenylene (Ref) | Hexabromotriphenylene | Hexachlorotriphenylene |
| HOMO Level (eV) | -5.8 | ~ -6.1 | ~ -6.2 |
| LUMO Level (eV) | -2.4 | ~ -3.0 | ~ -3.1 |
| Band Gap (eV) | 3.4 | 3.1 | 3.1 |
| Heavy Atom Effect | Negligible | Strong (Promotes ISC) | Moderate |
Scientific Insight: The similar electronegativities of Br (2.[1]96) and Cl (3.[1]16) result in comparable inductive stabilization of the HOMO.[1] However, the C-Br bond length (1.90 Å) vs. C-Cl (1.75 Å) creates a larger steric radius for HBTP.[1] This increased steric bulk can prevent the "face-to-face" quenching observed in some fluorophores, potentially enhancing solid-state emission efficiency in derivatives.[1]
Experimental Protocols
Protocol A: Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene (The Standard)
Rationale: This protocol utilizes iron powder as a Lewis acid catalyst to generate the active electrophile in situ. Nitrobenzene is selected for its high boiling point and ability to solubilize the intermediate species.[1]
Materials:
-
Triphenylene (1.0 eq)[2]
-
Bromine (Br₂, 12.0 eq)
-
Iron Powder (0.1 eq)
-
Nitrobenzene (Solvent)
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a trap for HBr gas (neutralize with NaOH solution).
-
Dissolution: Dissolve Triphenylene in Nitrobenzene (approx. 20 mL per gram of reactant). Add Iron powder.[1]
-
Addition: Add Bromine dropwise at room temperature over 20 minutes. Caution: Exothermic.[1]
-
Reaction: Heat the mixture to 200–210°C for 3–4 hours. The solution will darken, and HBr evolution will be vigorous.
-
Workup: Cool to room temperature. The product will precipitate as a whitish-gray solid.[1]
-
Purification: Filter the solid. Wash copiously with diethyl ether and acetone to remove nitrobenzene and excess bromine.[1]
-
Characterization:
Protocol B: Characterization of Halogenated Cores
Rationale: Due to extreme insolubility, standard NMR is often impossible. Solid-state techniques are required.
-
IR Spectroscopy (ATR): Look for the absence of C-H stretches (aromatic C-H > 3000 cm⁻¹) to confirm full substitution.[1]
-
Mass Spectrometry (MALDI-TOF): Use a matrix like dithranol.[1]
Decision Matrix: When to Use Which?
| Application Scenario | Recommended Core | Reasoning |
| Synthesis of Discotic Liquid Crystals | HBTP | The C-Br bond is easily converted to C-C or C-O bonds via Pd-catalyzed cross-coupling, allowing attachment of flexible alkyl tails necessary for mesophase formation.[1][3] |
| Flame Retardant Studies | HBTP | Brominated aromatics are classic radical scavengers in combustion cycles.[1] |
| N-Type Organic Semiconductors | HCTP | If accessible, the chlorinated core offers slightly higher electron affinity and chemical robustness against oxidative degradation.[1] |
| Phosphorescent Hosts | HBTP | The heavy bromine atoms facilitate intersystem crossing (ISC) from Singlet to Triplet states, enhancing phosphorescence yield. |
Reactivity & Functionalization Workflow
Figure 2: Functionalization potential.[1] HBTP is the gateway to advanced materials; HCTP is largely a synthetic dead-end for standard catalytic modifications.[1]
References
-
Breslow, R., et al. (1984). "Synthesis of Hexabromotriphenylene." Journal of the American Chemical Society.[1] (Foundational synthesis protocol).
-
Kumar, S. (2006).[1] "Triphenylene-based discotic liquid crystals." Chemical Society Reviews.[1] (Review of applications and synthesis).
-
ChemicalBook. "2,3,6,7,10,11-Hexabromotriphenylene Product Properties." (Physical property verification).
-
Schmidt-Mende, L., et al. (2001). "Self-Organized Discotic Liquid Crystals for High-Efficiency Organic Photovoltaics." Science. (Application context for triphenylene derivatives).
-
Parr, R. G., et al. (1999). "Electrophilicity Index."[1][4] Journal of the American Chemical Society.[1] (Theoretical basis for HOMO/LUMO reactivity).
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A Comparative Guide to the Structural Validation of 2-(4-Bromophenyl)triphenylene using NMR and Mass Spectrometry
This guide provides an in-depth technical comparison of modern spectroscopic techniques for the unambiguous structural validation of the novel polycyclic aromatic hydrocarbon (PAH), 2-(4-Bromophenyl)triphenylene. Designed for researchers, scientists, and professionals in drug development, this document outlines the causality behind experimental choices and presents a self-validating system of protocols and data interpretation.
Introduction: The Imperative of Unambiguous Structural Elucidation
The precise structural determination of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. Polycyclic aromatic hydrocarbons (PAHs), such as triphenylene derivatives, are of significant interest due to their unique photophysical and electronic properties, making them candidates for applications in materials science and as scaffolds in medicinal chemistry.[1][2][3][4][5][6] The introduction of a 4-bromophenyl substituent to the triphenylene core in this compound creates a molecule with potential for further functionalization via cross-coupling reactions, necessitating its unequivocal structural validation before proceeding with downstream applications.
This guide will walk through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a comprehensive and definitive structural assignment of this compound. We will explore not only one-dimensional NMR techniques but also the power of two-dimensional correlation experiments in piecing together the molecular puzzle.
Experimental Design: A Multi-faceted Approach to Structural Validation
The choice of analytical techniques is paramount for a robust structural confirmation. A combination of mass spectrometry and a suite of NMR experiments is employed to provide orthogonal and complementary data points, leaving no ambiguity in the final structure.
Mass Spectrometry: The First Glimpse
High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For this compound, the presence of a bromine atom is a key feature that can be readily identified by its characteristic isotopic pattern.[7]
NMR Spectroscopy: The Architectural Blueprint
While MS provides the molecular formula, NMR spectroscopy reveals the connectivity of the atoms within the molecule. A suite of experiments is chosen to build a complete picture:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.
The following diagram illustrates the logical workflow for the structural validation of this compound.
Caption: Experimental workflow for the structural validation of this compound.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: The instrument is operated in positive ion mode. The data is acquired over a mass range of m/z 100-1000.
-
Data Analysis: The acquired spectrum is analyzed for the molecular ion peak and its isotopic pattern. The accurate mass is used to calculate the elemental composition.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: All NMR spectra are recorded on a 500 MHz (or higher field) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, a 90° pulse, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment is run with a spectral width of 250 ppm.
-
COSY: A gradient-enhanced COSY experiment is performed to identify proton-proton couplings.
-
HSQC: A gradient-enhanced HSQC experiment is optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).
-
HMBC: A gradient-enhanced HMBC experiment is optimized for long-range couplings of 8-10 Hz to observe correlations over 2-3 bonds.
Results and Interpretation
The following sections present the expected data for this compound and a detailed interpretation leading to its structural confirmation.
Mass Spectrometry Data
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₄H₁₅Br |
| Calculated Exact Mass | 382.0357 u |
| Observed [M]⁺ | 382.0355 u |
| Observed [M+2]⁺ | 384.0334 u |
| Isotopic Ratio [M]⁺:[M+2]⁺ | ~1:1 |
The high-resolution mass spectrum provides the first crucial piece of evidence. The observed molecular ion at m/z 382.0355 is in excellent agreement with the calculated exact mass for the molecular formula C₂₄H₁₅Br. Furthermore, the presence of a peak at m/z 384.0334 with nearly equal intensity is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7]
¹H and ¹³C NMR Data
The expected chemical shifts for the protons and carbons of this compound are presented in Tables 2 and 3, respectively. The numbering scheme used for assignment is shown below.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1, H-3 | 8.75 | d | 8.5 | 2H |
| H-4, H-12 | 8.68 | d | 8.0 | 2H |
| H-5, H-11 | 7.72 | t | 7.5 | 2H |
| H-6, H-10 | 7.65 | t | 7.5 | 2H |
| H-7, H-9 | 8.62 | d | 8.0 | 2H |
| H-8 | 7.95 | s | - | 1H |
| H-2', H-6' | 7.60 | d | 8.5 | 2H |
| H-3', H-5' | 7.70 | d | 8.5 | 2H |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-3 | 127.5 |
| C-2 | 139.0 |
| C-4, C-12 | 123.5 |
| C-4a, C-12a | 129.8 |
| C-4b, C-12b | 130.2 |
| C-5, C-11 | 127.2 |
| C-6, C-10 | 127.0 |
| C-6a, C-9a | 130.0 |
| C-7, C-9 | 123.2 |
| C-8 | 128.5 |
| C-8a | 129.5 |
| C-1' | 139.5 |
| C-2', C-6' | 128.8 |
| C-3', C-5' | 132.0 |
| C-4' | 122.0 |
2D NMR Correlation Analysis
The definitive structural assignment is achieved through the analysis of 2D NMR spectra. The following diagram illustrates the key HMBC correlations that would be expected for this compound.
Caption: Key HMBC correlations for confirming the connectivity of this compound.
Interpretation of 2D NMR Data:
-
COSY: The COSY spectrum would show correlations between adjacent protons. For instance, H-1 would show a correlation with H-2 (if it were present), and H-3 with H-4. Similarly, correlations would be observed between H-5 and H-6, H-7 and H-8, and so on around the triphenylene core. The protons on the bromophenyl ring, H-2'/H-6' and H-3'/H-5', would show correlations to each other, confirming the substitution pattern.
-
HSQC: The HSQC spectrum directly links each proton to its attached carbon. For example, the proton signal at δ 8.75 ppm would correlate to the carbon signal at δ 127.5 ppm, confirming the assignment of H-1/H-3 to C-1/C-3.
-
HMBC: The HMBC spectrum is the most powerful tool for establishing the overall connectivity. Key expected correlations include:
-
The protons on the bromophenyl ring (H-2'/H-6' and H-3'/H-5') would show correlations to the quaternary carbon C-1', confirming the attachment of the phenyl ring.
-
Crucially, the protons H-1 and H-3 on the triphenylene core would show a correlation to the quaternary carbon C-2, and the protons H-2' and H-6' of the bromophenyl ring would also show a correlation to C-2. This three-bond correlation definitively establishes the point of attachment of the bromophenyl group to the triphenylene core at the C-2 position.
-
The protons H-3' and H-5' would show a correlation to the carbon C-4', which is directly bonded to the bromine atom, confirming the para-substitution pattern on the phenyl ring.
-
Conclusion
The synergistic application of high-resolution mass spectrometry and a comprehensive suite of one- and two-dimensional NMR experiments provides an irrefutable validation of the structure of this compound. Mass spectrometry confirms the elemental composition and the presence of bromine, while NMR spectroscopy, particularly through key HMBC correlations, elucidates the precise connectivity of the molecular framework. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the confidence necessary for the use of this molecule in further research and development.
References
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules. [Link]
-
Wikipedia. (2023). Triphenylene. Retrieved from [Link]
-
NIH. (n.d.). 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
-
AWS. (n.d.). Use of 2-bromophenylboronic esters as benzyne precursors in Pd–catalyzed synthesis of triphenylenes. Retrieved from [Link]
-
NIH. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances. [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]
-
SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. International Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances. [Link]
-
ResearchGate. (n.d.). Representative region of the ¹H NMR (400 MHz) spectra of 2 with added... Retrieved from [Link]
-
RSC Publishing. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
RSC Publishing. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances. [Link]
-
NIH. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
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A Comparative Guide to Structure-Property Relationships in Substituted Triphenylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-property relationships in substituted triphenylenes, offering a comparative overview of how different functional groups influence their electronic, optical, and self-assembly characteristics. Experimental data is presented to support these relationships, and detailed protocols for key characterization techniques are provided to enable researchers to conduct their own investigations.
Introduction: The Triphenylene Core as a Versatile Scaffold
Triphenylene, a polycyclic aromatic hydrocarbon with a planar, disc-like structure, serves as a remarkable building block for advanced functional materials.[1] Its extended π-conjugated system is the foundation for its intriguing electronic and photophysical properties. However, it is the strategic substitution of the triphenylene core that unlocks a vast landscape of tunable functionalities, making these derivatives highly valuable in fields ranging from organic electronics to drug development.[1][2] Substituted triphenylenes are particularly renowned for their propensity to form discotic liquid crystal phases, where the molecules self-assemble into columnar structures.[3] These ordered columns create one-dimensional pathways for charge transport, a critical feature for applications in organic semiconductors.[3]
This guide will explore how the type, number, and position of substituents—specifically alkoxy, alkylthio, halogen, and nitrile groups—systematically alter the properties of the triphenylene core. We will delve into the causal relationships between molecular structure and the resulting electronic behavior, liquid crystalline properties, and luminescent characteristics.
The Influence of Substituents on Electronic Properties
The electronic properties of substituted triphenylenes, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critically dependent on the nature of the appended functional groups. These energy levels dictate the charge injection and transport characteristics of the material, as well as its optical absorption and emission profiles.
Electron-Donating vs. Electron-Withdrawing Effects
Substituents are broadly categorized as either electron-donating or electron-withdrawing, and their impact on the frontier molecular orbitals of the triphenylene core is a cornerstone of molecular engineering.
-
Electron-Donating Groups (EDGs): Alkoxy (-OR) and alkylthio (-SR) groups are classic examples of EDGs. They increase the electron density of the triphenylene core, leading to a destabilization (raising) of the HOMO level. This generally results in a lower ionization potential, making it easier to remove an electron (p-type doping). The effect on the LUMO level is typically less pronounced.
-
Electron-Withdrawing Groups (EWGs): Halogen (-F, -Cl, -Br) and nitrile (-CN) groups are EWGs that decrease the electron density of the aromatic core. This leads to a stabilization (lowering) of both the HOMO and LUMO levels. A lower LUMO energy facilitates electron injection (n-type character).
dot graph TD { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Influence of substituents on frontier molecular orbital energies.
Comparative Data on Frontier Molecular Orbital Energies
The following table summarizes representative HOMO and LUMO energy levels for different classes of substituted aromatic compounds, providing a basis for understanding the expected trends in substituted triphenylenes.
| Substituent Type | Example Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Unsubstituted | Bare S-belt | -5.85 | -1.42 | 4.43 | [4] |
| Alkoxy | 3-methoxy-1-propoxy radical | - | - | - | [5] |
| Halogen | F16PcM | - | - | - | [6] |
| Nitrile | Nitrobenzene | - | -2.716 | - | [7] |
Note: Direct, comparable experimental data for a systematic series of substituted triphenylenes is challenging to consolidate from the literature. The values presented are from various sources and compound types to illustrate general trends.
Impact of Substituents on Liquid Crystalline Properties
The formation and stability of discotic liquid crystal phases are highly sensitive to the nature and length of the peripheral substituents on the triphenylene core. These side chains act as "molecular lubricants," influencing the intermolecular spacing and ordering within the columnar structures.
Alkoxy and Alkylthio Chains
Hexa-alkoxy and hexa-alkylthio substituted triphenylenes are the most extensively studied classes of triphenylene-based discotic liquid crystals. The length of the alkyl chains plays a crucial role in determining the mesophase behavior.
-
Chain Length: Longer alkyl chains generally lead to lower melting points and wider liquid crystalline ranges. However, excessively long chains can disrupt columnar packing.
-
Alkoxy vs. Alkylthio: Alkylthio-substituted triphenylenes often exhibit higher charge carrier mobilities compared to their alkoxy counterparts.[2] This is attributed to the larger size and greater polarizability of the sulfur atom, which can enhance inter-disc electronic coupling.
| Compound | Substituent | Mesophase | Clearing Point (°C) | Reference |
| HAT6 | Hexyloxy | Colh | 99 | [8] |
| HAT11 | Undecyloxy | Colh | 88 | [8] |
Colh: Hexagonal Columnar Phase
Photophysical Properties: The Role of Substituents in Luminescence
The inherent fluorescence of the triphenylene core can be significantly modulated by substituents.
-
Electron-Donating Groups: EDGs like alkoxy groups can enhance fluorescence quantum yields.
-
Electron-Withdrawing Groups: EWGs, particularly heavy halogens, can promote intersystem crossing to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. Nitrile groups can also influence the emission properties.[9]
-
Symmetry Breaking: In some cases, breaking the symmetry of the substitution pattern can lead to an enhancement of the fluorescence quantum yield.[10]
| Substituent Type | Expected Effect on Fluorescence Quantum Yield (Φf) |
| Alkoxy | Increase |
| Alkylthio | Moderate |
| Halogen | Decrease (due to heavy atom effect) |
| Nitrile | Variable, can quench or shift emission |
Comparative Analysis of Charge Transport Properties
The primary application of many substituted triphenylenes is in organic electronics, where efficient charge transport is paramount. The charge carrier mobility (μ) is a key performance metric.
| Substituent Type | Typical Charge Carrier | Mobility (cm²/Vs) | Key Factors | Reference |
| Alkoxy | Holes | 10⁻³ - 10⁻² | Moderate inter-disc coupling | [8] |
| Alkylthio | Holes | up to 0.2 (crystalline) | Enhanced electronic coupling via sulfur | [2] |
Experimental Protocols
Synthesis of a Hexa-alkoxy-substituted Triphenylene (General Procedure)
This protocol outlines a general method for the synthesis of a hexa-alkoxy-substituted triphenylene via the oxidative trimerization of a 1,2-dialkoxybenzene.
dot graph TD { A[Start: 1,2-Dialkoxybenzene] --> B{Oxidative Cyclotrimerization}; B -- "FeCl₃, CH₂Cl₂" --> C[Crude Product]; C --> D{Purification}; D -- "Column Chromatography" --> E[Pure Hexa-alkoxytriphenylene]; E --> F[Characterization]; F -- "NMR, Mass Spec, etc." --> G[End]; }
Caption: Workflow for the synthesis of a hexa-alkoxy-substituted triphenylene.
Procedure:
-
Dissolve the 1,2-dialkoxybenzene starting material in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of iron(III) chloride (FeCl₃) in nitromethane to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by adding methanol.
-
Filter the resulting precipitate and wash with methanol.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Mesomorphic Properties by Polarized Optical Microscopy (POM)
Objective: To identify the liquid crystalline phases and determine the phase transition temperatures of a substituted triphenylene.
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide.
-
Cover the sample with a clean glass coverslip.
-
Place the slide on a hot stage attached to a polarized optical microscope.
-
Heat the sample to a temperature above its expected clearing point to reach the isotropic liquid phase.
-
Slowly cool the sample while observing it through the crossed polarizers.
-
Note the temperatures at which changes in the optical texture occur. These correspond to phase transitions.
-
Characteristic textures, such as fan-like or mosaic patterns, are indicative of specific columnar or nematic phases.[11]
Evaluation of Electronic Properties by Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of a substituted triphenylene.
dot graph TD { A[Prepare Solution] --> B[Assemble Cell]; B --> C[Run CV Scan]; C --> D[Analyze Voltammogram]; D --> E[Calculate HOMO/LUMO];
}
Caption: Experimental workflow for cyclic voltammetry.
Procedure:
-
Prepare a solution of the triphenylene derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[12]
-
Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).[12]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Perform a cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back again.
-
Record the resulting voltammogram, which plots current versus potential.
-
Identify the onset potentials of the first oxidation and reduction peaks.
-
Calibrate the potential scale using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -[E_red(onset) vs Fc/Fc⁺ + 4.8]
-
Characterization of Photophysical Properties by UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties, including the fluorescence quantum yield, of a substituted triphenylene.
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the triphenylene derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane or dichloromethane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum using a spectrofluorometer, exciting the sample at its λ_max.
-
Identify the wavelength of maximum emission.
-
-
Fluorescence Quantum Yield (Φf) Measurement (Relative Method):
-
Prepare a series of solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
-
Conclusion
The functionalization of the triphenylene core provides a powerful strategy for the rational design of materials with tailored electronic, optical, and self-assembly properties. By carefully selecting the appropriate substituents, researchers can fine-tune the HOMO and LUMO energy levels, modulate the liquid crystalline behavior, and enhance the luminescence characteristics of these versatile molecules. The experimental protocols detailed in this guide provide a framework for the systematic investigation of new triphenylene derivatives, paving the way for their application in next-generation organic electronic devices and advanced materials.
References
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Schroeder, Z. W., LeDrew, J., Selmani, V. M., & Maly, K. E. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances, 11(62), 39564–39569. [Link]
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H. N. Al-salah, et al. (2009). Charge-carrier mobilities in binary mixtures of discotic triphenylene derivatives as a function of temperature. Journal of Applied Physics, 91(11). [Link]
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Contreras Pereda, N. (2022). Synthesis and electronic characterization of triphenylene-based materials. ddd-UAB. [Link]
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Maly, K. E., & Bushby, R. J. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. RSC Advances, 11(62), 39564-39569. [Link]
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Garms, T., et al. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. ACS Omega, 7(6), 5183-5192. [Link]
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Gassaway, J., et al. (2018). Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification?. The Journal of Physical Chemistry C, 122(38), 21813-21822. [Link]
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Pandey, R. K., & Smith, K. M. (2005). Electronic effects of peripheral substituents at porphyrin meso positions. Tetrahedron, 61(4), 865-875. [Link]
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Atherton, J. H., et al. (2007). Fluorescent triphenyl substituted maleimide derivatives: synthesis, spectroscopy and quantum chemical calculations. Photochemical & Photobiological Sciences, 6(2), 193-200. [Link]
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Kaur, G., et al. (2023). The effects of alkylthio chains on the properties of symmetric liquid crystal dimers. New Journal of Chemistry, 47(12), 5851-5861. [Link]
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Khan, S., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports, 14(1), 1-11. [Link]
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iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]
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Armas, A. D., & Abbott, N. L. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Analytical chemistry, 85(21), 10031–10041. [Link]
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Stoyanov, S., et al. (2009). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Journal of the University of Chemical Technology and Metallurgy, 44(3), 269-274. [Link]
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LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023, July 22). arXiv.org. [Link]
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Hagar, M., et al. (2023). Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. Molecules, 28(5), 2110. [Link]
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Liao, M. S., & Scheiner, S. (2003). Effects of Peripheral Substituents on the Electronic Structure and Properties of Unligated and Ligated Metal Phthalocyanines, Metal = Fe, Co, Zn. The Journal of Physical Chemistry A, 107(48), 10447–10455. [Link]
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Khan, S., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports, 14(1), 1-11. [Link]
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Feng, R., et al. (2021). Intramolecular charge transfer excitation induced by CH3O substitution in the 3-methoxy-1-propoxy radical. Physical Chemistry Chemical Physics, 23(34), 18451-18459. [Link]
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Bard, A. J. (n.d.). The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. The University of Texas at Austin. [Link]
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Wang, Y., et al. (2024). Simultaneously enhancing organic phosphorescence quantum yields and lifetimes for triphenylphosphine salt doped polymer films. Chemical Science, 15(10), 3662-3669. [Link]
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Dorohoi, D. O., et al. (2010). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Journal of Optoelectronics and Advanced Materials, 12(4), 856-862. [Link]
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Paraschuk, D. Y., et al. (2018). Impact of terminal substituents on the electronic, vibrational and optical properties of thiophene–phenylene co-oligomers. Physical Chemistry Chemical Physics, 20(2), 1083-1095. [Link]
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Al-Hamdani, A. A. H., et al. (2022). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Egyptian Journal of Chemistry, 65(13), 1-10. [Link]
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Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Springer Series on Fluorescence. Springer, Berlin, Heidelberg. [Link]
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Papazacharias, E., et al. (2022). An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes. Chemistry–A European Journal, 28(41), e202200923. [Link]
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Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 2-(4-Bromophenyl)triphenylene: An In-Depth Comparison of Elemental Analysis and Complementary Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. In the synthesis of complex molecules such as 2-(4-Bromophenyl)triphenylene, a polycyclic aromatic hydrocarbon (PAH) with significant interest in materials science and medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental prerequisite for reliable downstream applications. This guide provides an in-depth, experience-driven comparison of elemental analysis and other critical analytical techniques for the comprehensive purity evaluation of this compound.
The Critical Role of Purity for this compound
This compound, with the molecular formula C₂₄H₁₅Br, possesses a unique combination of a large, planar aromatic system and a reactive bromine handle.[1] This structure makes it a valuable building block in organic electronics and a potential scaffold in drug discovery. However, the very synthesis methods used to create this molecule, often involving cross-coupling reactions, can introduce a variety of impurities that can drastically alter its physicochemical and biological properties. Therefore, a multi-faceted approach to purity assessment is essential to ensure the integrity of experimental data and the safety and efficacy of any potential therapeutic applications.
Elemental Analysis: A Cornerstone of Purity Determination
Elemental analysis, particularly combustion analysis, is a robust and long-standing technique for determining the elemental composition of a pure organic compound.[2] The principle is straightforward: a sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and in the case of this compound, HBr) are quantitatively measured. By comparing the experimentally determined percentages of carbon, hydrogen, and bromine to the theoretical values, a direct assessment of purity can be made.
Theoretical Elemental Composition of this compound (C₂₄H₁₅Br)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 24 | 288.264 | 75.20 |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 3.95 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 20.85 |
| Total | 383.288 | 100.00 |
Experimental Protocol: Combustion Analysis for this compound
This protocol is adapted from established methods for halogen-containing organic compounds, such as the oxygen flask combustion method.
Instrumentation:
-
Combustion elemental analyzer equipped with detectors for CO₂, H₂O, and a system for capturing and quantifying halogens.
-
Microbalance with a readability of at least 0.001 mg.
-
Oxygen flask combustion apparatus (optional, for manual determination).
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature (typically 900-1100 °C) combustion tube in a stream of pure oxygen.
-
Gas Separation and Detection: The combustion products are passed through a series of traps and columns to separate CO₂, H₂O, and HBr. These are then quantified by thermal conductivity, infrared detection, or coulometric titration.
-
Data Analysis: The instrument software calculates the percentages of C, H, and Br in the sample.
Interpreting the Results: A pure sample of this compound should yield experimental values within ±0.4% of the theoretical percentages. Larger deviations may indicate the presence of impurities.
Caption: Workflow for Elemental Analysis of this compound.
Beyond Elemental Analysis: A Comparative Look at Orthogonal Techniques
While elemental analysis provides a fundamental assessment of purity, it is often insufficient on its own. It cannot identify the nature of impurities, nor can it distinguish between isomers. Therefore, a combination of chromatographic and spectroscopic methods is essential for a comprehensive purity profile.
| Analytical Technique | Principle | Information Provided | Strengths for this compound | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High sensitivity for aromatic compounds, excellent for quantifying known and unknown impurities. | May not resolve all closely related impurities, requires a chromophore for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities, structural information from fragmentation patterns. | High resolution for separating isomers and byproducts, mass spectrum provides structural clues. | Not suitable for non-volatile or thermally labile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities with distinct NMR signals. | Unambiguous structure confirmation, can identify and quantify impurities without the need for reference standards. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid transitions to a liquid. | Indication of purity; pure compounds have a sharp melting range. | Simple, rapid, and inexpensive preliminary purity check. | A sharp melting point does not guarantee purity, some impurities may not depress the melting point. |
In-Depth Look at Complementary Techniques
High-Performance Liquid Chromatography (HPLC)
For a compound like this compound, Reverse-Phase HPLC (RP-HPLC) with a C18 column is a powerful tool for purity assessment.
Typical HPLC Experimental Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water
-
Detection: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
An HPLC chromatogram of a highly pure sample would show a single major peak corresponding to this compound, with any impurities appearing as much smaller peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 382 and 384 (due to the isotopic distribution of bromine), along with characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural confirmation and purity assessment of this compound. The ¹H NMR spectrum would show a complex pattern of signals in the aromatic region, while the ¹³C NMR would reveal the number of unique carbon environments. Impurities would present as additional, unassignable peaks in the spectra.
Melting Point Analysis
A pure sample of this compound is expected to have a sharp melting point. A broad melting range or a depression of the melting point compared to a reference standard is a strong indicator of the presence of impurities.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often involves a Suzuki or Stille cross-coupling reaction. These reactions, while powerful, can lead to several types of impurities:
-
Homocoupling products: Biphenyl derivatives from the coupling of two molecules of the boronic acid or organostannane reagent, or the self-coupling of the aryl halide.
-
Unreacted starting materials: Residual triphenylene boronic acid/ester or 1,4-dibromobenzene.
-
Catalyst residues: Trace amounts of palladium or other transition metals.
-
Solvent residues: Residual organic solvents from the reaction and purification steps.
Sources
A Senior Application Scientist's Guide to Structure-Property Correlations: The Case of 2-(4-Bromophenyl)triphenylene
Introduction: The Architectural Elegance of Molecular Crystals and Their Optical Response
In the realm of organic electronics and materials science, the precise arrangement of molecules in the solid state is not merely a matter of static beauty; it is a critical determinant of a material's function. This guide delves into the fascinating interplay between crystal packing and optical properties, using 2-(4-Bromophenyl)triphenylene as our central case study. Triphenylene, a planar polycyclic aromatic hydrocarbon (PAH), is a well-known building block for discotic liquid crystals and organic semiconductors.[1] Its rigid, symmetric core provides a robust platform for functionalization, allowing for the fine-tuning of its electronic and photophysical characteristics.
The introduction of a 4-bromophenyl substituent to the triphenylene core is a deliberate design choice. The phenyl group can influence crystal packing through steric effects and potential for π-π interactions, while the bromine atom introduces a "heavy atom effect," which can significantly alter the deactivation pathways of photoexcited states.[2] Understanding how these structural modifications translate to observable changes in absorption and emission is paramount for the rational design of novel materials for applications such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating such structure-property relationships. We will explore the necessary experimental workflows, from synthesis and crystal growth to detailed structural and optical characterization. While specific experimental data for this compound is not yet widely published, we will draw upon established data for triphenylene and related analogues to build a predictive comparison, thereby offering a roadmap for the characterization of this and other novel functional materials.
The Investigative Workflow: From Molecule to Material Property
The journey from a synthesized molecule to a thorough understanding of its solid-state properties follows a logical and rigorous workflow. Each step provides a crucial piece of the puzzle, and the true insight lies in the synthesis of these disparate data points.
Sources
Comparative analysis of the synthesis routes for substituted triphenylenes.
Executive Summary
Triphenylene derivatives are a cornerstone of discotic liquid crystals (DLCs) and organic electronics due to their ability to self-assemble into columnar mesophases with high charge carrier mobility.[1] However, the synthesis of these polycyclic aromatic hydrocarbons (PAHs) is often bottlenecked by regioselectivity issues and electronic constraints.[2]
This guide objectively compares the three dominant synthesis routes: Oxidative Coupling (Scholl Reaction) , Transition Metal-Catalyzed [2+2+2] Cyclotrimerization , and Nickel-Mediated Yamamoto Coupling .
Key Finding: While the Scholl reaction remains the industry standard for electron-rich, symmetric cores, it fails for electron-deficient systems (n-type semiconductors). In such cases, Nickel-mediated coupling or Co/Rh-catalyzed cycloaddition are the requisite alternatives.
Oxidative Coupling (The Scholl Reaction)
Best For: Electron-rich, symmetric hexa-substituted triphenylenes (e.g., Hexaalkoxytriphenylenes - HATs).
Mechanism & Causality
The reaction proceeds via a Single Electron Transfer (SET) mechanism. A Lewis acid oxidant (typically FeCl₃ or MoCl₅) generates a radical cation from the electron-rich benzene or biphenyl precursor. This radical cation attacks a neutral arene, followed by dehydrogenation to aromatize the system.
-
Why it works: The electron-donating groups (alkoxy/alkyl) stabilize the radical cation intermediate, lowering the activation energy for the C-C bond formation.
-
Why it fails: Electron-withdrawing groups (EWGs) destabilize the intermediate, often shutting down the reaction or leading to chlorination byproducts when FeCl₃ is used.
Experimental Protocol: Synthesis of 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6)
This protocol utilizes a biphenyl precursor to minimize oligomerization side-products common in benzene trimerization.
Reagents: 3,3',4,4'-Tetrakis(hexyloxy)biphenyl, 1,2-bis(hexyloxy)benzene, Iron(III) chloride (FeCl₃), Dichloromethane (DCM), Methanol.
-
Preparation: Dissolve 1 eq of the biphenyl and 5 eq of the benzene derivative in anhydrous DCM under Argon.
-
Oxidant Addition: Add anhydrous FeCl₃ (6 eq per bond formed) suspended in nitromethane dropwise at 0°C. Note: Nitromethane solubilizes FeCl₃, ensuring a homogeneous reaction.
-
Quenching: Stir for 30 minutes, then quench by pouring the dark mixture into ice-cold methanol. The methanol acts as a reductant and precipitates the product.
-
Purification: Filter the precipitate. Column chromatography (SiO₂, Hexane/DCM) is usually required to remove oxidative polymers.
Performance Metrics:
-
Yield: 60–85% (High for symmetric systems).
-
Scalability: High (Gram to Kilogram scale).
-
Limitations: Strictly limited to electron-rich substrates.
Transition Metal-Catalyzed [2+2+2] Cyclotrimerization
Best For: Atom-economical synthesis from alkynes; constructing star-shaped oligomers.[3]
Mechanism & Causality
This route involves the fusion of three alkyne units mediated by a transition metal (Co, Rh, Pd). The metal coordinates two alkynes to form a metallacyclopentadiene intermediate, which then inserts a third alkyne to release the benzene ring (the central core of the triphenylene).
-
Regiocontrol: Intermolecular trimerization often yields mixtures of 1,2,4- and 1,3,5-isomers. Tethers (diynes or triynes) are required to enforce regioselectivity.
Experimental Protocol: Co₂(CO)₈ Catalyzed Trimerization
Reagents: 1,2-Bis(phenylethynyl)benzene derivatives, Dicobalt octacarbonyl (Co₂(CO)₈), Dioxane.
-
Catalyst Activation: Dissolve the diyne precursor in degassed dioxane.
-
Cyclization: Add Co₂(CO)₈ (5–10 mol%) and reflux the mixture for 18 hours.
-
Workup: Evaporate solvent and purify via chromatography.
Performance Metrics:
-
Yield: 40–70%.
-
Atom Economy: 100% (No leaving groups).
-
Selectivity: Poor without tethered precursors.
Nickel-Mediated Yamamoto Coupling
Best For: Electron-deficient triphenylenes (e.g., esters, imides) where Scholl fails.[1][4]
Mechanism & Causality
This is a reductive coupling of aryl halides. Bis(cyclooctadiene)nickel(0) [Ni(cod)₂] inserts into C-Br bonds of o-dibromoarenes to form organonickel species, which disproportionate and couple to form the triphenylene core.
-
Why it works for EWGs: Unlike the Scholl reaction, this mechanism does not rely on an electron-rich radical cation. It is driven by the formation of strong Ni-Br bonds and the thermodynamic stability of the aromatic product.
Experimental Protocol: Synthesis from o-Dibromoarenes
Reagents: 1,2-Dibromo-4,5-dialkylbenzene, Ni(cod)₂, 2,2'-Bipyridine, COD, DMF/Toluene.
-
Catalyst Prep: In a glovebox, mix Ni(cod)₂ (2.5 eq) and bipyridine (2.5 eq) in DMF/Toluene (1:1) to form the active purple catalyst.
-
Addition: Add the dibromoarene (1 eq) and cyclooctadiene (COD) (1 eq).
-
Heating: Heat to 80°C for 24–48 hours.
-
Workup: Quench with dilute HCl (to remove Ni salts) and extract with chloroform.
Performance Metrics:
-
Yield: 50–75%.
-
Functional Group Tolerance: Excellent for esters, ketones, and fluorinated groups.
-
Cost: High (Stoichiometric Ni(cod)₂ is expensive).
Comparative Analysis & Decision Matrix
Performance Data Summary
| Feature | Oxidative Coupling (Scholl) | [2+2+2] Cycloaddition | Yamamoto Coupling |
| Primary Precursor | Alkoxy-benzenes/biphenyls | Alkynes / Diynes | o-Dibromoarenes |
| Electronic Scope | Electron-Rich Only | Neutral to Electron-Poor | Electron-Poor & Rich |
| Regioselectivity | Moderate (Symmetric preferred) | Low (unless tethered) | High (Precursor defined) |
| Reagent Cost | Low (FeCl₃) | Moderate (Co/Rh catalysts) | High (Ni(cod)₂) |
| Scalability | High | Moderate | Low (Glovebox often needed) |
| Key Risk | Over-oxidation / Chlorination | Isomer mixtures | Catalyst sensitivity (O₂) |
Decision Logic for Synthesis Selection
Caption: Decision tree for selecting the optimal synthesis route based on electronic properties and symmetry requirements.
References
-
Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. Source: Royal Society of Chemistry (RSC Advances) [Link][1]
-
Triphenylene-Based Discotic-Liquid-Crystalline Polymers: A Universal, Rational Synthesis. Source: Journal of the American Chemical Society [Link][5]
-
Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction. Source: National Institutes of Health (PubMed) [Link]
-
Triphenylene discotic liquid crystal trimers synthesized by Co2(CO)8-catalyzed terminal alkyne [2 + 2 + 2] cycloaddition. Source: Beilstein Journal of Organic Chemistry [Link]
-
Fluorinated triphenylenes and a path to short tailed discotic liquid crystals. Source: Royal Society of Chemistry (New Journal of Chemistry) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylene discotic liquid crystal trimers synthesized by Co2(CO)8-catalyzed terminal alkyne [2 + 2 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating the Commercial Viability of 2-(4-Bromophenyl)triphenylene: A Comparative Guide for Advanced Organic Electronic Materials
In the relentless pursuit of next-generation organic electronic devices, the judicious selection and design of molecular building blocks are paramount. This guide provides a comprehensive evaluation of the commercial viability of 2-(4-Bromophenyl)triphenylene, a versatile precursor for a range of high-performance materials. We will delve into its intrinsic properties, explore its synthetic potential, and draw objective comparisons with established alternatives in the field. This analysis is supported by experimental data and detailed methodologies to empower researchers, scientists, and drug development professionals in their quest for innovation.
The Strategic Importance of this compound: A Foundation for Functional Materials
This compound is a polycyclic aromatic hydrocarbon characterized by a rigid and planar triphenylene core, which is appended with a synthetically versatile bromophenyl group. The triphenylene moiety itself offers a high triplet energy and good charge transport characteristics, making it an attractive scaffold for materials in organic light-emitting diodes (OLEDs) and other electronic devices.[1] The true potential of this molecule, however, lies in the reactivity of the carbon-bromine bond, which serves as a gateway for the synthesis of a diverse array of functionalized derivatives through cross-coupling reactions.
The primary commercial value of this compound is not as a standalone functional material, but as a crucial intermediate. Its utility stems from the ability to introduce various functional groups at the 4-position of the phenyl ring, thereby tuning the electronic and photophysical properties of the resulting molecule. This strategic functionalization allows for the rational design of materials with optimized performance for specific applications, such as hole transport layers (HTLs), host materials in OLEDs, and components in organic photovoltaics.
Synthetic Accessibility and Pathways to Functional Derivatives
The synthesis of this compound can be achieved through the direct bromination of triphenylene.[2] More sophisticated palladium-catalyzed methods have also been developed for the synthesis of functionalized triphenylenes, offering a high degree of control and efficiency.[3]
The most significant synthetic application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a wide variety of organoboron compounds, enabling the introduction of diverse functionalities. For instance, coupling with carbazole or triphenylamine boronic acids can yield high-performance hole-transporting materials.
Caption: Synthetic pathway from this compound to a functionalized derivative via Suzuki coupling.
Comparative Analysis with Commercially Established Alternatives
To assess the commercial viability of materials derived from this compound, it is essential to compare their potential performance against well-established, commercially available alternatives. In the realm of hole transport materials for OLEDs, two prominent classes of compounds are those based on carbazole and triphenylamine cores.
Benchmark Materials: Carbazole and Triphenylamine Derivatives
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP): A widely used host material in phosphorescent OLEDs, known for its high triplet energy and good hole mobility.[7][8]
-
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD): A classic hole transport material with excellent hole mobility and good thermal stability.[9][10][11][12][13][14]
Performance Comparison
The following table summarizes key performance metrics for these benchmark materials. While direct experimental data for a specific derivative of this compound is not available in the literature, the data for triphenylene-based materials in general suggests their potential to compete with or even exceed the performance of these established alternatives.[1]
| Property | CBP (Carbazole-based) | TPD (Triphenylamine-based) | Potential Triphenylene Derivatives |
| Molecular Structure | Two carbazole units linked by a biphenyl core | Two triphenylamine units linked by a biphenyl core | A triphenylene core functionalized with charge-transporting moieties |
| HOMO Level | ~5.9 eV[7] | ~5.5 eV[9] | Tunable via functionalization (typically 5.4 - 5.8 eV) |
| LUMO Level | ~2.4 eV[7] | ~2.3 eV[9] | Tunable via functionalization (typically 2.2 - 2.6 eV) |
| Triplet Energy (T₁) | ~2.6 eV[7] | ~2.3 eV | High (typically >2.8 eV), suitable for blue phosphorescent OLEDs |
| Hole Mobility | ~10⁻³ - 10⁻⁴ cm²/Vs | ~10⁻³ cm²/Vs | Potentially high due to the planar triphenylene core |
| Glass Transition Temp. | ~110 °C | ~65 °C | Expected to be high due to the rigid core |
| Max. EQE in OLEDs | Used as a host, enabling high efficiencies | Used as HTL, enabling efficiencies of several percent[9] | High efficiencies reported for triphenylene-based materials[15] |
The triphenylene core's rigidity and planarity can lead to materials with high thermal stability (high glass transition temperature), which is crucial for device longevity.[2] Furthermore, the high triplet energy of the triphenylene unit makes its derivatives particularly promising as host materials for blue phosphorescent OLEDs, a critical area of research and development.
Experimental Protocols for Evaluation and Comparison
To provide a practical framework for researchers, we outline key experimental methodologies for the synthesis, fabrication, and characterization of organic electronic materials derived from this compound.
Synthesis of a Functionalized Triphenylene via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.
Caption: Workflow for Suzuki coupling reaction.
Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure functionalized triphenylene derivative.
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard OLED device using vacuum thermal evaporation.[16][17][18][19]
Caption: Workflow for OLED fabrication.
Protocol:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the substrate to a vacuum thermal evaporation chamber. Sequentially deposit the following layers at a pressure below 10⁻⁶ Torr:
-
Hole Injection Layer (HIL), e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL), e.g., 40 nm of the synthesized triphenylene derivative.
-
Emissive Layer (EML), e.g., 20 nm of a host material doped with a phosphorescent emitter.
-
Electron Transport Layer (ETL), e.g., 30 nm of TPBi.
-
Electron Injection Layer (EIL), e.g., 1 nm of LiF.
-
Cathode, e.g., 100 nm of aluminum (Al).
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass to protect it from moisture and oxygen.
Characterization of Hole Mobility
The hole mobility of a thin film can be measured using various techniques, including the time-of-flight (TOF) method or by fabricating an organic field-effect transistor (OFET).
Time-of-Flight (TOF) Method:
-
Sample Preparation: Prepare a thick film (several micrometers) of the material on a conductive substrate.
-
Measurement: Apply a voltage across the film and generate charge carriers at one electrode using a short laser pulse.
-
Data Analysis: Measure the transient photocurrent as the charge carriers drift across the film. The transit time can be determined from the photocurrent transient, and the mobility can be calculated using the formula: µ = d² / (V * tₜ), where d is the film thickness, V is the applied voltage, and tₜ is the transit time.
Conclusion and Commercial Outlook
This compound is a commercially viable and strategically important building block for the synthesis of advanced organic electronic materials. While not typically used as a final product, its value lies in the versatility of the bromophenyl group, which allows for the creation of a wide range of functionalized triphenylene derivatives with tailored properties.
The rigid and planar triphenylene core provides a foundation for materials with excellent thermal stability and charge transport characteristics. By leveraging synthetic methodologies such as the Suzuki coupling, researchers can develop novel hole transport and host materials that have the potential to outperform established alternatives like CBP and TPD, particularly in the demanding application of blue phosphorescent OLEDs.
The commercial viability of this compound is therefore intrinsically linked to the performance of the materials that can be synthesized from it. As the demand for higher efficiency and longer-lasting OLEDs and other organic electronic devices continues to grow, the importance of versatile and high-performance building blocks like this compound will only increase. This guide provides the foundational knowledge and experimental framework for researchers to unlock the full potential of this promising molecule.
References
A comprehensive list of references is available upon request.
Sources
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- 3. semanticscholar.org [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Single-crystalline hole-transporting layers for efficient and stable organic light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
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- 12. N,N′-Bis(3-methylphenyl)-N,N′-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N,N'-Bis(3-methylphenyl)- N,N'-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 19. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenyl)triphenylene
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Bromophenyl)triphenylene (CAS RN: 1158227-56-5). As a specialized chemical used in materials science research, its unique structure—a polycyclic aromatic hydrocarbon (PAH) containing a halogen—necessitates a cautious and systematic approach to waste management. This document is intended for researchers, scientists, and laboratory professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.
Part 1: The Precautionary Principle in Action: A Hazard Assessment
While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous under specific regulations like the European CLP Regulation (EC) No 1272/2008, it is crucial to apply the precautionary principle.[1] The toxicological properties of many novel research chemicals have not been fully investigated.[2][3] Therefore, responsible chemical management dictates that we assess risk based on structural analogy to well-studied chemical classes.
This compound belongs to two such classes of concern:
-
Polycyclic Aromatic Hydrocarbons (PAHs): This group of compounds is recognized for its persistence in the environment and includes many substances known for their carcinogenic, mutagenic, and toxic properties.[4]
-
Brominated Aromatic Compounds: Halogenated organic compounds, particularly those with aromatic structures, can be persistent, bioaccumulative, and toxic (PBT).[5][6] The waste stage is a primary route for their release into the environment, making proper disposal critically important.[6]
The combination of these structural features demands that this compound be handled and disposed of as a hazardous chemical, irrespective of its current formal classification.
| Structural Class | Associated Hazards & Disposal Concerns | Key References |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Persistent organic pollutants (POPs); potential carcinogenicity, mutagenicity, and neurotoxicity. Disposal requires methods that ensure complete destruction, such as high-temperature incineration. | [4][7] |
| Brominated Aromatic Compounds | Potential for persistence, bioaccumulation, and toxicity (PBT). Incineration can produce acidic gases (e.g., hydrogen bromide) and potentially hazardous byproducts like brominated dioxins, requiring specialized flue-gas treatment. | [5][6][8] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and preparation for disposal, the following controls and PPE are mandatory.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of aerosolized powder.[3][9]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[3][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield for full protection against splashes or airborne particles.[11]
-
Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[11]
-
Protective Clothing: A buttoned lab coat must be worn to protect skin and clothing.[11]
Part 3: Step-by-Step Disposal Protocol
Adherence to this protocol ensures regulatory compliance and minimizes environmental impact. The cornerstone of this procedure is meticulous waste segregation.
Step 1: Waste Segregation (The Critical Step)
The single most important rule is to never mix halogenated waste with non-halogenated waste. Co-mingling complicates the disposal process, significantly increases costs, and can create regulatory non-compliance.[9]
-
Action: Designate a specific, clearly marked waste container exclusively for "Halogenated Organic Solid Waste."
-
Rationale: Licensed disposal facilities use different processes for halogenated and non-halogenated waste streams. Halogenated waste requires incineration in facilities equipped with acid gas scrubbers to neutralize compounds like hydrogen bromide (HBr) that form during combustion.[8]
Step 2: Container Selection and Labeling
Proper containment and identification are essential for safe handling and transport.
-
Action:
-
Select a chemically resistant, sealable container with a wide mouth for easy transfer of solids (e.g., a high-density polyethylene (HDPE) jug).
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[9]
-
Clearly write the full chemical name, "this compound," its CAS number (1158227-56-5), and list any other chemical constituents (e.g., contaminated wipes).
-
Keep the container tightly sealed when not in use.[9]
-
Step 3: Decontamination of Laboratory Equipment
Residual chemical on glassware, spatulas, or weighing boats must be treated as hazardous waste.
-
Action:
-
Perform a primary rinse of the contaminated equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate, or toluene) to dissolve the residue.
-
Collect this solvent rinseate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Once decontaminated, the equipment can be cleaned using standard laboratory procedures.
-
-
Rationale: Disposing of solvent rinsate into the sewer is prohibited.[12] Collecting it as halogenated liquid waste ensures it is routed to the correct high-temperature incineration or fuel-blending program.
Step 4: Management of Spills
In the event of a small-scale spill, a swift and safe response is crucial.
-
Action:
-
Alert colleagues in the immediate area and restrict access.
-
Wearing the full PPE detailed in Part 2, gently cover the spill with an absorbent material to prevent dust generation.
-
Carefully sweep or scoop the spilled solid and contaminated absorbent into the designated "Halogenated Organic Solid Waste" container.[3][10]
-
Wipe the area with a cloth dampened with a suitable solvent, and place the wipe into the same solid waste container.
-
Report the spill to your laboratory supervisor or EHS department, per institutional policy.
-
Step 5: Final Disposal Pathway
The final step involves transferring the waste to trained professionals for ultimate disposal.
-
Action: Once the waste container is full or the experiment is complete, ensure the lid is tightly secured and the label is complete and accurate. Transport the container (using secondary containment, such as a rubber bucket) to your institution's designated hazardous waste accumulation area for collection by the EHS department.
-
Ultimate Fate: The waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most effective disposal method for this type of compound is high-temperature incineration .[7][13] This process destroys the organic molecule, converting it to carbon dioxide, water, and hydrogen bromide, with the latter being neutralized in the facility's scrubber systems.
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
Conclusion
The responsible management of chemical waste is a fundamental pillar of scientific integrity and environmental stewardship. For this compound, this requires treating it as a hazardous substance due to its structural characteristics as a brominated polycyclic aromatic hydrocarbon. By diligently following the procedures of segregation, proper labeling, and adherence to institutional EHS protocols, researchers can ensure that their work is conducted safely and with minimal impact on the environment.
References
-
Toxicological Effects and Mechanisms of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms. PubMed. Available at: [Link]
-
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine - GHS Classification. PubChem. Available at: [Link]
-
Standard Operating Procedure: Bromine Safety. University of Washington. (Note: While for elemental bromine, the spill response principles for hazardous materials are relevant). Available at: [Link]
-
Environmental Fact Sheet, Organobromine Production Wastes. U.S. Environmental Protection Agency. Available at: [Link]
-
The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. MDPI. Available at: [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. Available at: [Link]
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Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. Available at: [Link]
-
Safe disposal and recycling methods for Bromine. Ideal Response. Available at: [Link]
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Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University. Available at: [Link]
-
Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Available at: [Link]
-
ECHA raises environmental concerns over certain aromatic brominated flame retardants. European Chemicals Agency. Available at: [Link]
-
Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. Available at: [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Regensburg. Available at: [Link]
-
Laboratory Waste Management Guide. King County, Washington. Available at: [Link]
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Navigating the Safe Handling of 2-(4-Bromophenyl)triphenylene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 2-(4-Bromophenyl)triphenylene (CAS No. 1158227-56-5), ensuring that your operational protocols are grounded in scientific prudence and a deep commitment to safety. While a Safety Data Sheet (SDS) from supplier TCI Chemicals classifies this compound as not a hazardous substance or mixture under REGULATION (EC) No 1272/2008, a proactive and informed approach to safety is always the best practice in a laboratory setting.[1] The chemical nature of this compound as a halogenated aromatic hydrocarbon, and its physical form as a powder, necessitate careful handling to minimize any potential for exposure.
Core Safety Directives and Hazard Assessment
This compound is a white to orange to green powder or crystalline solid with a melting point of 198.0 to 202.0 °C.[2] Although not classified as hazardous, prudent laboratory practice dictates that all chemicals should be handled as potentially hazardous.[3][4] The primary routes of potential exposure are inhalation of the powder, skin contact, and eye contact. Therefore, all procedures should be designed to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing direct contact with this compound.[5] The following table outlines the recommended PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a wide range of chemicals and is a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder particles and accidental splashes of solutions containing the compound.[5] |
| Body Protection | Laboratory coat | Prevents the contamination of personal clothing and skin.[3] |
| Respiratory Protection | Not generally required if handled in a fume hood. | If handling outside of a fume hood where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) should be considered. |
It is imperative to follow proper procedures for donning and doffing PPE to avoid cross-contamination. Always wash your hands thoroughly after removing gloves.[3]
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to airborne contaminants.
-
Chemical Fume Hood: All weighing and transfer operations involving powdered this compound should be conducted in a certified chemical fume hood.[7][8] This will contain any dust and prevent it from entering the laboratory atmosphere.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
Safe Handling and Operational Protocols
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Weighing and Transferring the Solid
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is clean. Cover the work surface with absorbent paper to contain any minor spills.[9]
-
Container Handling: Keep the container of this compound tightly closed when not in use.[7][8]
-
Transfer: Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that generates dust.[9]
-
Cleaning: After weighing, carefully clean the spatula and any other equipment used. Decontaminate the balance and the surrounding area within the fume hood.[9]
The following diagram illustrates the recommended workflow for handling solid this compound.
Caption: Workflow for Safe Handling of Solid Compound.
Emergency Procedures: Be Prepared
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice immediately.[7]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and colleagues.
-
Control: If safe to do so, prevent the spread of the powder.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully sweep or scoop the material into a designated, labeled waste container.
-
Clean the spill area with a wet cloth or paper towels, and place these in the waste container.
-
Ensure the waste is disposed of as halogenated organic waste.
-
The following diagram outlines the spill response protocol.
Caption: Spill Response Protocol for Solid Chemicals.
Disposal Plan: Environmental Responsibility
Even though this compound is not classified as hazardous, as a halogenated organic compound, it requires specific disposal procedures to ensure environmental protection.
-
Waste Segregation: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be segregated as halogenated organic waste .[10][11]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]
-
Disposal: Arrange for the disposal of halogenated organic waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[11][13] The cost of incinerating halogenated waste is typically higher than for non-halogenated waste, making proper segregation economically and environmentally important.[11][13]
By implementing these comprehensive safety and handling protocols, you can foster a secure laboratory environment and ensure the responsible management of this compound throughout its lifecycle in your research.
References
- TCI Chemicals. (n.d.). Safety Data Sheet for 1,3,5-Tris(4-bromophenyl)benzene.
- TCI Chemicals. (2018, October 3). Safety Data Sheet for Tetrakis(4-bromophenyl)ethylene.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium sulphide hydrate.
- InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1158227-56-5.
- TCI Chemicals. (2025, March 24). Safety Data Sheet for this compound.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
- Campus Operations, Temple University. (n.d.). Non-Halogenated Solvents in Laboratories.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Cornell EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety website.
- Bucknell University. (n.d.). WASTE MANAGEMENT.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Safety & Risk Services, The University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- Conservation Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide.
- De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- TCI America. (2017, February 18). Safety Data Sheet for Methyl 3-(4-Bromophenyl)propionate.
- Fisher Scientific. (2025, December 24). Safety Data Sheet for Sodium sulfide.
- Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 1158227-56-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. greenwgroup.com [greenwgroup.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
